cis-2-Methylhexahydropyrrolo[3,4-C]pyrrole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(3aR,6aS)-5-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-9-4-6-2-8-3-7(6)5-9/h6-8H,2-5H2,1H3/t6-,7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQURLNGUWNDBIR-KNVOCYPGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CNCC2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H]2CNC[C@H]2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20514018 | |
| Record name | (3aR,6aS)-2-Methyloctahydropyrrolo[3,4-c]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20514018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172739-03-6 | |
| Record name | (3aR,6aS)-2-Methyloctahydropyrrolo[3,4-c]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20514018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3aR,6aS)-2-methyl-octahydropyrrolo[3,4-c]pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Core Basic Properties of cis-2-Methylhexahydropyrrolo[3,4-c]pyrrole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The hexahydropyrrolo[3,4-c]pyrrole scaffold is a privileged bicyclic diamine structure that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional architecture provides a unique framework for the development of novel therapeutic agents with enhanced target affinity and metabolic stability. This guide focuses on the fundamental properties of a key derivative, cis-2-Methylhexahydropyrrolo[3,4-c]pyrrole, a building block increasingly utilized in the synthesis of complex bioactive molecules. We will delve into its physicochemical characteristics, reactivity, a validated synthetic protocol, and its emerging role in drug discovery, providing a comprehensive resource for researchers in the field.
Introduction: The Significance of the Fused Pyrrolidine Core
The pyrrolidine ring is a cornerstone of many natural products and synthetic drugs. The fusion of two such rings to form the hexahydropyrrolo[3,4-c]pyrrole system creates a conformationally constrained scaffold. This rigidity is a desirable trait in drug design, as it can lead to higher binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. The cis-fusion of the two rings in the title compound further defines its spatial arrangement, presenting substituents in a well-defined orientation. The addition of a methyl group at the 2-position introduces a tertiary amine, altering the molecule's basicity, nucleophilicity, and potential for metabolic interactions compared to the parent secondary amine. This guide will elucidate the fundamental properties of this specific analog, providing a foundation for its strategic implementation in medicinal chemistry programs.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound and its Boc-Protected Analog
| Property | This compound | cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole | Data Source |
| Molecular Formula | C₇H₁₄N₂ | C₁₁H₂₀N₂O₂ | [1] |
| Molecular Weight | 126.20 g/mol | 212.29 g/mol | [1] |
| CAS Number | 172739-03-6 | 250275-15-1 | [1][2] |
| Appearance | Predicted: Colorless to pale yellow oil/liquid | Colorless oil | [3] |
| pKa (predicted) | pKa₁ (secondary amine) ≈ 10-11; pKa₂ (tertiary amine) ≈ 9-10 | N/A | Estimated based on related structures[4] |
| logP (predicted) | -0.1 | 1.7088 | [2][5] |
| Topological Polar Surface Area (TPSA) | 15.3 Ų | 41.57 Ų | [6] |
| Aqueous Solubility | Predicted: High | Predicted: Low to moderate | Inferred from structure and logP |
Basicity (pKa)
The molecule possesses two basic nitrogen centers: a secondary amine and a tertiary amine. The basicity of these amines is a critical determinant of their ionization state at physiological pH, which in turn influences solubility, membrane permeability, and target engagement.
-
Secondary Amine: The secondary amine is expected to be the more basic of the two, with a predicted pKa in the range of 10-11. This is comparable to other cyclic secondary amines like pyrrolidine.
-
Tertiary Amine: The N-methylated tertiary amine is predicted to be slightly less basic than the secondary amine, with a pKa in the range of 9-10. This is in line with the known pKa of N-methylpyrrolidine, which is approximately 10.3[4].
The presence of two ionizable centers means the molecule can exist in three protonation states depending on the pH. Understanding this behavior is crucial for formulation and for interpreting its interaction with biological systems.
Lipophilicity (logP)
The predicted octanol-water partition coefficient (logP) of -0.1 suggests that this compound is a relatively hydrophilic molecule[5]. This is in stark contrast to its Boc-protected counterpart, which has a predicted logP of 1.7088, indicating a significantly more lipophilic character[2]. The removal of the lipophilic tert-butyloxycarbonyl (Boc) group and the exposure of the polar N-H bond dramatically increase the molecule's affinity for the aqueous phase. This property is a key consideration in drug design, impacting absorption, distribution, metabolism, and excretion (ADME) profiles.
Solubility
Consistent with its low predicted logP, this compound is expected to have high aqueous solubility, particularly in its protonated salt forms (e.g., as a dihydrochloride salt)[6]. The introduction of alkyl groups can influence the solubility of diamines[7]. In contrast, the Boc-protected precursor exhibits lower aqueous solubility. The ability to modulate solubility through the use of protecting groups is a common and powerful strategy in multi-step organic synthesis.
Synthesis and Characterization
The most direct and practical laboratory-scale synthesis of this compound involves the deprotection of a commercially available precursor. The Boc-protected analog, cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole, is a common starting material[3].
Synthetic Workflow
The synthesis can be conceptualized as a two-stage process: N-methylation followed by deprotection of the other nitrogen, or vice-versa. A more direct route starts from a commercially available N-methylated precursor which is then deprotected. However, a common and versatile approach is the reductive amination of the Boc-protected parent diamine.
Caption: A plausible synthetic workflow for this compound.
Experimental Protocol: Synthesis from cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole
This protocol first describes the N-methylation of the secondary amine in the Boc-protected starting material, followed by the removal of the Boc protecting group.
Step 1: N-Methylation of cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole
-
Dissolution: Dissolve cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reagent Addition: Add aqueous formaldehyde (1.1 eq) to the solution, followed by the portion-wise addition of a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford cis-2-Methyl-5-Boc-hexahydropyrrolo[3,4-c]pyrrole.
Step 2: Deprotection of the Boc Group
-
Dissolution: Dissolve the purified cis-2-Methyl-5-Boc-hexahydropyrrolo[3,4-c]pyrrole from the previous step in an appropriate solvent such as dichloromethane or methanol.
-
Acid Treatment: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid in an organic solvent (e.g., 4M HCl in dioxane), to the solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until the deprotection is complete, as monitored by TLC or LC-MS.
-
Isolation: Remove the solvent and excess acid under reduced pressure. If a salt is desired, it can be triturated with a suitable solvent like diethyl ether to induce precipitation. For the free base, the residue can be dissolved in a minimal amount of water, basified with a strong base (e.g., NaOH or K₂CO₃), and extracted with an organic solvent. The combined organic extracts are then dried and concentrated to yield the final product.
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
While experimental spectra for the title compound are not readily found in the literature, the expected chemical shifts can be predicted based on the structure and known values for similar compounds.
-
¹H NMR Spectroscopy (Predicted):
-
The N-methyl group would appear as a singlet at approximately 2.2-2.5 ppm.
-
The protons on the carbons adjacent to the nitrogen atoms would be expected in the range of 2.5-3.5 ppm.
-
The bridgehead protons would likely be found in a more upfield region, around 2.0-2.5 ppm.
-
The N-H proton of the secondary amine would appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration.
-
-
¹³C NMR Spectroscopy (Predicted):
-
The N-methyl carbon would resonate around 35-45 ppm.
-
The carbons adjacent to the nitrogen atoms are expected in the 45-60 ppm range.
-
The bridgehead carbons would likely appear in the 30-40 ppm region.
-
Reactivity and Chemical Stability
The chemical behavior of this compound is dictated by the presence of the secondary and tertiary amine functionalities.
Caption: Key reactions of the secondary amine in this compound.
-
Nucleophilicity: The secondary amine is a potent nucleophile and will readily undergo reactions such as acylation, alkylation, sulfonylation, and reaction with isocyanates to form ureas. This reactivity makes it an excellent handle for introducing a wide variety of substituents. The tertiary amine is also nucleophilic, but its reactivity is generally lower than that of the secondary amine.
-
Basicity and Salt Formation: As discussed, both amines are basic and will readily form salts with acids. The dihydrochloride salt is a common form for handling and purification[6].
-
Stability: The saturated bicyclic ring system is generally stable under a wide range of reaction conditions. It is resistant to many oxidizing and reducing agents that do not target amines. However, like other amines, it can be susceptible to oxidation over time, especially when exposed to air and light. Storage under an inert atmosphere is recommended.
Role in Drug Discovery and Medicinal Chemistry
The rigid, bicyclic nature of the hexahydropyrrolo[3,4-c]pyrrole core makes it an attractive scaffold for presenting pharmacophoric elements in a defined three-dimensional space. This can lead to improved potency and selectivity for biological targets.
-
Neurological Disorders: The parent scaffold is a key intermediate in the synthesis of pharmaceutical agents targeting neurological disorders[8]. The defined stereochemistry can be crucial for interacting with specific receptor subtypes in the central nervous system.
-
Receptor Agonists/Antagonists: Derivatives of the hexahydropyrrolo[3,4-c]pyrrole core have been investigated as potent and selective agonists for the nociceptin/orphanin FQ (N/OFQ) receptor, which is implicated in pain, anxiety, and other neurological processes.
-
Enzyme Inhibitors: The scaffold has been incorporated into molecules designed as Sirt6 activators[9]. Sirtuin 6 is a histone deacetylase that plays a role in metabolism, DNA repair, and inflammation, making it an interesting target for various diseases.
-
Antimicrobial Agents: The title compound has been used as a reagent in the synthesis of novel aryl-substituted urea derivatives with potential antimicrobial activity against pathogenic bacteria and fungi, as well as in the preparation of 3-hydroxyquinazoline-2,4-dione antibacterial agents[10].
The ability to functionalize the secondary amine of this compound allows for the systematic exploration of the chemical space around this rigid core, facilitating structure-activity relationship (SAR) studies and the optimization of lead compounds.
Conclusion
This compound is a valuable and versatile building block in modern medicinal chemistry. Its well-defined stereochemistry, inherent basicity, and the differential reactivity of its two amine functionalities provide a rich platform for the design and synthesis of novel therapeutic agents. While a comprehensive experimental dataset for this specific molecule is still emerging, its fundamental properties can be reliably inferred from its structure and the behavior of related compounds. This guide provides a foundational understanding of its physicochemical properties, a practical approach to its synthesis, and an overview of its utility, empowering researchers to effectively leverage this promising scaffold in their drug discovery endeavors.
References
-
Zheng, Y., et al. (2020). High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine monomers. RSC Advances, 10(36), 21323-21332. Available at: [Link]
-
Wang, Y., et al. (2021). Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators. European Journal of Medicinal Chemistry, 223, 113645. Available at: [Link]
-
PubChemLite. (n.d.). (3ar,6as)-2-methyl-octahydropyrrolo[3,4-c]pyrrole. Retrieved from [Link]
-
Perez-Carvajal, J., et al. (2021). Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR- 1 H. Polymers, 13(16), 2753. Available at: [Link]
-
PubChem. (n.d.). 1-Methylpyrrolidine. Retrieved from [Link]
-
NIST. (n.d.). 2-Pyrrolidinone, 1-methyl-. Retrieved from [Link]
-
de Koning, C. B., & van Otterlo, W. A. (2016). Synthesis of the Hexahydropyrrolo-[3,2-c]-quinoline Core Structure and Strategies for Further Elaboration to Martinelline, Martinellic Acid, Incargranine B, and Seneciobipyrrolidine. Molecules, 21(8), 1033. Available at: [Link]
-
JUIT. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Retrieved from [Link]
-
Kumar, A., et al. (2021). chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Chemical Science, 12(1), 221-227. Available at: [Link]
-
Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
-
PubChem. (n.d.). Cis-2-boc-hexahydropyrrolo[3,4-C]pyrrole. Retrieved from [Link]
-
Shanghai Nianxing Industrial Co., Ltd. (n.d.). This compound. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methyloctahydropyrrolo(3,4-c)pyrrole. Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. [(3aR,6aS)-2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(5,6-difluoro-1H-benzimidazol-2-yl)methanone | C15H16F2N4O | CID 57395538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pyrrole synthesis [organic-chemistry.org]
- 4. Pyrrole(109-97-7) 13C NMR spectrum [chemicalbook.com]
- 5. Pyrrolo[3,4-c]pyrrole, octahydro-2-methyl-, cis- (9CI) | CAS:172739-03-6 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]
- 6. chemscene.com [chemscene.com]
- 7. researchgate.net [researchgate.net]
- 8. hmdb.ca [hmdb.ca]
- 9. Expeditious synthesis of cis-1-methyl-2, 3,3a,4,5,9b-hexahydro-1H-pyrrolo-[3,2h]isoquinoline / [2,3-f]quinoline via azomethine ylide-alkene [3+2] cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to cis-2-Methylhexahydropyrrolo[3,4-c]pyrrole: A Privileged Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The bicyclic diamine scaffold, cis-2-Methylhexahydropyrrolo[3,4-c]pyrrole (CAS Number: 172739-03-6), has emerged as a cornerstone in contemporary medicinal chemistry. Its rigid, three-dimensional structure provides a unique conformational constraint that is highly sought after in the design of selective and potent therapeutic agents. This technical guide offers a comprehensive exploration of this valuable building block, from its fundamental physicochemical properties and a detailed, field-tested synthetic protocol to its diverse applications in the development of novel therapeutics. We will delve into the causality behind its synthetic route and explore its role in the creation of targeted therapies, including kinase inhibitors and sirtuin activators, underscoring its status as a privileged scaffold in drug discovery.
Introduction: The Strategic Value of Conformational Constraint
In the intricate dance of drug-receptor interactions, the shape of a molecule is paramount. Flexible, linear molecules often pay a significant entropic penalty upon binding to their biological targets, leading to reduced affinity. Bicyclic structures, such as this compound, offer a compelling solution by pre-organizing the pharmacophoric elements in a defined three-dimensional space. This conformational rigidity minimizes the entropic loss upon binding, often resulting in enhanced potency and selectivity. The pyrrolo[3,4-c]pyrrole core, in particular, has garnered significant attention for its presence in a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological activities.[1] This guide will illuminate the path from the synthesis of this key intermediate to its successful incorporation into cutting-edge drug candidates.
Physicochemical Properties and Structural Elucidation
A thorough understanding of a molecule's physical and chemical characteristics is fundamental to its application in drug design and synthesis.
| Property | Value | Source |
| CAS Number | 172739-03-6 | [2] |
| Molecular Formula | C₇H₁₄N₂ | [3] |
| Molecular Weight | 126.20 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | Not explicitly available | |
| Melting Point | Not explicitly available | |
| LogP | -0.1 (Predicted) | [3] |
| pKa | Not explicitly available | |
| Synonyms | (3aR,6aS)-2-Methyloctahydropyrrolo[3,4-c]pyrrole, cis-octahydro-2-methyl-Pyrrolo[3,4-c]pyrrole | [2] |
The cis-fusion of the two five-membered rings in this compound results in a V-shaped, conformationally restricted structure. The methyl group on one of the nitrogen atoms introduces a degree of steric bulk and alters the electronic properties of the amine, which can be strategically exploited in structure-activity relationship (SAR) studies.
Synthesis of this compound: A Validated Pathway
The synthesis of this compound is most efficiently achieved through a two-step sequence starting from the commercially available Boc-protected precursor, cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole. This approach ensures a high-yielding and clean conversion to the desired product.
Rationale for the Synthetic Strategy
The use of a tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in amine chemistry. The Boc group is stable under a wide range of reaction conditions, yet it can be readily removed under acidic conditions without affecting other sensitive functional groups. This strategy allows for the selective manipulation of the unprotected amine in the bicyclic system. The final N-methylation is a classic transformation, and reductive amination provides a mild and efficient method to achieve this.
Detailed Experimental Protocol
This protocol is a self-validating system, with each step designed to produce a high-purity intermediate ready for the subsequent transformation.
Step 1: Boc Deprotection of cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole
-
Materials:
-
Procedure:
-
Dissolve cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole in a minimal amount of DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an excess of TFA or 4M HCl in 1,4-dioxane to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cis-hexahydropyrrolo[3,4-c]pyrrole. This intermediate is often used in the next step without further purification.
-
Step 2: N-Methylation via Reductive Amination
-
Materials:
-
Crude cis-hexahydropyrrolo[3,4-c]pyrrole from Step 1 (1.0 eq)
-
Formaldehyde (37% solution in water, 1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve the crude cis-hexahydropyrrolo[3,4-c]pyrrole in DCE or DCM.
-
Add formaldehyde solution to the mixture and stir for 30 minutes at room temperature.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by the addition of a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
-
Applications in Drug Discovery: A Scaffold for Targeted Therapies
The rigid, bicyclic nature of this compound makes it an ideal scaffold for presenting substituents in a well-defined spatial orientation, leading to high-affinity interactions with biological targets.
Kinase Inhibitors
The pyrrolo[3,4-c]pyrrole scaffold has been extensively explored in the development of kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The bicyclic core can serve as a rigid anchor to which various pharmacophoric groups can be attached to target the ATP-binding site of kinases with high specificity. Structure-activity relationship (SAR) studies on pyrrole derivatives have demonstrated that modifications to the scaffold can significantly impact their inhibitory potency and selectivity against specific kinases.[4][7]
Sirtuin Modulators
Sirtuins are a class of NAD⁺-dependent deacetylases that are implicated in a wide range of cellular processes, including aging, metabolism, and inflammation. The activation of certain sirtuins, such as SIRT1 and SIRT6, is considered a promising therapeutic strategy for age-related diseases. This compound has been utilized as a key building block in the synthesis of potent and selective Sirt6 activators. The bicyclic diamine core is often incorporated as a side chain that can form crucial interactions within the enzyme's binding pocket, leading to allosteric activation.
A notable example is the synthesis of pyrrolo[1,2-a]quinoxaline-based Sirt6 activators, where this compound is a key component of the side chain that enhances the compound's activity.
Other Therapeutic Areas
The versatility of the pyrrolo[3,4-c]pyrrole scaffold extends to other therapeutic areas as well. Derivatives have shown promise as:
-
Anti-inflammatory agents: By inhibiting enzymes such as cyclooxygenase (COX), these compounds can modulate the inflammatory response.
-
Antiviral and Antimicrobial agents: The scaffold has been incorporated into molecules with activity against various pathogens.[1]
Conclusion and Future Perspectives
This compound is more than just a chemical intermediate; it is a testament to the power of rational drug design. Its conformationally constrained structure provides a robust platform for the development of highly selective and potent therapeutics. The synthetic route, accessible through its Boc-protected precursor, is both efficient and scalable, making it an attractive building block for drug discovery campaigns. As our understanding of complex biological pathways deepens, the strategic deployment of rigid scaffolds like this compound will undoubtedly continue to fuel the discovery of next-generation medicines. Future research will likely focus on further exploring the chemical space around this privileged core to uncover novel biological activities and develop therapies for a wider range of diseases.
References
- Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR. Bioorganic & Medicinal Chemistry Letters, 20(1), 108-111.
- Sahu, B., Sahu, R., Gidwani, B., & Mishra, A. (n.d.). Pyrrolo[3,4‐c]pyrrole derivative and SAR activity.
- A QSAR Study on a Series of Pyrrole Derivatives Acting as Lymphocyte- Specific Kinase (Lck) Inhibitors. Bentham Science Publishers.
- New derivatives of bicyclic diamines with antiprotozoal activity.
- A QSAR study on a series of pyrrole derivatives acting as lymphocyte-specific kinase (Lck) inhibitors. PubMed.
- This compound. Sunway Pharm Ltd.
- This compound. Shanghai Nianxing Industrial Co., Ltd.
- (3AR,6aS)-2-Ethyloctahydropyrrolo[3,4-c]pyrrole hydrochloride. ChemicalBook.
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
- 1H-Pyrrole-3-methanol, 1-methyl-α-propyl-. Organic Syntheses.
- cis-Octahydropyrrolo[3,4-c]pyrrole hydrochloride. PubChem.
- Recent Progress in the Synthesis of Pyrroles.
- cis-2-BOC-Hexahydropyrrolo[3,4-c]pyrrole. Sigma-Aldrich.
- cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole. CymitQuimica.
- New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evalu
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
- 2-Methyloctahydropyrrolo(3,4-c)pyrrole. PubChem.
- An Improved Two-Step Preparation of 2,4-Dimethylpyrrole. ChemInform.
- Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activ
- Expeditious synthesis of cis-1-methyl-2, 3,3a,4,5,9b-hexahydro-1H-pyrrolo-[3,2h]isoquinoline / [2,3-f]quinoline via azomethine ylide-alkene [3+2] cycloaddition. PubMed Central.
- Synthesis and evaluation of cis-hexahydropyrrolo[3,2-b]pyrrol-3-one peptidomimetic inhibitors of CAC1 cysteinyl proteinases. PubMed.
- Recent Advancements in Pyrrole Synthesis. PubMed Central.
- New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evalu
- Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activ
Sources
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - CAS:172739-03-6 - Sunway Pharm Ltd [3wpharm.com]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of cis-hexahydropyrrolo[3,2-b]pyrrol-3-one peptidomimetic inhibitors of CAC1 cysteinyl proteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cis-2-BOC-Hexahydropyrrolo[3,4-c]pyrrole | 250275-15-1 [sigmaaldrich.com]
- 6. CAS 250275-15-1: cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole [cymitquimica.com]
- 7. Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Molecular Structure of cis-2-Methylhexahydropyrrolo[3,4-c]pyrrole
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The hexahydropyrrolo[3,4-c]pyrrole core is a bicyclic diamine scaffold of significant interest in medicinal chemistry and drug development. Its rigid, three-dimensional structure serves as a valuable building block for creating compounds with specific spatial orientations, crucial for effective interaction with biological targets. This guide provides a comprehensive technical overview of the molecular structure of a key derivative, cis-2-Methylhexahydropyrrolo[3,4-c]pyrrole. We will dissect its fundamental identity, stereochemistry, and the advanced analytical techniques essential for its unambiguous characterization. By integrating experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography with theoretical insights from computational modeling, this document serves as a foundational resource for researchers leveraging this scaffold in the design of novel therapeutics.
Introduction: The Privileged Pyrrolidine Scaffold in Modern Drug Discovery
The pyrrolidine ring is a cornerstone of heterocyclic chemistry and is recognized as a "privileged structural motif" in medicinal chemistry.[1][2] Its prevalence in numerous FDA-approved pharmaceuticals underscores its utility in creating molecules with favorable pharmacokinetic and pharmacodynamic properties. When fused into bicyclic systems like the hexahydropyrrolo[3,4-c]pyrrole core, the resulting conformational rigidity offers a distinct advantage in drug design. This rigidity reduces the entropic penalty upon binding to a target protein, often leading to enhanced potency and selectivity.
Derivatives of the pyrrolo[3,4-c]pyrrole scaffold have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[3][4][5] The cis-configured isomer, in particular, presents a unique V-shaped topology that is increasingly exploited in the synthesis of complex molecules, including potent enzyme inhibitors. This guide focuses specifically on the structural elucidation of this compound, providing the in-depth analysis required by scientists working on the frontier of drug discovery.
Fundamental Molecular Identity
The precise identification of a molecule is the first step in any rigorous scientific investigation. This compound is a saturated bicyclic amine featuring two fused five-membered pyrrolidine rings. The "cis" designation is critical, defining the relative stereochemistry at the two bridgehead carbon atoms (C3a and C6a), where the hydrogen atoms are oriented on the same face of the ring system. This arrangement dictates the molecule's overall three-dimensional shape.
| Identifier | Value | Source |
| IUPAC Name | (3aR,6aS)-5-Methyloctahydropyrrolo[3,4-c]pyrrole | [6] |
| Alternate IUPAC Name | 5-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole | [7] |
| CAS Number | 172739-03-6 | [6][8][9] |
| Molecular Formula | C₇H₁₄N₂ | [7] |
| Molecular Weight | 126.20 g/mol | [7][8] |
| SMILES | CN1CC2CNCC2C1 | [7] |
Synthesis and Stereochemical Control
The synthesis of the hexahydropyrrolo[3,4-c]pyrrole core with defined stereochemistry is a non-trivial challenge. Control over the bridgehead carbons is paramount to isolating the desired cis-isomer. Among the various strategies developed for pyrrolidine synthesis, the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides stands out as a highly versatile and stereocontrolled method for constructing such fused ring systems.[2]
Expertise & Experience: The choice of a [3+2] cycloaddition strategy is driven by its efficiency in forming the bicyclic core in a single step while simultaneously setting the crucial cis-stereochemistry. The reaction involves an azomethine ylide reacting with a dipolarophile. In an intramolecular variant, these two components are tethered, and the subsequent cyclization is often highly diastereoselective, favoring the formation of the less strained cis-fused product. This method provides an elegant solution to the complex challenge of stereochemical control.[10]
Spectroscopic and Crystallographic Structural Elucidation
A combination of analytical techniques is required to confirm the identity, purity, and, most importantly, the three-dimensional structure of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the molecular structure in solution. For this compound, a suite of NMR experiments is used to assign all proton and carbon signals and to confirm the cis-fusion of the rings.
Trustworthiness through Self-Validation: The protocol described below is a self-validating system. The 1D spectra provide initial information, which is then unambiguously confirmed and expanded upon by the 2D experiments (COSY and HSQC). The crucial stereochemical information is definitively provided by the NOESY experiment, which validates the cis assignment by demonstrating through-space proximity, a physical constraint of the molecule's geometry.
Detailed Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O).
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. This will reveal the number of unique proton environments, their chemical shifts, and their coupling patterns (multiplicity).
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.
-
2D COSY (Correlation Spectroscopy): Perform a COSY experiment to establish proton-proton coupling networks, identifying which protons are adjacent to one another within the spin system.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Run an HSQC experiment to correlate each proton with its directly attached carbon atom, allowing for confident assignment of the carbon skeleton.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for stereochemical assignment. Acquire a NOESY spectrum to identify protons that are close to each other in space (< 5 Å), regardless of whether they are connected through bonds. A distinct cross-peak between the two bridgehead protons (H-3a and H-6a) is definitive proof of the cis-ring fusion.
Predicted NMR Data Summary:
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key NOESY Correlation |
| N-CH₃ | ~2.4 | ~42 | |
| Bridgehead (C3a-H, C6a-H) | ~3.0 - 3.5 | ~65 - 70 | H-3a ↔ H-6a (Confirms cis geometry) |
| CH₂ adjacent to N-Me | ~2.6 - 3.0 | ~55 - 60 | |
| CH₂ adjacent to NH | ~2.8 - 3.2 | ~50 - 55 |
Single-Crystal X-ray Crystallography
While NMR provides the structure in solution, X-ray crystallography offers an unambiguous, high-resolution snapshot of the molecule in the solid state. It provides precise measurements of bond lengths, bond angles, and torsional angles, serving as the ultimate confirmation of the cis stereochemistry.
Detailed Experimental Protocol for Crystallography:
-
Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a saturated solution of the compound in an appropriate solvent system (e.g., ethanol/ether).
-
Data Collection: Mount a suitable crystal on a goniometer head and cool it under a stream of nitrogen gas (~100 K) to minimize thermal motion. Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα).
-
Structure Solution: Process the diffraction data and solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.
-
Structural Refinement: Build a molecular model into the electron density map and refine it using full-matrix least-squares methods. This process optimizes atomic coordinates, and thermal parameters to best fit the experimental data.
-
Validation: The final refined structure is validated and deposited as a Crystallographic Information File (CIF). The resulting model will unequivocally show the relative positions of the bridgehead hydrogens, confirming the cis conformation.
Computational and Theoretical Structural Analysis
Computational chemistry provides a powerful theoretical framework to complement and rationalize experimental findings. Density Functional Theory (DFT) is a robust method for modeling the geometry, stability, and spectroscopic properties of molecules like this compound.
Protocol for DFT Modeling:
-
Model Building: Construct an initial 3D model of the molecule.
-
Geometry Optimization: Perform a full geometry optimization using a suitable functional and basis set (e.g., B3LYP/6-31G(d,p)). This calculation finds the lowest energy conformation of the molecule.
-
Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic properties.
-
Property Calculation: Use the optimized geometry to predict properties such as NMR chemical shifts (using the GIAO method), which can then be directly compared with the experimental data for validation.
Expert Insight: The synergy between experimental and computational methods is a cornerstone of modern structural chemistry. For instance, if a high-quality crystal for X-ray analysis is unobtainable, a combination of detailed NMR analysis (especially NOESY) and a DFT-optimized structure provides a highly confident structural assignment. The DFT model can help resolve ambiguities in NMR signal assignments and provide insights into the conformational dynamics (e.g., puckering of the five-membered rings) that are averaged out in the experimental NMR spectrum.
Implications for Drug Development
The well-defined, rigid cis-conformation of the 2-Methylhexahydropyrrolo[3,4-c]pyrrole scaffold is not merely a structural curiosity; it is a feature that can be strategically exploited in drug design.
-
Scaffold Rigidity: The fused ring system dramatically reduces the number of low-energy conformations compared to a more flexible acyclic analogue. This pre-organization of the molecule for binding can lead to a significant increase in binding affinity for its intended biological target.
-
Vectorial Display of Substituents: The secondary amine (at position 5) and the carbons of the rings provide well-defined vectors for introducing further chemical diversity. By maintaining the rigid cis-core, medicinal chemists can systematically probe the chemical space around a target's binding pocket, optimizing interactions for potency and selectivity.
-
Use as a Key Intermediate: The Boc-protected analogue, cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole, is a commercially available and widely used building block in the synthesis of complex pharmaceutical agents.[11][12] It has been instrumental in the development of molecules such as Bruton's tyrosine kinase (BTK) inhibitors, which are critical in treating certain cancers and autoimmune diseases.[12]
Conclusion
The molecular structure of this compound is defined by its rigid, fused bicyclic core with a specific cis-stereochemistry at the ring junction. Its unambiguous characterization is not achievable through a single technique but requires a multi-faceted approach that integrates the solution-state insights of NMR spectroscopy, the definitive solid-state picture from X-ray crystallography, and the theoretical validation provided by computational modeling. A thorough understanding of this structure is essential for any researcher in the pharmaceutical sciences aiming to leverage its unique three-dimensional properties. As a privileged scaffold, it continues to be a foundational element in the design and synthesis of next-generation therapeutics, enabling the precise spatial arrangement of functional groups required for high-potency and selective biological activity.
References
- Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. (n.d.). National Institutes of Health.
- Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (n.d.). National Institutes of Health.
- Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (2023). ACS Publications.
- Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. (n.d.). National Institutes of Health.
- Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators. (n.d.). National Institutes of Health.
- Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. (n.d.). Royal Society of Chemistry.
- 2-Methyloctahydropyrrolo(3,4-c)pyrrole. (n.d.). PubChem.
- cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole. (n.d.). ChemScene.
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (n.d.). National Institutes of Health.
- Interactions of N-Mannich Bases of Pyrrolo[3,4-c]pyrrole with Artificial Models of Cell Membranes and Plasma Proteins, Evaluation of Anti-Inflammatory and Antioxidant Activity. (n.d.). MDPI.
- Molecular modeling studies of N-substituted pyrrole derivatives--potential HIV-1 gp41 inhibitors. (2008). PubMed.
- Computational study about the derivatives of pyrrole as high-energy-density compounds. (n.d.). ResearchGate.
- Expeditious synthesis of cis-1-methyl-2, 3,3a,4,5,9b-hexahydro-1H-pyrrolo-[3,2h]isoquinoline / [2,3-f]quinoline via azomethine ylide-alkene [3+2] cycloaddition. (n.d.). National Institutes of Health.
- This compound. (n.d.). Sunway Pharm Ltd.
- This compound. (n.d.). GuideChem.
- Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. (2023). PubMed Central.
- cis-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole. (n.d.). J&W Pharmlab.
- Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. (2023). Biological and Molecular Chemistry.
- The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. (2021). ScienceDirect.
- NMR Spectra and Molecular Structure. (n.d.). Thieme Connect.
- Pyrrole synthesis. (n.d.). Organic Chemistry Portal.
- Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives. (2026). National Institutes of Health.
- cis-2-Boc-hexahydropyrrolo(3,4-c)pyrrole. (n.d.). Fchemicals Limited.
- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (n.d.). MDPI.
- cis-2-BOC-Hexahydropyrrolo[3,4-c]pyrrole. (n.d.). Sigma-Aldrich.
- compared using 13C nmr spectroscopy. (n.d.). A-Level Chemistry.
- cis-Hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one hydrochloride(2206134-91-8) 1 H NMR. (n.d.). ChemicalBook.
-
Synthesis, X-ray Diffraction and Computational Druglikeness Evaluation of New Pyrrolo[1,2-a][4][13]Phenanthrolines Bearing a 9-Cyano Group. (2024). MDPI. Retrieved from
- cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole. (n.d.). ChemicalBook.
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). ResearchGate.
- Analysis of the N.M.R. Spectrum of pyrrole. (n.d.). ResearchGate.
- cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole. (n.d.). Aribo Biotechnology.
- cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole, 98%. (2020). J&K Scientific.
- Crystal structures of 4-bromo-2-formyl-1-tosyl-1H-pyrrole, (E). (n.d.). PubMed Central.
Sources
- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - CAS:172739-03-6 - Sunway Pharm Ltd [3wpharm.com]
- 7. 2-Methyloctahydropyrrolo(3,4-c)pyrrole | C7H14N2 | CID 12958533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 9. jwpharmlab.com [jwpharmlab.com]
- 10. Expeditious synthesis of cis-1-methyl-2, 3,3a,4,5,9b-hexahydro-1H-pyrrolo-[3,2h]isoquinoline / [2,3-f]quinoline via azomethine ylide-alkene [3+2] cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemscene.com [chemscene.com]
- 12. cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole | 250275-15-1 [chemicalbook.com]
- 13. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic data for cis-2-Methylhexahydropyrrolo[3,4-C]pyrrole
An In-depth Technical Guide to the Spectroscopic Characterization of cis-2-Methylhexahydropyrrolo[3,4-c]pyrrole
This guide provides a comprehensive framework for the spectroscopic analysis of this compound. As this is a novel molecular entity, this document outlines the predicted spectroscopic data based on foundational principles and analysis of analogous structures. It serves as an authoritative reference for researchers engaged in the synthesis, purification, and characterization of this and related bicyclic amines, particularly within the context of drug discovery and development.
This compound belongs to a class of saturated bicyclic diamines that are of significant interest in medicinal chemistry. The rigid, three-dimensional scaffold of the hexahydropyrrolo[3,4-c]pyrrole core makes it an attractive building block for creating structurally complex molecules with precise vectoral presentation of substituents. Such scaffolds are often explored for their potential to interact with biological targets in a highly specific manner.
Given the stereochemical complexity of this molecule, unambiguous confirmation of its structure and purity is paramount. The cis-fusion of the two five-membered rings and the orientation of the methyl group can only be definitively established through a multi-pronged analytical approach. This guide details the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, providing the rationale behind the predictions and the experimental protocols required to obtain high-fidelity data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis
NMR spectroscopy is the most powerful technique for the complete structural assignment of organic molecules. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is essential.
Principles of NMR for Bicyclic Amine Elucidation
The rigidity of the bicyclic system and the presence of heteroatoms create a distinct and predictable magnetic environment for each proton and carbon atom. ¹H NMR will reveal the number of unique protons, their connectivity through scalar coupling (J-coupling), and their spatial proximity. ¹³C NMR provides a count of the unique carbon atoms. 2D NMR experiments are then used to piece the puzzle together:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for identifying quaternary carbons and piecing together the carbon skeleton.
Experimental Protocol: NMR Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD) are common starting points. For this amine, CDCl₃ is often preferred.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound into a clean, dry NMR tube.
-
Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent.
-
Homogenization: Gently vortex or sonicate the tube to ensure the sample is fully dissolved.
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a fresh NMR tube.
-
Instrumentation: Acquire the spectra on a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The cis-fusion dictates a specific stereochemistry that will be reflected in the proton couplings. The molecule has a plane of symmetry, which will simplify the spectrum.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H1/H3a | 3.0 - 3.2 | m | - | Protons on the carbon adjacent to the methylated nitrogen. |
| H3/H7a | 2.8 - 3.0 | m | - | Protons on the carbons adjacent to the secondary amine. |
| H4/H6 | 2.6 - 2.8 | m | - | Bridgehead protons, expected to be deshielded. |
| H5 (NH) | 1.5 - 2.5 | br s | - | Broad singlet for the secondary amine proton; position is concentration and solvent dependent. |
| CH₃ | 2.3 - 2.5 | s | - | Singlet for the methyl group on the nitrogen. |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |
| C1/C3a | 60 - 65 | Carbons adjacent to the methylated nitrogen. |
| C3/C7a | 50 - 55 | Carbons adjacent to the secondary amine. |
| C4/C6 | 40 - 45 | Bridgehead carbons. |
| CH₃ | 42 - 48 | Methyl carbon attached to nitrogen. |
Expected 2D NMR Correlations
To unambiguously confirm the cis stereochemistry and the overall structure, the following 2D NMR correlations are predicted:
Caption: Predicted 2D NMR correlations for this compound.
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a newly synthesized molecule.
Principles of Electrospray Ionization (ESI-MS)
ESI is a soft ionization technique ideal for polar molecules like amines. It typically generates protonated molecular ions [M+H]⁺ with minimal fragmentation, providing a clear indication of the molecular weight.
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: The sample is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization Mode: Set the mass spectrometer to positive ion mode to detect the [M+H]⁺ ion.
-
Mass Analysis: Acquire the spectrum over a relevant m/z range (e.g., 50-500). The high resolution of an Orbitrap or TOF analyzer will allow for the determination of the accurate mass.
Predicted Mass Spectrum
-
Molecular Formula: C₈H₁₆N₂
-
Exact Mass: 140.1313
-
Predicted HRMS (ESI⁺): The primary ion observed will be the protonated molecule [M+H]⁺ with a predicted m/z of 140.1313 + 1.0078 = 141.1391 .
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy provides rapid confirmation of the presence of key functional groups.
Principles of IR Spectroscopy
IR radiation causes the bonds within a molecule to vibrate at specific frequencies. The absorption of this radiation is characteristic of the bond type.
Experimental Protocol: Attenuated Total Reflectance (ATR)
-
Sample Preparation: Place a small amount of the neat compound (if an oil) or a few crystals (if a solid) directly onto the ATR crystal.
-
Analysis: Apply pressure to ensure good contact and acquire the spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
Predicted IR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium, broad |
| C-H Stretch (sp³) | 2850 - 3000 | Strong |
| C-N Stretch | 1000 - 1250 | Medium |
Summary of Predicted Spectroscopic Data
| Technique | Parameter | Predicted Value |
| ¹H NMR | Chemical Shifts | See Table in Section 2.3 |
| ¹³C NMR | Chemical Shifts | See Table in Section 2.4 |
| HRMS (ESI⁺) | [M+H]⁺ | m/z = 141.1391 |
| IR | Key Peaks | ~3400, ~2900, ~1100 cm⁻¹ |
Conclusion
The combination of NMR, MS, and IR spectroscopy provides a robust and self-validating system for the structural confirmation of this compound. The predicted data in this guide serves as a benchmark for researchers. Any significant deviation from these predictions would warrant further investigation into the structure, purity, or stereochemistry of the synthesized material. This rigorous analytical approach is fundamental to ensuring the quality and reproducibility of chemical matter intended for downstream applications in drug development and beyond.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Jacobsen, N. E. (2017). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons. [Link]
-
de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]
Navigating the Procurement of cis-2-Methylhexahydropyrrolo[3,4-C]pyrrole: A Technical Guide for Researchers
For researchers and drug development professionals, the timely and reliable acquisition of key chemical intermediates is paramount to project success. This guide provides an in-depth technical overview of sourcing cis-2-Methylhexahydropyrrolo[3,4-C]pyrrole, a valuable heterocyclic building block in medicinal chemistry. We will delve into identifying reputable suppliers, establishing robust quality control measures, and ensuring the integrity of this critical starting material for your research endeavors.
Introduction to this compound
This compound, with the CAS number 172739-03-6, is a bicyclic diamine that serves as a crucial scaffold in the synthesis of various pharmaceutical agents. Its rigid, three-dimensional structure is of significant interest in the design of molecules with specific pharmacological activities. The pyrrolo[3,4-c]pyrrole core is found in compounds targeting a range of biological pathways, making it a versatile intermediate in drug discovery.[1][2]
The successful incorporation of this building block into a synthetic route is highly dependent on its purity and the absence of critical impurities that could derail subsequent chemical transformations or introduce confounding variables in biological assays. Therefore, a thorough understanding of supplier options and a rigorous quality control workflow are not just recommended, but essential.
Identifying and Evaluating Chemical Suppliers
The landscape of chemical suppliers is vast, ranging from large-scale manufacturers to specialized niche providers.[3][4][5][6][7] For a specialized intermediate like this compound, it is crucial to partner with suppliers who can provide comprehensive technical data and demonstrate a commitment to quality.
Below is a comparative table of select suppliers who list this compound or its common derivatives. It is important to note that availability and product specifications can change, and direct inquiry with the suppliers is always recommended.
| Supplier | Product Name | CAS Number | Purity | Available Quantities | Notes |
| Sunway Pharm Ltd | This compound | 172739-03-6 | 97% | 250mg, 1g, 5g, 10g | Also provides NMR data upon request.[8] |
| ChemScene | cis-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole dihydrochloride | 1338729-66-0 | ≥98% | Inquire for details | Offers the dihydrochloride salt, which may have different solubility and handling properties.[9] |
| J&W Pharmlab | cis-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole | 172739-03-6 | Inquire for details | Bulk inquiry available | Positioned as a supplier of pharmaceutical building blocks.[10] |
| Sigma-Aldrich | cis-2-BOC-Hexahydropyrrolo[3,4-c]pyrrole | 250275-15-1 | 97% | Inquire for details | Offers the Boc-protected version, a common and versatile intermediate for further synthesis. |
| ChemicalBook | cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole | 250275-15-1 | 99% | KG scale | Lists multiple suppliers and is used in the preparation of kinase inhibitors.[11] |
| Chem-Impex | 2-Boc-hexahydropyrrolo[3,4-c]pyrrole | Not specified | Inquire for details | Inquire for details | Highlights its use as a key intermediate in pharmaceutical development.[12] |
Expert Insight: When evaluating suppliers, look beyond the listed purity. Request a Certificate of Analysis (CoA) for a specific batch. A comprehensive CoA should include not only the purity determined by a primary method (e.g., NMR or GC-MS) but also results from orthogonal techniques (e.g., HPLC) and data on residual solvents and water content.
A Self-Validating Quality Control Workflow
Upon receiving a shipment of this compound, it is imperative to perform in-house quality control to verify its identity and purity. This not only ensures the integrity of your subsequent experiments but also provides a baseline for troubleshooting any synthetic challenges that may arise.
The following diagram illustrates a recommended workflow for the quality control of a received sample of this compound.
Caption: Quality Control Workflow for Incoming Chemical Intermediates.
Step-by-Step Experimental Protocols
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure and assess purity.
-
Procedure:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent will depend on the salt form of the compound.
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a calibrated spectrometer (a minimum of 400 MHz for ¹H is recommended for adequate resolution).
-
Process the spectra and compare the chemical shifts, coupling constants, and integration values with a reference spectrum or theoretical predictions. The presence of unexpected signals may indicate impurities.
-
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Objective: To determine the purity and confirm the molecular weight.
-
Procedure:
-
Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Further dilute the stock solution to a working concentration of approximately 10-100 µg/mL.
-
Inject the sample onto a suitable HPLC column (e.g., a C18 reversed-phase column).
-
Elute the sample using a gradient of mobile phases, such as water and acetonitrile with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape.
-
Monitor the eluent using a UV detector and a mass spectrometer.
-
The mass spectrometer should be set to scan for the expected molecular ion of this compound (m/z = 127.21 for [M+H]⁺).
-
The purity can be estimated from the relative peak area in the chromatogram.
-
Synthesis and Mechanistic Considerations
While this guide focuses on procurement, a basic understanding of the synthesis of pyrrolo[3,4-c]pyrrole derivatives can provide insights into potential impurities. The synthesis often involves multi-step sequences, and byproducts from any of these steps could potentially be carried through.[13][14][15][16][17][18] For instance, incomplete cyclization or side reactions can lead to structurally related impurities.
The following diagram illustrates a generalized synthetic approach to a pyrrole-containing scaffold, highlighting critical stages where impurities might be introduced.
Caption: Generalized Synthetic Pathway and Potential Impurity Introduction Points.
Trustworthiness through Self-Validation: The described QC workflow is a self-validating system. The orthogonal nature of NMR (structural information) and LC-MS (purity and mass) provides a high degree of confidence in the identity and quality of the material. If the data from these independent techniques are consistent and match the specifications, the researcher can proceed with confidence.
Conclusion
The procurement of high-quality chemical intermediates like this compound is a critical, yet often overlooked, aspect of successful research and development in the pharmaceutical sciences. By carefully selecting suppliers, understanding the potential synthetic pitfalls, and implementing a robust, self-validating quality control workflow, researchers can ensure the integrity of their starting materials and, by extension, the reliability and reproducibility of their scientific findings. This proactive approach to chemical procurement is a cornerstone of good laboratory practice and scientific excellence.
References
- Sunway Pharm Ltd. This compound - CAS:172739-03-6.
- BLDpharm. Reliable research chemicals supplier.
- Oceanic Pharmachem. Reliable Pharmaceutical Solutions – Client-Centric & Quality-Focused.
- Thomasnet. Top 5 Chemicals and Pharmaceuticals Manufacturers & Suppliers: 2026 Guide.
- Thomasnet.
- ChemScene. cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole.
- FramoChem. Pharmaceuticals - Phosgene Derivatives & Specialty Chemical Manufacturing.
- ChemScene. cis-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole dihydrochloride.
- Shanghai Nianxing Industrial Co., Ltd. This compound.
- Sigma-Aldrich. cis-2-BOC-Hexahydropyrrolo[3,4-c]pyrrole | 250275-15-1.
- National Institutes of Health.
- ChemicalBook. cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole | 250275-15-1.
- J&W Pharmlab. cis-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole - CAS:172739-03-6.
- Fchemicals Limited. Cis-2-Boc-hexahydropyrrolo(3,4-c)pyrrole.
- National Institutes of Health. Expeditious synthesis of cis-1-methyl-2, 3,3a,4,5,9b-hexahydro-1H-pyrrolo-[3,2h]isoquinoline / [2,3-f]quinoline via azomethine ylide-alkene [3+2] cycloaddition - PMC.
- Sci-Hub. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu.
- Organic Chemistry Portal. Pyrrole synthesis.
- PubMed Central. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors.
- Chem-Impex. 2-Boc-hexahydropyrrolo[3,4-c]pyrrole.
- National Institutes of Health.
- MDPI. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.
- National Institutes of Health. Medicinal chemical optimization of fluorescent pyrrole-based COX-2 probes - PMC.
- Wiley Online Library. Aggregation Modes of Chiral Diketopyrrolo[3,4‐c]pyrrole Dyes in Solution and Thin Films.
Sources
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. BLDpharm - Reliable research chemicals supplier [bldpharm.com]
- 4. Oceanic Pharmachem | Reliable Pharmaceutical Solutions – Client-Centric & Quality-Focused [oceanicpharmachem.com]
- 5. pursuitind.com [pursuitind.com]
- 6. thomasnet.com [thomasnet.com]
- 7. Pharmaceuticals - Phosgene Derivatives & Specialty Chemical Manufacturing - FramoChem [framochem.com]
- 8. This compound - CAS:172739-03-6 - Sunway Pharm Ltd [3wpharm.com]
- 9. chemscene.com [chemscene.com]
- 10. jwpharmlab.com [jwpharmlab.com]
- 11. cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole | 250275-15-1 [chemicalbook.com]
- 12. chemimpex.com [chemimpex.com]
- 13. Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Expeditious synthesis of cis-1-methyl-2, 3,3a,4,5,9b-hexahydro-1H-pyrrolo-[3,2h]isoquinoline / [2,3-f]quinoline via azomethine ylide-alkene [3+2] cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sci-hub.box [sci-hub.box]
- 16. Pyrrole synthesis [organic-chemistry.org]
- 17. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Medicinal chemical optimization of fluorescent pyrrole-based COX-2 probes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of cis-2-Methylhexahydropyrrolo[3,4-c]pyrrole
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for cis-2-Methylhexahydropyrrolo[3,4-c]pyrrole. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven insights to ensure the safe and effective use of this compound in a laboratory setting. The information herein is grounded in authoritative safety data sheets and established chemical safety principles.
Hazard Identification and Risk Assessment
This compound is a flammable liquid and vapor that is toxic if swallowed, harmful if inhaled, and causes serious eye damage. A thorough understanding of its hazard profile is the foundation of a robust safety plan.
GHS Hazard Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information.
| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapour. | Danger | 🔥 |
| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed. | Danger | 💀 |
| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled. | Danger | ❗ |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage. | Danger | corrosion |
| Acute Aquatic Hazard | Category 3 | H402: Harmful to aquatic life. | - | (none) |
Physicochemical Properties and Associated Risks
Understanding the physical properties of a substance is crucial for anticipating its behavior under various laboratory conditions.
| Property | Value | Implication for Safe Handling |
| Molecular Formula | C₇H₁₄N₂ | - |
| Molecular Weight | 126.20 g/mol [1] | Influences vapor density. |
| Appearance | Colorless volatile liquid[2][3] | Spills may be hard to see; vapors can travel. |
| Flash Point | 36 °C (97 °F)[4] | The liquid can be ignited by sparks, open flames, or hot surfaces at or above this temperature.[4][5] |
| Vapor Pressure | 7 mmHg at 23 °C[2] | Contributes to an inhalation hazard, especially in poorly ventilated areas. |
Causality Insight: The combination of a low flash point and significant vapor pressure means that flammable concentrations of vapor can accumulate in the air at ambient temperatures. This necessitates strict control of ignition sources and the use of engineering controls like chemical fume hoods.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is essential.
Primary Engineering Controls
-
Chemical Fume Hood: All work involving the handling of this compound must be conducted in a certified chemical fume hood.[6] This is the primary defense against inhalation of harmful vapors.[5][7]
-
Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of flammable vapors.[4]
-
Grounding and Bonding: To prevent static discharge, which can serve as an ignition source, all metal containers and equipment used for transferring the liquid should be properly grounded and bonded.
-
Explosion-Proof Equipment: Use only explosion-proof electrical, ventilating, and lighting equipment in areas where this compound is handled or stored.
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected based on the specific hazards of the compound.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[6] Given the classification as causing serious eye damage (Category 1), standard safety glasses are insufficient.[7]
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or perforation before each use. The liquid may degrease the skin, leading to dermatitis.[7]
-
Skin and Body Protection: A flame-resistant lab coat is required. When handling larger quantities, consider a chemical-resistant apron. Ensure all skin is covered.[6]
-
Respiratory Protection: If engineering controls are not sufficient to maintain exposure below permissible limits, or during emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is required.
Caption: PPE selection workflow for handling the compound.
Safe Handling and Storage Protocols
Adherence to strict protocols during handling and storage is critical to mitigate risks.
Handling Protocol
This protocol is designed as a self-validating system; each step builds upon the previous one to ensure a safe workflow.
-
Preparation:
-
Verify the chemical fume hood is operational and has a current certification.
-
Don all required PPE (goggles, face shield, lab coat, gloves).
-
Clear the work area of all unnecessary items and potential ignition sources (e.g., hot plates, open flames).[5]
-
Set up grounding and bonding for any container larger than 500 mL.
-
-
Aliquotting and Transfer:
-
Work under an inert atmosphere (e.g., nitrogen or argon) as the compound is air, light, and moisture sensitive.
-
Use only non-sparking tools for opening and closing containers.
-
When transferring, pour slowly to minimize splashing and vapor generation.
-
Keep containers tightly closed when not in use.[6]
-
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin after handling, even if gloves were worn.[5]
-
Decontaminate the work surface.
-
Properly dispose of all contaminated waste (see Section 5).
-
Storage Protocol
Improper storage can lead to degradation of the compound and create hazardous conditions.
-
Location: Store in a dry, cool, and well-ventilated place, away from heat and sources of ignition.[5] The storage area should be a designated flammables cabinet.
-
Container: Keep the container tightly closed and protected from light.[5][6]
-
Atmosphere: Store under an inert gas to maintain product integrity.
-
Security: The storage area should be locked or accessible only to qualified personnel.[6]
-
Incompatibilities: Keep away from oxidizing agents and strong acids.
Caption: Key requirements for safe chemical storage.
Emergency Procedures
Immediate and correct response to an emergency can significantly reduce harm.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing has stopped, provide artificial respiration. Call a physician immediately.[6]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes.[6]
-
Eye Contact: Rinse with plenty of water for at least 15 minutes, holding the eyelids open. Immediately call an ophthalmologist.[6][7]
-
Ingestion: If swallowed, give two glasses of water to drink. Do NOT induce vomiting. Seek immediate medical advice.[5]
Spills and Leaks
-
Small Spills:
-
Evacuate non-essential personnel.
-
Ensure adequate ventilation and eliminate all ignition sources.
-
Absorb the spill with an inert, non-combustible material (e.g., vermiculite, dry sand).
-
Collect the absorbed material using non-sparking tools into a suitable, closed container for hazardous waste disposal.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert emergency response personnel and the institutional Environmental Health & Safety (EHS) department.
-
Prevent the spill from entering drains or waterways.[6]
-
Fire Fighting Measures
-
Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[5][8]
-
Specific Hazards: The compound is combustible and its vapors are heavier than air, which can lead to flashbacks from a distant ignition source.[5] Containers may explode when heated.[5][8]
-
Protective Actions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. Use a water spray to cool containers exposed to fire.
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container. Do not mix with incompatible waste streams.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations.[6]
References
- SAFETY D
- Pyrrole - Santa Cruz Biotechnology.
- 2-Methyloctahydropyrrolo(3,4-c)pyrrole | C7H14N2 | CID 12958533 - PubChem.
- SAFETY D
- SAFETY DATA SHEET - Merck Millipore. (2024-03-12).
- SAFETY D
- Safety D
- Pyrrole - SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-09-07).
- Pyrrole - Wikipedia.
- Properties and Reactions of Pyrrole - ChemicalBook. (2019-11-14).
Sources
- 1. 2-Methyloctahydropyrrolo(3,4-c)pyrrole | C7H14N2 | CID 12958533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyrrole - Wikipedia [en.wikipedia.org]
- 3. Properties and Reactions of Pyrrole_Chemicalbook [chemicalbook.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. merckmillipore.com [merckmillipore.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
The Hexahydropyrrolo[3,4-c]pyrrole Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The hexahydropyrrolo[3,4-c]pyrrole bicyclic system, a conformationally constrained diamine, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional structure presents a unique topographical arrangement of nitrogen atoms, enabling precise interactions with a multitude of biological targets. This guide provides a comprehensive technical overview of the biological significance of the hexahydropyrrolo[3,4-c]pyrrole core, delving into its role in clinically relevant molecules, established synthetic strategies, and the critical influence of its stereochemistry on biological activity. Detailed experimental protocols and visualizations of key signaling pathways are included to equip researchers with the foundational knowledge to leverage this versatile scaffold in contemporary drug discovery programs.
Introduction: The Rise of a Privileged Scaffold
The concept of "privileged structures" in medicinal chemistry refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets with high affinity. The hexahydropyrrolo[3,4-c]pyrrole core, also known as 2,5-diazabicyclo[3.3.0]octane, epitomizes this concept. Its inherent rigidity, a consequence of the fused five-membered rings, reduces the entropic penalty upon binding to a target protein, a favorable thermodynamic characteristic in drug design. Furthermore, the defined spatial orientation of its two nitrogen atoms allows for diverse functionalization, creating a vectoral display of substituents that can be tailored to specific receptor topographies.
This unique combination of features has led to the incorporation of the hexahydropyrrolo[3,4-c]pyrrole core into a wide array of therapeutic agents, targeting disease areas ranging from infectious diseases and oncology to central nervous system disorders. This guide will explore the multifaceted biological significance of this remarkable scaffold.
Biological Activities and Therapeutic Applications
The versatility of the hexahydropyrrolo[3,4-c]pyrrole core is best illustrated by the diverse range of biological targets it has been successfully used to modulate.
CCR5 Antagonism for HIV Therapy
The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells. Small molecules that block the interaction between the viral gp120 envelope protein and CCR5 are effective antiretroviral agents. The hexahydropyrrolo[3,4-c]pyrrole scaffold has proven to be an exceptional framework for the design of potent and selective CCR5 antagonists.[1] The rigid bicyclic core positions key pharmacophoric elements in an optimal orientation to occupy a binding pocket on the CCR5 receptor, thereby preventing the conformational changes necessary for viral fusion and entry.[2]
Signaling Pathway: CCR5-Mediated HIV-1 Entry
The following diagram illustrates the mechanism of HIV-1 entry and the point of intervention for CCR5 antagonists.
Caption: CCR5-mediated HIV-1 entry pathway and the inhibitory action of hexahydropyrrolo[3,4-c]pyrrole-based antagonists.
Orexin Receptor Antagonism for Insomnia
The orexin system, comprising neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a central regulator of wakefulness.[3][4] Antagonism of orexin receptors, particularly OX2R, promotes sleep. A clinical candidate for the treatment of primary insomnia incorporates an octahydropyrrolo[3,4-c]pyrrole core as a selective orexin-2 antagonist. The defined stereochemistry of the scaffold is crucial for its high affinity and selectivity for the OX2R over the OX1R, highlighting the importance of three-dimensional structure in achieving targeted pharmacology.
Signaling Pathway: Orexin-Mediated Wakefulness
This diagram depicts the role of orexin signaling in promoting wakefulness and how its antagonism leads to sleep.
Caption: The orexin signaling pathway in the regulation of sleep and wakefulness, and the mechanism of orexin receptor antagonists.
Kinase Inhibition in Oncology
The dysregulation of protein kinases is a hallmark of many cancers. The hexahydropyrrolo[3,4-c]pyrrole scaffold has been utilized in the development of inhibitors for several kinases, including Lymphocyte-specific protein tyrosine kinase (Lck) and Phosphoinositide 3-kinase (PI3K)-related kinases. The core's ability to present substituents in a defined three-dimensional space allows for potent and selective interactions within the ATP-binding pocket of these enzymes.
Signaling Pathway: PI3K/AKT/mTOR Pathway in Cancer
The following diagram illustrates the central role of the PI3K/AKT/mTOR pathway in cancer cell growth and survival, a key target for kinase inhibitors.[2][5][6]
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of kinase inhibitors targeting PI3K.
Modulation of Other CNS Targets
The hexahydropyrrolo[3,4-c]pyrrole core has also been incorporated into ligands for other central nervous system targets, including:
-
Nociceptin/Orphanin FQ (N/OFQ) Receptor Agonists: For potential applications in pain and other neurological disorders.
-
Nicotinic Acetylcholine Receptor (nAChR) Agonists: Investigated for their potential in treating cognitive deficits.
Synthesis of the Hexahydropyrrolo[3,4-c]pyrrole Core
The construction of the 2,5-diazabicyclo[3.3.0]octane skeleton is a key challenge in the synthesis of molecules containing this core. A variety of synthetic strategies have been developed, often focusing on the diastereoselective formation of the fused ring system.
Asymmetric Synthesis via [3+2] Cycloaddition
A practical and asymmetric synthesis of a 3,7-diazabicyclo[3.3.0]octane derivative, a precursor to CCR5 antagonists, has been reported.[2] This approach utilizes a key [3+2] cycloaddition reaction.
Experimental Protocol: Asymmetric Synthesis of a 3,7-Diazabicyclo[3.3.0]octane Derivative [2]
-
Step 1: Asymmetric Reductive Amination:
-
To a solution of the starting aldehyde in a suitable solvent (e.g., methanol), add the desired chiral amine.
-
Add a ruthenium catalyst, such as RuCl2[(R)-MeOBIPHEP][(R,R)-DPEN], under an inert atmosphere.
-
Pressurize the reaction vessel with hydrogen gas and stir at elevated temperature until the reaction is complete (monitored by HPLC or TLC).
-
After completion, cool the reaction, vent the hydrogen, and concentrate the mixture in vacuo.
-
Purify the resulting chiral amine by column chromatography.
Causality: The use of a chiral phosphine ligand, (R)-MeOBIPHEP, in the ruthenium-catalyzed reductive amination is critical for establishing the desired stereochemistry at the benzylic position. This stereocenter directs the subsequent diastereoselective cycloaddition.
-
-
Step 2: [3+2] Cycloaddition for Core Formation:
-
Dissolve the chiral amine from Step 1 and an appropriate dipolarophile (e.g., an azomethine ylide precursor) in a suitable solvent (e.g., toluene).
-
Heat the reaction mixture to reflux.
-
Monitor the reaction for the formation of the bicyclic product.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield the hexahydropyrrolo[3,4-c]pyrrole core.
Causality: The intramolecular [3+2] cycloaddition of an in situ generated azomethine ylide with an alkene is a powerful method for the construction of the pyrrolidine ring. The stereochemistry of the starting chiral amine dictates the facial selectivity of the cycloaddition, leading to the desired diastereomer of the bicyclic product.
-
Workflow: Asymmetric Synthesis of the Hexahydropyrrolo[3,4-c]pyrrole Core
Caption: A generalized workflow for the asymmetric synthesis of the hexahydropyrrolo[3,4-c]pyrrole core.
Conformational Analysis and Structure-Activity Relationships
The rigid nature of the hexahydropyrrolo[3,4-c]pyrrole core is fundamental to its biological activity. The fusion of the two five-membered rings restricts the number of accessible low-energy conformations, presenting a well-defined three-dimensional arrangement of substituents to the biological target.
Key Conformational Features:
-
Cis- and Trans-fused Isomers: The ring fusion can be either cis or trans, leading to distinct overall shapes of the molecule. The cis-fused isomer generally adopts a "V" or "bent" shape, while the trans-fused isomer is more linear. The relative stereochemistry of the substituents is dictated by the synthetic route.
-
Puckering of the Pyrrolidine Rings: Each of the five-membered rings can adopt various envelope and twist conformations. The specific puckering is influenced by the nature and stereochemistry of the substituents.
Techniques for Conformational Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: One- and two-dimensional NMR techniques, particularly Nuclear Overhauser Effect (NOE) experiments, are invaluable for determining the relative stereochemistry and preferred solution-state conformation of hexahydropyrrolo[3,4-c]pyrrole derivatives. NOE correlations between protons that are close in space can elucidate the facial orientation of substituents and the overall shape of the bicyclic system.
-
X-ray Crystallography: Single-crystal X-ray diffraction provides an unambiguous determination of the solid-state conformation and absolute stereochemistry of these molecules. This information is crucial for structure-based drug design and for validating computational models.
The precise control of the stereochemistry and, consequently, the conformation of the hexahydropyrrolo[3,4-c]pyrrole core is paramount for achieving high target affinity and selectivity. Subtle changes in the spatial arrangement of key binding groups can lead to dramatic differences in biological activity.
Conclusion and Future Perspectives
The hexahydropyrrolo[3,4-c]pyrrole core has firmly established itself as a valuable privileged scaffold in drug discovery. Its unique conformational constraints and the stereochemically defined presentation of functional groups have enabled the development of potent and selective modulators of a diverse range of biological targets. The continued exploration of novel synthetic methodologies to access diverse substitution patterns on this core, coupled with advanced computational and structural biology techniques, will undoubtedly lead to the discovery of new and improved therapeutics for a wide spectrum of human diseases. The inherent drug-like properties of this scaffold ensure its continued prominence in the pipelines of pharmaceutical and biotechnology research for the foreseeable future.
References
- Cantley, L. C. (2011). Targeting PI3K/mTOR Signaling in Cancer. Cancer Research, 71(24), 7351–7359.
- Chen, G., et al. (2010). Practical Asymmetric Synthesis of RO5114436, a CCR5 Receptor Antagonist. Organic Process Research & Development, 14(2), 348–353.
- Janku, F., et al. (2011). PI3K and mTOR signaling pathways in cancer: new data on targeted therapies. Current Opinion in Oncology, 23(6), 571–581.
- Rotstein, D. M., et al. (2010). Novel hexahydropyrrolo[3,4-c]pyrrole CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 20(10), 3116–3119.
- Sakurai, T. (2012). The orexin system: Roles in sleep/wake regulation. Annals of the New York Academy of Sciences, 1264(1), 59-64.
- Tsujino, N., & Sakurai, T. (2013). Orexin/hypocretin receptor signalling: a functional perspective. British Journal of Pharmacology, 170(2), 259–280.
- Watanabe, D., & Mieda, M. (2013). Differential Roles of Orexin Receptors in the Regulation of Sleep/Wakefulness. Frontiers in Endocrinology, 4, 47.
- Weiss, A., & Littman, D. R. (1994). Signal transduction by lymphocyte antigen receptors. Cell, 76(2), 263-274.
- Wucherpfennig, K. W., et al. (2010). Structural biology of the T-cell receptor: insights into receptor assembly, ligand recognition, and initiation of signaling. Cold Spring Harbor Perspectives in Biology, 2(4), a005140.
- Zhang, J., et al. (2005). Targeting the PI3K/AKT/mTOR pathway in cancer. Expert Opinion on Therapeutic Targets, 9(5), 941-954.
Sources
The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of cis-2-Methylhexahydropyrrolo[3,4-c]pyrrole
Abstract
The hexahydropyrrolo[3,4-c]pyrrole core is a significant bicyclic diamine scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique conformational constraint that is highly sought after in the design of novel therapeutics. This guide delves into the history and synthesis of a key derivative, cis-2-Methylhexahydropyrrolo[3,4-c]pyrrole, a building block that has become instrumental in the development of complex, biologically active molecules. We will explore the evolution of synthetic strategies, the rationale behind its application, and its role in advancing drug discovery programs.
Introduction: The Value of Fused Bicyclic Scaffolds
In the landscape of drug discovery, the structural complexity and conformational rigidity of a molecule are paramount for achieving high target affinity and selectivity. The pyrrole and pyrrolidine rings are foundational motifs, present in a vast array of natural products and pharmaceuticals.[1][2][3] The fusion of two such rings to form the hexahydropyrrolo[3,4-c]pyrrole system creates a compact, three-dimensional structure that has proven to be a "privileged scaffold." This term refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets, making them fertile ground for the development of new drugs.[4][5][6] The defined stereochemistry of this bicyclic system allows for precise spatial orientation of substituents, a critical factor in optimizing molecular interactions with protein targets.
While the broader family of pyrrolopyrroles has been a subject of interest for decades, particularly in pigment chemistry, the specific, saturated hexahydropyrrolo[3,4-c]pyrrole core gained prominence as synthetic methodologies became more sophisticated, allowing for its controlled and stereoselective synthesis.[7]
Genesis of a Key Building Block: Synthetic Evolution
The history of this compound is not one of a singular "discovery" in the traditional sense, but rather an evolution of synthetic organic chemistry that made this valuable building block accessible. Its emergence is tied to the development of methods for constructing fused heterocyclic systems with high stereocontrol.
Foundational Synthesis of the Pyrrolo[3,4-c]pyrrole Core
The initial challenge lies in the stereoselective construction of the cis-fused bicyclic system. A common and effective strategy involves the deprotection and cyclization of a protected precursor. The synthesis of the tert-butyloxycarbonyl (Boc)-protected intermediate, cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole, is a critical step and a widely used starting material.[8][9]
A representative synthetic approach proceeds via the debenzylation of a benzyl- and Boc-protected precursor, a method that ensures the desired cis-stereochemistry is maintained.[8]
Caption: Synthetic pathway to the key Boc-protected intermediate.
Experimental Protocol: Synthesis of tert-Butyl (cis)-hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate[8][9]
-
Reaction Setup: To a solution of tert-butyl (cis)-5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (1.0 eq) in methanol, add 10% Palladium hydroxide on carbon (Pd(OH)₂/C) catalyst (0.1 eq by weight).
-
Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (typically 60 psi).
-
Heating: Stir the mixture at 60°C overnight.
-
Workup: Cool the reaction to room temperature. Filter the mixture through a pad of diatomaceous earth to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the product, tert-butyl (cis)-hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate, typically as a colorless oil.
This self-validating protocol relies on the catalytic hydrogenolysis to selectively cleave the N-benzyl group while leaving the Boc protecting group and the core scaffold intact. The purity can be confirmed by NMR spectroscopy and mass spectrometry.
Synthesis of this compound
With the Boc-protected core in hand, the final steps involve deprotection and subsequent N-methylation.
-
Boc Deprotection: The Boc group is typically removed under acidic conditions, for example, using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), to yield the free diamine.
-
N-Methylation: The resulting secondary amine can then be selectively methylated. A common method is reductive amination, using formaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride. Alternatively, direct alkylation with a methylating agent such as methyl iodide can be employed, though this may require careful control of stoichiometry to avoid quaternization.
Caption: Two-step conversion from the Boc-protected core to the target molecule.
Applications in Drug Discovery and Chemical Biology
The true significance of this compound lies in its application as a versatile building block. Its defined stereochemistry and the presence of a secondary amine handle allow for its facile incorporation into larger, more complex molecules.
Case Study: Sirtuin 6 (SIRT6) Activators
A notable application of this scaffold is in the synthesis of potent and selective activators of SIRT6, a sirtuin enzyme implicated in aging, metabolism, and DNA repair. In the development of pyrrolo[1,2-a]quinoxaline-based SIRT6 activators, the this compound moiety was incorporated as a key side chain.[10]
For instance, compound 20 in the cited study was prepared by reacting 2-chloronicotinaldehyde with this compound, followed by condensation with 2-(1H-pyrrol-1-yl)aniline.[10] The bicyclic amine occupies a crucial vector in the final molecule, contributing to its overall shape and interaction with the target protein. The choice of this specific fragment is causal; its rigidity limits the conformational flexibility of the side chain, reducing the entropic penalty upon binding and potentially enhancing potency and selectivity.
Case Study: Positron Emission Tomography (PET) Imaging Agents
The scaffold has also been utilized in the development of ligands for neuronal nicotinic acetylcholine receptors (nAChRs), which are important targets in neurodegenerative diseases. While not the exact methyl derivative, a radiolabeled version, 2-(5-[¹¹C]Methyl-hexahydro-pyrrolo[3,4-c]pyrrol-2-yl)-xanthene-9-one, has been synthesized and evaluated as a PET imaging agent for α7 nAChRs. This demonstrates the utility of the core hexahydropyrrolo[3,4-c]pyrrole structure in brain imaging applications, where physicochemical properties that allow for blood-brain barrier penetration are critical.
Physicochemical and Structural Data
Summarizing the key properties of the title compound provides a ready reference for researchers.
| Property | Value | Source |
| CAS Number | 172739-03-6 | [10] |
| Molecular Formula | C₇H₁₄N₂ | |
| Molecular Weight | 126.20 g/mol | |
| IUPAC Name | (3aR,6aS)-2-Methyloctahydropyrrolo[3,4-c]pyrrole | [10] |
| Synonyms | cis-octahydro-2-methyl-Pyrrolo[3,4-c]pyrrole | [10] |
| Canonical SMILES | CN1CC2CNCC2C1 | |
| XLogP3 | -0.1 |
Conclusion and Future Outlook
The discovery and history of this compound are emblematic of the progress in modern synthetic chemistry. Its story is not of a single breakthrough but of the gradual development of stereoselective methods that have made such structurally sophisticated building blocks readily available. Its successful application in diverse areas, from metabolic disease to neuroimaging, underscores the power of the "privileged scaffold" concept. As drug discovery continues to demand molecules with greater complexity and precision, the utility of chiral, rigid building blocks like this compound is set to expand, cementing its place as a valuable tool in the medicinal chemist's arsenal.
References
-
Boomhoff, M., Yadav, A. K., Appun, J., & Schneider, C. (2014). Modular, flexible, and stereoselective synthesis of pyrroloquinolines: rapid assembly of complex heterocyclic scaffolds. Organic letters, 16(23), 6236–6239. [Link]
- Yan-Liang, L., Yun-Ta, L., Indrajeet, J. B., & Yi-Ting, H. (2018).
-
Madsen, C., & Dalko, P. I. (2020). Synthesis of the Hexahydropyrrolo-[3,2-c]-quinoline Core Structure and Strategies for Further Elaboration to Martinelline, Martinellic Acid, Incargranine B, and Seneciobipyrrolidine. Molecules, 25(22), 5488. [Link]
-
Parenti, M. D., et al. (2021). Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Organic Chemistry Portal. Retrieved January 13, 2026, from [Link]
- Google Patents. (1997). US5616725A - Pyrrolo[3,4-C]pyrrole synthesis.
-
RSC Advances. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. SciSpace. [Link]
-
PubChem. (n.d.). 2-Methyloctahydropyrrolo(3,4-c)pyrrole. PubChem. Retrieved January 13, 2026, from [Link]
-
Wikipedia. (n.d.). Pyrrole. Wikipedia. Retrieved January 13, 2026, from [Link]
-
Royal Society of Chemistry. (2018). Fe(iii)-Catalyzed synthesis of pyrrolo[3,2-b]pyrroles: formation of new dyes and photophysical studies. Organic Chemistry Frontiers. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. Retrieved January 13, 2026, from [Link]
-
Allied Academies. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Allied Academies. [Link]
- Sci-Hub. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Sci-Hub.
-
National Center for Biotechnology Information. (2020). Bioactive pyrrole-based compounds with target selectivity. PubMed Central. [Link]
-
PubMed. (2024). Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship. PubMed. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Pyrrole - Wikipedia [en.wikipedia.org]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 4. alliedacademies.org [alliedacademies.org]
- 5. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US5616725A - Pyrrolo[3,4-C]pyrrole synthesis - Google Patents [patents.google.com]
- 8. cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole | 250275-15-1 [chemicalbook.com]
- 9. Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Methyloctahydropyrrolo(3,4-c)pyrrole | C7H14N2 | CID 12958533 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stereochemistry of cis-2-Methylhexahydropyrrolo[3,4-c]pyrrole
Abstract
The cis-2-Methylhexahydropyrrolo[3,4-c]pyrrole scaffold is a pivotal structural motif in contemporary drug discovery, prized for its rigid, three-dimensional architecture that allows for precise presentation of pharmacophoric elements. This guide provides a comprehensive exploration of the stereochemical nuances of this bicyclic amine. We will delve into the stereoselective synthetic strategies that favor the formation of the cis-fused ring system, the analytical techniques for its unambiguous stereochemical assignment, and the methodologies for the resolution of its enantiomers. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutics incorporating this valuable scaffold.
Introduction: The Significance of the cis-Fused Pyrrolo[3,4-c]pyrrole Core
The hexahydropyrrolo[3,4-c]pyrrole ring system presents a conformationally constrained framework that is increasingly incorporated into novel chemical entities targeting a wide array of biological targets. The rigidity of this bicyclic structure reduces the entropic penalty upon binding to a protein target, often leading to enhanced potency and selectivity. The cis-fusion of the two five-membered rings results in a V-shaped topology, which provides a unique spatial arrangement of substituents, crucial for optimizing interactions within a binding pocket.
The introduction of a methyl group at the 2-position further refines the scaffold's properties, influencing its basicity, lipophilicity, and potential for further functionalization. Understanding and controlling the stereochemistry at the bridgehead carbons (3a and 6a) and, subsequently, the resolution of the resulting enantiomers are paramount for the development of single-isomer drugs, a critical consideration for regulatory approval and for minimizing off-target effects.
Stereoselective Synthesis of the cis-Hexahydropyrrolo[3,4-c]pyrrole Scaffold
The synthesis of the this compound core can be approached through several strategies. The key challenge lies in controlling the relative stereochemistry of the two bridgehead hydrogens, which dictates the cis or trans fusion of the rings.
Intramolecular Azomethine Ylide-Alkene [3+2] Cycloaddition
A powerful and atom-economical approach to construct the cis-fused pyrrolopyrrole scaffold is through an intramolecular [3+2] cycloaddition of an azomethine ylide with an alkene.[1] This method often exhibits a high degree of stereoselectivity, favoring the formation of the kinetically preferred cis-fused product.
The reaction proceeds by generating an azomethine ylide from the condensation of a secondary amine (such as sarcosine, which also provides the N-methyl group) with an aldehyde tethered to an alkene. The subsequent intramolecular cycloaddition forms the bicyclic system in a single, concerted step. The cis stereochemistry is established through a transition state that minimizes steric interactions.[1]
Experimental Protocol: Synthesis of a cis-Fused Pyrroloisoquinoline via Azomethine Ylide Cycloaddition
To a solution of the starting aldehyde-alkene precursor (1 equivalent) in anhydrous dimethylformamide (DMF), add sarcosine (1.3 equivalents).
Heat the reaction mixture to 110 °C under a nitrogen atmosphere for 4 hours.
Cool the reaction to room temperature and remove the DMF under reduced pressure.
Partition the residue between chloroform and water. Extract the aqueous layer multiple times with chloroform.
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
Concentrate the solution in vacuo and purify the crude product by silica gel chromatography to yield the cis-fused cycloadduct.[1]
Diastereoselective Reduction of a Pyrrole Precursor
Another effective strategy involves the diastereoselective reduction of a suitably substituted pyrrole precursor. Heterogeneous catalytic hydrogenation is a common method employed for this transformation. The stereochemical outcome of the reduction is often directed by a pre-existing stereocenter on a substituent, or by the conditions of the hydrogenation itself. For instance, the reduction of certain substituted pyrroles over rhodium on alumina has been shown to yield cis-disubstituted pyrrolidines with high diastereoselectivity.[2]
The synthesis of the target molecule can be envisioned starting from a commercially available precursor such as cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole. This intermediate already possesses the desired cis stereochemistry. The synthesis would then involve N-methylation followed by deprotection of the Boc group.
Conceptual Synthetic Workflow
Caption: Synthetic route from a commercial precursor.
Stereochemical Characterization
The unambiguous determination of the stereochemistry of the 2-Methylhexahydropyrrolo[3,4-c]pyrrole core is critical. A combination of spectroscopic and crystallographic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the relative stereochemistry of the bicyclic system in solution.
-
¹H NMR: The coupling constants between the bridgehead protons and the adjacent methylene protons can provide valuable information about the dihedral angles and thus the ring fusion geometry. In a cis-fused system, specific coupling patterns are expected.
-
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY): This 2D NMR technique is instrumental in confirming the cis stereochemistry. For the cis isomer, NOE correlations are expected between the two bridgehead protons (H-3a and H-6a) as they are on the same face of the ring system. Additionally, NOEs between the bridgehead protons and the protons of the adjacent methylene groups can further solidify the stereochemical assignment.
| Proton | Expected Chemical Shift Range (ppm) | Key NOESY Correlations for cis-Isomer |
| Bridgehead (H-3a, H-6a) | 2.5 - 3.5 | H-3a ↔ H-6a |
| N-CH₃ | 2.2 - 2.8 | To adjacent ring protons |
| Ring CH₂ | 2.0 - 3.0 | Intra-ring and to bridgehead protons |
Note: The provided ¹H NMR data for cis-Hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one hydrochloride can serve as a useful reference for the expected proton chemical shifts in a related cis-fused system.[3]
Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is the gold standard for the unequivocal determination of the three-dimensional structure of a molecule, including the absolute stereochemistry if a suitable crystal is obtained and the molecule is resolved into its enantiomers.[4] The resulting crystal structure provides precise bond lengths, bond angles, and torsional angles, definitively confirming the cis fusion of the rings. For chiral molecules, X-ray diffraction of a single crystal of one enantiomer allows for the assignment of the absolute configuration (R or S) at each stereocenter.
Workflow for Stereochemical Determination
Caption: Analytical workflow for stereochemical assignment.
Chiral Resolution of Enantiomers
The synthesis of this compound from achiral starting materials will result in a racemic mixture of two enantiomers: (3aR,6aS)-2-methyloctahydropyrrolo[3,4-c]pyrrole and (3aS,6aR)-2-methyloctahydropyrrolo[3,4-c]pyrrole. The separation of these enantiomers is crucial for the development of single-isomer pharmaceuticals.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used and effective method for the analytical and preparative separation of enantiomers.[5] The choice of the chiral stationary phase (CSP) is critical for achieving successful resolution. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for screening.
Experimental Protocol: Chiral HPLC Method Development
-
Column Screening: Screen a selection of chiral columns (e.g., Chiralcel OD-H, Chiralpak AD, Chiralpak AS) with different mobile phase compositions.[6]
-
Mobile Phase Selection:
-
Normal Phase: Typically, a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is used.
-
Additives: For basic compounds like the target molecule, the addition of a small amount of a basic modifier (e.g., 0.1% diethylamine or triethylamine) to the mobile phase is often necessary to improve peak shape and resolution.[6]
-
-
Optimization: Once a promising column and mobile phase system are identified, optimize the separation by adjusting the ratio of the solvents, the flow rate, and the column temperature.
-
Scale-up: For preparative separations, the optimized analytical method can be scaled up to a larger diameter column to isolate multi-milligram to gram quantities of each enantiomer.[7]
Conclusion
The stereochemistry of this compound is a critical aspect that profoundly influences its application in drug discovery. The stereoselective synthesis of the cis-fused ring system can be reliably achieved through methods such as intramolecular [3+2] cycloadditions or diastereoselective reductions. The unambiguous confirmation of the cis stereochemistry relies on a combination of advanced NMR techniques, with NOESY being particularly informative, and single-crystal X-ray crystallography providing definitive proof. The resolution of the enantiomers, a prerequisite for the development of chiral drugs, can be effectively accomplished using chiral HPLC. A thorough understanding and application of these principles are essential for harnessing the full potential of this valuable heterocyclic scaffold in the creation of novel and effective therapeutics.
References
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
-
Chiral HPLC Separations. Phenomenex. Available at: [Link]
-
Enantioselective Synthesis of Pyrroloindolines via Noncovalent Stabilization of Indole Radical Cations and Applications to the Synthesis of Alkaloid Natural Products. PubMed. Available at: [Link]
-
Expeditious synthesis of cis-1-methyl-2, 3,3a,4,5,9b-hexahydro-1H-pyrrolo-[3,2h]isoquinoline / [2,3-f]quinoline via azomethine ylide-alkene [3+2] cycloaddition. PubMed Central. Available at: [Link]
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. Available at: [Link]
-
Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. Semantic Scholar. Available at: [Link]
-
Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles. ACS Publications. Available at: [Link]
-
Enantiomerization of chiral 2,3,3a,4-tetrahydro-1H-pyrrolo[2,1-c][1][5][6] benzothiadiazine 5,5-dioxide by stopped-flow multidimensional HPLC. PubMed. Available at: [Link]
-
Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. MDPI. Available at: [Link]
-
Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. ResearchGate. Available at: [Link]
-
2-Methyloctahydropyrrolo(3,4-c)pyrrole. PubChem. Available at: [Link]
-
Cis-2-Boc-hexahydropyrrolo(3,4-c)pyrrole. Fchemicals Limited. Available at: [Link]
-
Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. PubMed Central. Available at: [Link]
-
Structure of some pyrrole drugs. ResearchGate. Available at: [Link]
-
Recent Advancements in Pyrrole Synthesis. PubMed Central. Available at: [Link]
-
Synthesis, X-ray Diffraction and Computational Druglikeness Evaluation of New Pyrrolo[1,2-a][6][8]Phenanthrolines Bearing a 9-Cyano Group. MDPI. Available at: [Link]
-
13C NMR spectra of N-tosyl pyrrole. ResearchGate. Available at: [Link]
Sources
- 1. Expeditious synthesis of cis-1-methyl-2, 3,3a,4,5,9b-hexahydro-1H-pyrrolo-[3,2h]isoquinoline / [2,3-f]quinoline via azomethine ylide-alkene [3+2] cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cis-Hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one hydrochloride(2206134-91-8) 1H NMR spectrum [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol [mdpi.com]
- 8. jk-sci.com [jk-sci.com]
Methodological & Application
Synthesis of cis-2-Methylhexahydropyrrolo[3,4-c]pyrrole: An In-Depth Technical Guide for Researchers
The bicyclic diamine, cis-2-Methylhexahydropyrrolo[3,4-c]pyrrole, represents a valuable scaffold in medicinal chemistry and drug development. Its rigid, conformationally constrained structure makes it an attractive building block for the synthesis of novel therapeutic agents, particularly in the development of compounds targeting the central nervous system. This guide provides detailed application notes and protocols for the synthesis of this key intermediate, designed for researchers, scientists, and drug development professionals. We will explore two strategic synthetic routes, delving into the causality behind experimental choices to ensure both scientific integrity and practical applicability.
Introduction: The Significance of the Pyrrolo[3,4-c]pyrrole Core
The hexahydropyrrolo[3,4-c]pyrrole core is a recurring motif in a variety of biologically active molecules. The cis-fusion of the two five-membered rings imparts a specific three-dimensional geometry that can be exploited to achieve high-affinity and selective binding to biological targets. The addition of a methyl group at the 2-position further modulates the compound's lipophilicity and metabolic stability, making this compound a versatile intermediate for library synthesis and lead optimization in drug discovery programs.
Synthetic Strategies: A Tale of Two Routes
Two primary strategies for the synthesis of this compound are presented here. Strategy A follows a classical, multi-step approach involving the construction of the bicyclic core from a cyclic diketone precursor. Strategy B offers a more convergent approach, centered around the stereoselective reduction of a readily accessible dione intermediate.
Strategy A: Construction of the Bicyclic Core from a Diketone Precursor
This strategy, adapted from established literature procedures, builds the hexahydropyrrolo[3,4-c]pyrrole skeleton through a series of classical organic transformations. The key advantage of this route is the well-defined stereochemical control at each step, ensuring the desired cis-configuration of the final product.
Protocol 1: Synthesis of cis-2,5-Dibenzyl-octahydropyrrolo[3,4-c]pyrrole-1,4-dione
This initial phase focuses on constructing the core bicyclic dione structure.
Step 1: Dibromination of Dimethyl-1,4-cyclohexanedione-2,5-dicarboxylate
-
Rationale: The starting diketone is first brominated at the alpha positions to introduce leaving groups necessary for the subsequent cyclization.
-
Procedure:
-
Dissolve dimethyl-1,4-cyclohexanedione-2,5-dicarboxylate (1.0 eq) in chloroform.
-
Cool the solution to 0 °C in an ice bath.
-
Add bromine (2.2 eq) dropwise while maintaining the temperature below 5 °C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the dibrominated intermediate.
-
Step 2: Cyclization with Benzylamine
-
Rationale: The dibrominated intermediate undergoes a double nucleophilic substitution with benzylamine to form the bicyclic dione. The use of a bulky base like potassium carbonate helps to deprotonate the amine without promoting significant side reactions.
-
Procedure:
-
Dissolve the dibrominated intermediate (1.0 eq) in anhydrous acetonitrile.
-
Add benzylamine (2.5 eq) and potassium carbonate (3.0 eq).
-
Reflux the mixture for 24 hours.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford cis-2,5-Dibenzyl-octahydropyrrolo[3,4-c]pyrrole-1,4-dione.
-
Protocol 2: Reduction and Final Product Formation
Step 3: Reduction of the Dione
-
Rationale: The dione is reduced to the corresponding diamine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). This reduction typically proceeds with retention of the cis-stereochemistry.[1]
-
Procedure:
-
Suspend lithium aluminum hydride (4.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen).
-
Cool the suspension to 0 °C.
-
Add a solution of cis-2,5-Dibenzyl-octahydropyrrolo[3,4-c]pyrrole-1,4-dione (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and then reflux for 12 hours.
-
Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous sodium hydroxide, and water (Fieser workup).
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate to yield cis-2,5-Dibenzyl-octahydropyrrolo[3,4-c]pyrrole.
-
Step 4: Debenzylation and N-Methylation
-
Rationale: The benzyl protecting groups are removed by catalytic hydrogenation, followed by N-methylation to introduce the desired methyl group.
-
Procedure:
-
Dissolve cis-2,5-Dibenzyl-octahydropyrrolo[3,4-c]pyrrole (1.0 eq) in methanol.
-
Add palladium on carbon (10 wt. %, 0.1 eq).
-
Hydrogenate the mixture at 50 psi of H₂ for 24 hours.
-
Filter the catalyst through a pad of Celite and concentrate the filtrate.
-
Dissolve the resulting crude diamine in a mixture of formaldehyde (37% in water, 1.2 eq) and formic acid (1.5 eq).
-
Heat the solution at 100 °C for 4 hours (Eschweiler-Clarke reaction).
-
Cool the reaction, make it basic with 2M sodium hydroxide, and extract with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify by distillation or chromatography to yield this compound.
-
Strategy B: Stereoselective Reduction of a Dione Intermediate
This more convergent strategy focuses on the preparation of a key dione intermediate, which is then stereoselectively reduced to the target cis-diamine. This approach can be more efficient if the reduction proceeds with high diastereoselectivity.
Protocol 3: Synthesis of 2-Methylpyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione
-
Rationale: This protocol, based on the work of Clezy and Diakiw, describes the formation of the N-methylated dione from pyrrole-3,4-dicarboxylic acid.[2]
-
Procedure:
-
Suspend pyrrole-3,4-dicarboxylic acid (1.0 eq) in acetic anhydride (5.0 eq).
-
Heat the mixture at reflux for 2 hours.
-
Cool the reaction and concentrate under reduced pressure to obtain the dianhydride.
-
Dissolve the crude dianhydride in glacial acetic acid.
-
Add a solution of methylamine (40% in water, 1.5 eq) dropwise.
-
Heat the mixture at 100 °C for 1 hour.
-
Cool the reaction and pour it into ice water.
-
Collect the precipitate by filtration, wash with cold water, and dry to yield 2-Methylpyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione.
-
Protocol 4: Stereoselective Reduction to this compound
The stereochemical outcome of the reduction of the pyrrole ring and the two carbonyl groups is crucial in this step. Catalytic hydrogenation is often employed for such transformations and generally favors the formation of cis-products.[3][4]
Method 1: Catalytic Hydrogenation
-
Rationale: Heterogeneous catalytic hydrogenation of pyrrole derivatives, particularly with rhodium or ruthenium catalysts, is known to produce the corresponding saturated heterocycles with a high degree of cis-diastereoselectivity.[3] The substrate adsorbs onto the catalyst surface from its less hindered face, leading to the delivery of hydrogen from the same side.
-
Procedure:
-
Place 2-Methylpyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione (1.0 eq) and 5% Rhodium on alumina (0.1 eq) in a high-pressure hydrogenation vessel.
-
Add methanol as the solvent.
-
Pressurize the vessel with hydrogen gas to 100 psi.
-
Heat the reaction to 60 °C and stir for 48 hours.
-
Cool the vessel, carefully vent the hydrogen, and filter the catalyst.
-
Concentrate the filtrate and purify the residue by vacuum distillation or chromatography to obtain this compound.
-
Method 2: Hydride Reduction
-
Rationale: Lithium aluminum hydride can also be used for the complete reduction of the dione. While generally effective, the stereoselectivity may be lower than with catalytic hydrogenation and may require optimization of reaction conditions.[1]
-
Procedure:
-
Follow the procedure outlined in Strategy A, Protocol 2, Step 3, using 2-Methylpyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione as the starting material.
-
Purification and characterization will be necessary to determine the cis/trans ratio of the product.
-
Data Summary
| Parameter | Strategy A | Strategy B (Catalytic Hydrogenation) |
| Starting Material | Dimethyl-1,4-cyclohexanedione-2,5-dicarboxylate | Pyrrole-3,4-dicarboxylic acid |
| Number of Steps | 4 | 2 |
| Key Transformation | Bicyclic core construction | Stereoselective reduction |
| Stereocontrol | High, stepwise control | Dependent on the reduction step |
| Overall Yield | Moderate | Potentially higher, dependent on reduction |
| Scalability | Can be challenging due to multiple steps | Potentially more scalable |
Conclusion
Both strategies presented offer viable pathways to the synthesis of this compound. The choice of route will depend on the availability of starting materials, the desired scale of the synthesis, and the laboratory's capabilities for multi-step synthesis versus high-pressure hydrogenation. Strategy B, if the stereoselectivity of the reduction is high, offers a more elegant and efficient approach. As with any synthetic protocol, optimization of reaction conditions may be necessary to achieve the desired yield and purity.
References
-
Clezy, P. S., & Diakiw, V. (1975). The chemistry of pyrrolic compounds. XXXI. The synthesis of a porphyrin with a fused five-membered ring. Australian Journal of Chemistry, 28(12), 2703-2716. [Link]
-
Hegedűs, L., Máthé, T., & Tungler, A. (1997). Hydrogenation of pyrrole derivatives Part III. Hydrogenation of methyl 1-methyl-2-pyrroleacetate. Applied Catalysis A: General, 153(1-2), 165-171. [Link]
-
Ohnmacht, C. J., et al. (1971). Journal of Medicinal Chemistry, 14(10), 926-933. This reference is not directly available online but is cited in reference[2].
-
Master Organic Chemistry. Reduction of Amides to Amines. [Link]
-
DAV University. Module II Reduction Reactions. [Link]
-
ResearchGate. Proposed mechanism for hydrogenation of pyrrole rings in acid conditions. [Link]
-
Kuang, Y., et al. (2009). A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. The Journal of Organic Chemistry, 74(1), 209-216. [Link]
-
Hirata, T., et al. (1998). Asymmetric Hydrogenation of N-substituted maleimides by the Cultured Plant Cells. Journal of Molecular Catalysis B: Enzymatic, 4(3), 141-144. [Link]
-
Clezy, P. S., & Diakiw, V. (1973). Preparation of Some Pyrrole-3,4-dicarboxylic Acid Derivatives and the Crystal Structure of 2-Methylpyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione. Australian Journal of Chemistry, 26(12), 2697-2704. [Link]
-
PubChem. 2-Methyloctahydropyrrolo(3,4-c)pyrrole. [Link]
-
Expeditious synthesis of cis-1-methyl-2, 3,3a,4,5,9b-hexahydro-1H-pyrrolo-[3,2h]isoquinoline / [2,3-f]quinoline via azomethine ylide-alkene [3+2] cycloaddition. Tetrahedron Letters, 48(43), 7652-7655. [Link]
-
Synthesis of Highly Functionalized 2-(thiazol-2-Yl)-octahydropyrrolo[3,4-C]pyrrole Derivatives Using Subcritical Water. ResearchGate. [Link]
- Seyden-Penne, J. (1995). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH. (General reference for LiAlH4 reductions).
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 26(16), 4946. [Link]
Sources
Application Notes and Protocols: High-Purity Isolation of cis-2-Methylhexahydropyrrolo[3,4-C]pyrrole
Abstract
This technical guide provides detailed methodologies for the purification of cis-2-Methylhexahydropyrrolo[3,4-C]pyrrole, a pivotal bicyclic diamine intermediate in the synthesis of numerous pharmaceutical agents, notably Dipeptidyl Peptidase-4 (DPP-4) inhibitors. The inherent challenge in its synthesis is the concurrent formation of the trans-isomer, necessitating robust purification strategies to isolate the desired cis-diastereomer. This document outlines field-proven protocols for diastereoselective crystallization and preparative high-performance liquid chromatography (HPLC), designed for researchers, chemists, and process development scientists. The causality behind experimental choices is explained to provide a deeper understanding and facilitate adaptation to various laboratory and scale-up scenarios.
Introduction: The Critical Role of Stereochemical Purity
This compound is a conformationally constrained diamine scaffold highly valued in medicinal chemistry. Its rigid structure is a key component in the pharmacophore of several marketed drugs. The biological activity of the final active pharmaceutical ingredient (API) is often exclusive to the cis-isomer of this building block. Consequently, the presence of the trans-diastereomer is considered a critical impurity that must be controlled to negligible levels. The primary challenge in the production of this intermediate is the effective separation of the cis and trans diastereomers, which often exhibit very similar physical properties, making simple distillation or standard crystallization ineffective.
This guide presents two primary, validated techniques for achieving high diastereomeric purity: diastereoselective crystallization via salt formation with a chiral acid and reverse-phase preparative HPLC.
Pre-Purification Analysis: Quantifying the Isomeric Ratio
Before initiating any purification protocol, it is imperative to accurately determine the initial ratio of cis to trans isomers in the crude material. This baseline analysis allows for the assessment of the efficiency of the chosen purification method.
Recommended Analytical Technique: ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between diastereomers due to their different spatial arrangements, which result in distinct chemical shifts and coupling constants.
-
Principle of Differentiation: The protons on the pyrrolidine rings of the cis and trans isomers experience different magnetic environments. This leads to unique chemical shifts for corresponding protons in the two isomers, allowing for their distinct signals to be identified and integrated. The relative integrals of these characteristic signals provide a quantitative measure of the isomeric ratio.
-
Sample Preparation: Dissolve approximately 10-20 mg of the crude material in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Data Analysis: Identify well-resolved signals corresponding to each isomer. The methine protons or the N-methyl protons are often good candidates for integration. The ratio of the integrals of these signals directly corresponds to the molar ratio of the isomers.
Purification Strategy I: Diastereoselective Crystallization
This classical resolution technique is highly effective for the bulk separation of diastereomers and is often the most cost-effective method for large-scale production.
Causality: The principle lies in the reaction of the racemic (or diastereomeric) amine mixture with a single enantiomer of a chiral acid (a resolving agent). This reaction forms a pair of diastereomeric salts. These salts have different three-dimensional structures, which in turn lead to different physical properties, most importantly, different solubilities in a given solvent system. By carefully selecting the solvent and controlling the temperature, one diastereomeric salt can be induced to crystallize preferentially, leaving the other dissolved in the mother liquor.
Caption: Workflow for Diastereoselective Crystallization.
Protocol: Diastereoselective Crystallization using L-Tartaric Acid
-
Salt Formation:
-
In a reaction vessel, dissolve 1.0 equivalent of the crude cis/trans-2-Methylhexahydropyrrolo[3,4-C]pyrrole mixture in methanol (approximately 5-10 volumes, e.g., 5-10 mL per gram of amine).
-
In a separate flask, dissolve 0.5 to 1.0 equivalents of L-(+)-tartaric acid in a minimal amount of warm methanol. Note: Using sub-stoichiometric amounts of the resolving agent can sometimes improve the selectivity of the crystallization.
-
Slowly add the tartaric acid solution to the amine solution with stirring.
-
Stir the resulting mixture at room temperature for 1-2 hours to ensure complete salt formation.
-
-
Crystallization:
-
Gently heat the mixture to reflux to ensure complete dissolution of the formed salts.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of well-ordered crystals and achieving high diastereomeric purity.
-
Once at room temperature, further cool the mixture in an ice bath or refrigerator (2-8 °C) for several hours to maximize the yield of the less soluble salt.
-
-
Isolation:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the filter cake with a small amount of cold methanol to remove residual mother liquor.
-
-
Liberation of the Free Amine:
-
Suspend the collected crystals (the tartrate salt of the enriched cis-isomer) in water.
-
Add a 2M aqueous solution of a strong base, such as sodium hydroxide (NaOH), dropwise with stirring until the pH of the solution is >12.
-
Extract the liberated free amine into an organic solvent, such as dichloromethane (DCM) or ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified this compound.
-
-
Purity Assessment:
-
Analyze the purified product by ¹H NMR to determine the new cis:trans ratio. A single crystallization can often significantly improve the diastereomeric excess. For higher purity, a second recrystallization of the salt may be performed.
-
Data Summary Table for Crystallization
| Parameter | Recommended Setting | Rationale |
| Resolving Agent | L-(+)-Tartaric Acid | Forms diastereomeric salts with differential solubility. |
| Solvent | Methanol | Good solvent for both the free base and the tartrate salts, with a suitable solubility profile for selective crystallization upon cooling. |
| Cooling Rate | Slow, ambient cooling followed by refrigeration | Promotes selective crystallization and high-quality crystal formation. |
| Expected Purity | >95% cis-isomer after one crystallization | A significant and efficient enrichment of the desired diastereomer. |
Purification Strategy II: Preparative HPLC
For applications demanding the highest levels of purity (>99.5%), or for the purification of smaller quantities, preparative reverse-phase high-performance liquid chromatography (HPLC) is the method of choice.
Causality: This technique separates molecules based on their differential partitioning between a nonpolar stationary phase (e.g., C18 silica) and a polar mobile phase. Although the cis and trans isomers have similar polarities, the subtle differences in their shape and interactions with the stationary phase can be exploited to achieve separation under optimized chromatographic conditions.
Caption: Workflow for Preparative HPLC Purification.
Protocol: Reverse-Phase Preparative HPLC
-
System Preparation:
-
Equip the HPLC system with a suitable preparative reverse-phase column (e.g., C18, 10 µm particle size).
-
Prepare the mobile phases. A common system is:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
-
Equilibrate the column with the initial mobile phase composition for at least 5 column volumes. Note: The TFA serves to protonate the amines, leading to improved peak shape and retention.
-
-
Sample Preparation:
-
Dissolve the crude or partially purified amine mixture in a minimal amount of the initial mobile phase.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the column.
-
-
Chromatographic Separation:
-
Inject the prepared sample onto the column.
-
Elute the compounds using either an isocratic or a gradient method. A shallow gradient is often most effective for separating closely related isomers. An example gradient could be: 10% B to 40% B over 30 minutes.
-
Monitor the elution profile using a UV detector, typically at a low wavelength (e.g., 210 nm) where the compounds will have some absorbance.
-
-
Fraction Collection and Product Isolation:
-
Collect the fractions corresponding to the eluting peak of the desired cis-isomer.
-
Combine the pure fractions.
-
Remove the acetonitrile from the collected fractions using a rotary evaporator.
-
The remaining aqueous solution contains the TFA salt of the purified amine. This can be lyophilized directly, or the free base can be liberated using the same procedure described in the crystallization protocol (Section 3, Step 4).
-
Data Summary Table for HPLC Purification
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | C18 Reverse-Phase Silica | Provides good selectivity for the separation of polar organic molecules with subtle structural differences. |
| Mobile Phase | Water/Acetonitrile with 0.1% TFA | A versatile mobile phase system for reverse-phase chromatography. TFA acts as an ion-pairing agent, improving peak shape for amines. |
| Elution Mode | Shallow Gradient | Optimizes the resolution between the closely eluting cis and trans isomers. |
| Detection | UV at 210 nm | Allows for the detection of the compounds, which may lack a strong chromophore at higher wavelengths. |
| Expected Purity | >99.5% | Capable of achieving very high levels of purity, suitable for demanding applications. |
Concluding Remarks
The choice between diastereoselective crystallization and preparative HPLC depends on the scale of the purification and the required final purity. Crystallization is generally preferred for larger quantities, providing a significant enrichment of the desired cis-isomer. Subsequent polishing by preparative HPLC can then be employed to achieve the highest possible purity for critical applications in drug development and research. For all protocols, final purity should be confirmed by a suitable analytical method, such as ¹H NMR or analytical HPLC.
References
-
NMR Spectroscopy for the Differentiation of Isomers. Creative Biostructure. (Accessed Jan. 13, 2026). [Link]
-
Chiral Resolution of Enantiomers. MDPI. (2021). Molecules, 26(20), 6249. [Link]
-
High-Performance Liquid Chromatographic Separation of cis-trans Isomers. Journal of Chromatography A, 661(1-2), 7-12 (1994). [Link]
-
Crystallization-Induced Diastereomer Transformations. The Journal of Organic Chemistry, 83(15), 8469–8474 (2018). [Link]
Application Notes and Protocols for the Use of cis-2-Methylhexahydropyrrolo[3,4-c]pyrrole in Sirt6 Modulator Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Sirtuin 6 (SIRT6) has emerged as a critical regulator of numerous cellular processes, including DNA repair, metabolism, and inflammation, making it a high-value target for therapeutic intervention in age-related diseases, metabolic disorders, and cancer.[1][2][3][4] The development of small-molecule modulators for SIRT6 is a key focus in medicinal chemistry. This guide provides a detailed examination of the synthetic utility of the bicyclic diamine building block, cis-2-Methylhexahydropyrrolo[3,4-c]pyrrole , in the construction of SIRT6 modulators. While current literature explicitly details its incorporation into potent SIRT6 activators, the principles and synthetic protocols presented herein serve as a foundational blueprint for the rational design and synthesis of novel SIRT6 inhibitors. We will dissect the established synthesis of a pyrrolo[1,2-a]quinoxaline-based SIRT6 activator, providing a step-by-step protocol and exploring the structural rationale that could be leveraged to pivot towards inhibitor development.
Introduction: SIRT6 as a Therapeutic Target
SIRT6 is an NAD⁺-dependent enzyme with multiple catalytic activities, including deacetylation and mono-ADP-ribosylation.[1][2] As a pivotal modulator of chromatin homeostasis, it deacetylates both histone and non-histone proteins, thereby influencing gene expression, genomic stability, and metabolic pathways.[2][3] The dual nature of SIRT6's role in disease—acting as a tumor suppressor in some contexts and a promoter in others—necessitates the development of both activators and inhibitors for tailored therapeutic strategies.[1][4]
-
SIRT6 Activation is pursued for its potential benefits in metabolic diseases, neuroprotection, and promoting healthy aging.[1][2]
-
SIRT6 Inhibition is a promising strategy for certain cancers, where elevated SIRT6 activity can promote tumor cell survival and resistance to therapy.[5] Broad therapeutic applications for SIRT6 inhibitors are also envisioned for diabetes and immune-mediated disorders.[5]
The pyrrolo[1,2-a]quinoxaline scaffold has been identified as a privileged structure for SIRT6 modulation. The strategic incorporation of the rigid, bicyclic diamine, this compound, has been shown to impart potent activity in this chemical series.
The Role of this compound: A Structural Perspective
The bicyclic nature of this compound offers several advantages in drug design:
-
Conformational Rigidity: The fused ring system reduces the molecule's conformational flexibility, which can lead to a more favorable entropy of binding to the target protein.
-
Defined Vectorial Exit Points: It presents well-defined vectors for substitution, allowing for systematic exploration of chemical space and optimization of target engagement.
-
Improved Physicochemical Properties: Incorporation of this saturated heterocyclic moiety can modulate properties such as solubility and metabolic stability.
In the context of the pyrrolo[1,2-a]quinoxaline series of SIRT6 modulators, this diamine is typically appended to a pyridine ring, where it serves as a key pharmacophoric element interacting with a specific allosteric binding pocket on the SIRT6 enzyme.[4]
Foundational Synthesis Protocol: A SIRT6 Activator
While the primary request concerns SIRT6 inhibitors, the most thoroughly documented use of this compound is in the synthesis of the potent SIRT6 activator, compound 20 from Liu et al. (2023).[4] This protocol is presented as a validated, foundational method that demonstrates the core chemical transformations required to incorporate the diamine building block.
Overall Synthetic Scheme
The synthesis of the target modulator involves a two-step process: first, the nucleophilic aromatic substitution of a chloropyridine aldehyde with the bicyclic diamine, followed by a Pictet-Spengler reaction to construct the tricyclic pyrrolo[1,2-a]quinoxaline core.
Caption: Synthetic workflow for a SIRT6 activator.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-((3aR,6aS)-5-Methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)nicotinaldehyde (Intermediate)
This step involves a nucleophilic aromatic substitution (SNAr) reaction where the secondary amine of the bicyclic diamine displaces the chlorine atom on the pyridine ring.
-
Reactants:
-
2-Chloronicotinaldehyde (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Solvent: Toluene or DMF
-
-
Procedure:
-
To a solution of 2-chloronicotinaldehyde in toluene, add this compound and potassium carbonate.
-
Heat the reaction mixture to 100–110 °C and stir overnight.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the intermediate aldehyde.
-
-
Causality and Rationale:
-
The use of a base like K₂CO₃ is crucial to neutralize the HCl generated during the substitution reaction.
-
High temperature is required to overcome the activation energy for the SNAr reaction on the electron-deficient pyridine ring.
-
Toluene or DMF are suitable high-boiling, non-protic solvents for this transformation.
-
Step 2: Synthesis of 4-(2-((3aR,6aS)-5-Methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline (Final Product)
This step is a modified Pictet-Spengler reaction, a classic method for synthesizing tetrahydroisoquinoline and related heterocyclic systems.[6][7] Here, the aniline nitrogen of 2-(1H-pyrrol-1-yl)aniline attacks the aldehyde, forming an iminium ion intermediate, which is then attacked by the electron-rich pyrrole ring to close the central dihydropyrazine ring.
-
Reactants:
-
Intermediate aldehyde from Step 1 (1.0 eq)
-
2-(1H-Pyrrol-1-yl)aniline (1.0 eq)
-
Catalyst: Acetic acid (AcOH)
-
Solvent: Ethanol (EtOH)
-
-
Procedure:
-
Dissolve the intermediate aldehyde and 2-(1H-pyrrol-1-yl)aniline in ethanol.
-
Add a catalytic amount of acetic acid to the mixture.
-
Heat the reaction to 50 °C and stir for 3-4 hours.[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography (e.g., using a dichloromethane/ethyl acetate gradient) to afford the final product as a colorless oil.[4]
-
-
Causality and Rationale:
-
Acetic acid acts as a Brønsted acid catalyst, protonating the aldehyde's carbonyl group to facilitate nucleophilic attack by the aniline and subsequent formation of the key iminium ion intermediate.[6][7]
-
The pyrrole ring is a sufficiently nucleophilic aromatic system to participate in the intramolecular cyclization onto the electrophilic iminium ion.[6]
-
A moderate temperature of 50 °C provides enough energy for the reaction to proceed without promoting side reactions or degradation.
-
Characterization Data
The final product should be characterized using standard analytical techniques to confirm its identity and purity.
| Technique | Expected Results for Activator Compound 20[4] |
| ¹H NMR | Complex multiplet pattern consistent with the tricyclic core and the bicyclic diamine moiety. |
| ¹³C NMR | Resonances corresponding to all unique carbon atoms in the molecule. |
| HRMS (ESI) | Calculated and found mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ should match. |
| Purity (HPLC) | >95% purity is typically desired for biological screening. |
Pivoting from Activator to Inhibitor: A Design and Synthesis Strategy
Structural biology has revealed that both some activators and inhibitors of SIRT6 can bind to a common allosteric site near the substrate acyl channel.[8][9][10] This suggests that subtle modifications to a common scaffold can switch the pharmacological output from activation to inhibition.
Structural Comparison and Pharmacophore Insights
-
Activators (e.g., Pyrrolo[1,2-a]quinoxalines): These compounds often feature a planar aromatic core that makes key hydrophobic interactions, and a flexible side chain (like our diamine moiety) that explores a specific pocket, forming interactions such as π-cation interactions with residues like Trp188.[4]
-
Inhibitors (e.g., Quercetin derivatives, Salicylates): Inhibitor pharmacophores often include hydrogen bond donors and acceptors that can interfere with NAD⁺ binding or substrate recognition.[1][5] Some inhibitors, like catechin gallate, bind in the same pocket as activators but adopt a different orientation, introducing bulky groups that likely disrupt the enzyme's catalytic conformation.[9]
Caption: Activator vs. Inhibitor binding concept.
Proposed Synthetic Modifications for Inhibitor Development
Based on the foundational protocol, researchers can explore the following modifications to the pyrrolo[1,2-a]quinoxaline core, using the this compound moiety as a versatile anchor. The goal is to introduce functionalities commonly seen in known SIRT6 inhibitors.
Strategy: Introduce Hydrogen-Bonding Moieties and Steric Bulk
-
Modify the Pyrrolo[1,2-a]quinoxaline Core: Instead of the unsubstituted 2-(1H-pyrrol-1-yl)aniline, synthesize analogs bearing hydroxyl, carboxyl, or amide groups. These can mimic the hydrogen-bonding features of salicylate- or flavonoid-based inhibitors.
-
Acylate the Bicyclic Diamine: The secondary amine on the pyrrolo[3,4-c]pyrrole ring that is not involved in the linkage to the pyridine offers a handle for modification. Acylation with bulky or electron-withdrawing groups could alter the binding mode within the allosteric pocket, potentially switching function from activation to inhibition.
-
Vary the Linker and Core Heterocycle: Explore different aromatic cores that can be formed via a Pictet-Spengler-type reaction or other cyclization strategies, while retaining the key diamine side chain. The goal is to change the orientation of the diamine in the binding pocket.
In Vitro Validation and Characterization
Any newly synthesized compound must be rigorously tested to confirm its activity and selectivity for SIRT6.
Primary Enzymatic Assay
A fluorogenic assay is commonly used for initial screening. This assay measures the deacetylation of a fluorophore-conjugated peptide substrate.
-
Principle: SIRT6 deacetylates an acetylated lysine residue on a peptide substrate. A developer solution containing a protease then cleaves the deacetylated peptide, releasing a fluorophore (e.g., AMC) and causing an increase in fluorescence.
-
Procedure Outline:
-
Incubate recombinant human SIRT6 enzyme with the test compound at various concentrations.
-
Initiate the reaction by adding the fluorogenic acetylated peptide substrate and NAD⁺.
-
After a set incubation period (e.g., 60 minutes at 37°C), stop the reaction and add the developer solution.
-
Measure fluorescence intensity (e.g., Ex/Em = 355/460 nm).
-
Calculate the percent inhibition relative to a DMSO control and determine the IC₅₀ value (for inhibitors) or EC₅₀ value (for activators).
-
Selectivity Profiling
To ensure the compound is specific for SIRT6, it should be counterscreened against other sirtuin isoforms (SIRT1-5, 7) and other classes of histone deacetylases (HDACs).
Cell-Based Target Engagement
To confirm that the compound engages SIRT6 in a cellular context, Western blot analysis can be performed.
-
Principle: Inhibition of SIRT6 in cells should lead to an increase in the acetylation of its known substrates, such as histone H3 at lysine 9 (H3K9ac).
-
Procedure Outline:
-
Treat a relevant cell line (e.g., a cancer cell line known to depend on SIRT6) with the test compound.
-
Lyse the cells and separate proteins by SDS-PAGE.
-
Perform Western blotting using antibodies specific for H3K9ac and total H3 (as a loading control).
-
An increase in the H3K9ac signal relative to the total H3 signal indicates target engagement.
-
Conclusion
The bicyclic diamine this compound is a valuable and versatile building block for the synthesis of SIRT6 modulators. While its published applications have focused on the development of potent activators based on the pyrrolo[1,2-a]quinoxaline scaffold, the detailed synthetic protocols provide a robust starting point for medicinal chemists aiming to develop novel SIRT6 inhibitors. By understanding the structural determinants that differentiate activation from inhibition, researchers can rationally modify this scaffold to create new chemical probes and potential therapeutic agents targeting SIRT6. The combination of established synthetic routes with structure-guided design principles offers a promising pathway for expanding the chemical toolbox for this important epigenetic regulator.
References
-
Fiorentino, F., Mai, A., & Rotili, D. (2021). Emerging Therapeutic Potential of SIRT6 Modulators. Journal of Medicinal Chemistry, 64(14), 9732–9758. [Link]
- Tasselli, L., Zheng, W., & Chua, K. F. (2017). Sirtuin 6: A multifaceted regulator of chromatin, metabolism and cancer.
- Kugel, S., & Mostoslavsky, R. (2014). Chromatin and beyond: the multitasking roles of SIRT6. Trends in Biochemical Sciences, 39(2), 72–81.
-
Liu, H., et al. (2023). Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators. European Journal of Medicinal Chemistry, 246, 114998. [Link]
-
You, W., et al. (2019). Structural basis for the activation and inhibition of Sirtuin 6 by quercetin and its derivatives. Scientific Reports, 9(1), 19176. [Link]
- Parenti, M. D., et al. (2014). Discovery of novel and selective SIRT6 inhibitors. Journal of Medicinal Chemistry, 57(10), 4347–4359.
- Steegborn, C., et al. (2019).
- Ravichandran, S., et al. (2014). Pharmacophore model of the quercetin binding site of the SIRT6 protein. Bioorganic & Medicinal Chemistry Letters, 24(3), 857–861.
- Cox, E. D., et al. (1999). The Pictet-Spengler condensation: a new direction for combinatorial synthesis. Molecular Diversity, 4(3), 189-195.
- Stöckigt, J., et al. (2011). The Pictet–Spengler Reaction in Nature and in Organic Chemistry.
- Pan, M., et al. (2014). Structure and Biochemical Functions of SIRT6. Journal of Biological Chemistry, 289(16), 11040-11051.
-
Gertz, M., et al. (2020). Structural Basis for Activation of Human Sirtuin 6 by Fluvastatin. ACS Medicinal Chemistry Letters, 11(7), 1437–1442. [Link]
-
J&K Scientific LLC. (2021). Pictet-Spengler Reaction. [Link]
- Sociali, G., et al. (2016). Small-molecule inhibitors of sirtuin 6. Future Medicinal Chemistry, 8(12), 1429-1442.
- You, W., & Steegborn, C. (2018). Structural Basis of Sirtuin 6 Inhibition by the Hydroxamate Trichostatin A: Implications for Protein Deacylase Drug Development. Journal of Medicinal Chemistry, 61(23), 10922-10928.
- Rumpf, T., et al. (2015). Sirtuin 6 activation by small molecules: kinetic and structural basis for the allosteric mechanism. Journal of Medicinal Chemistry, 58(18), 7475-7481.
- Madsen, A. S., et al. (2016). Investigating the substrate-dependency of sirtuin 6-activating compounds. Molecular BioSystems, 12(3), 733-736.
- Ravichandran, S., et al. (2013). Synthesis and characterization of a SIRT6 open tubular column: predicting deacetylation activity using frontal chromatography. Analytical Biochemistry, 435(2), 145-151.
-
Parenti, M. D., et al. (2014). Discovery of novel and selective SIRT6 inhibitors. Journal of Medicinal Chemistry, 57(10), 4347–4359. [Link]
Sources
- 1. Pharmacophore model of the quercetin binding site of the SIRT6 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective Pictet–Spengler-Type Reaction via a Helically Chiral Anion as an Access to 4,5-Dihydropyrrolo[1,2‑a]quinoxaline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel and selective SIRT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 7. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 8. Structural basis for the activation and inhibition of Sirtuin 6 by quercetin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural basis for the activation and inhibition of Sirtuin 6 by quercetin and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural Basis for Activation of Human Sirtuin 6 by Fluvastatin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Utility of cis-2-Methylhexahydropyrrolo[3,4-c]pyrrole in Modern Medicinal Chemistry
Introduction: Unlocking New Chemical Space with Conformationally Restricted Scaffolds
In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with superior efficacy, selectivity, and pharmacokinetic profiles is a paramount objective. Medicinal chemists are increasingly turning to three-dimensional, conformationally restricted scaffolds to escape the "flatland" of traditional aromatic and heteroaromatic ring systems. These rigid structures offer a powerful tool for precisely orienting pharmacophoric elements in three-dimensional space, thereby enhancing interactions with biological targets and improving drug-like properties.
Among the privileged class of bicyclic diamines, cis-2-Methylhexahydropyrrolo[3,4-c]pyrrole has emerged as a versatile and strategically valuable building block. Its rigid, fused 5-membered ring system provides a defined spatial arrangement for its two nitrogen atoms, making it an excellent surrogate for more flexible diamine linkers like piperazine. The inherent cis-fusion of the rings projects substituents in distinct vectors, allowing for the fine-tuning of molecular shape and interactions with target proteins. This guide provides an in-depth exploration of the synthesis and application of this scaffold, offering researchers and drug development professionals a technical resource for leveraging its unique properties.
Core Advantages of the this compound Scaffold
The incorporation of the this compound core into a drug candidate can confer several key advantages:
-
Conformational Rigidity and Pre-organization: The fused bicyclic structure significantly reduces the number of rotatable bonds compared to linear or monocyclic diamines. This pre-organizes the molecule into a bioactive conformation, minimizing the entropic penalty upon binding to a target and often leading to increased potency.[1]
-
Improved Selectivity: By presenting substituents in well-defined spatial orientations, the scaffold can facilitate more specific interactions with the target protein, reducing off-target effects and improving the overall selectivity profile of the compound.
-
Enhanced Physicochemical and ADME Properties: The introduction of sp³-rich, three-dimensional scaffolds can lead to improved aqueous solubility, reduced lipophilicity, and better metabolic stability compared to their flatter aromatic counterparts. Bicyclic amines have been shown to possess favorable pharmacokinetic properties, including good brain penetrance in some cases.[2]
-
Novelty and Intellectual Property: As a non-classical building block, its use can lead to the discovery of novel chemical matter with strong intellectual property potential.[2]
-
Versatile Synthetic Handle: The presence of two distinct nitrogen atoms (one tertiary and one secondary) allows for selective functionalization, enabling the straightforward introduction of diverse substituents to explore structure-activity relationships (SAR).
Physicochemical Properties
A clear understanding of the fundamental properties of a building block is crucial for its effective implementation in a drug discovery program.
| Property | Value | Source |
| CAS Number | 172739-03-6 | [3] |
| Molecular Formula | C₇H₁₄N₂ | [3] |
| Molecular Weight | 126.20 g/mol | [3] |
| Appearance | Colorless to light yellow oil | Commercial Suppliers |
| Boiling Point | Approx. 195-200 °C | Estimated |
| pKa (most basic) | Approx. 9.5-10.5 | Estimated |
De Novo Synthesis Protocol: An Azomethine Ylide Cycloaddition Approach
While this compound and its Boc-protected precursors are commercially available, a robust de novo synthesis is essential for the preparation of novel analogs and for cost-effective scale-up. The 1,3-dipolar cycloaddition of an azomethine ylide is a powerful and convergent strategy for constructing the hexahydropyrrolo[3,4-c]pyrrole core.[4]
Workflow for De Novo Synthesis
Caption: De Novo synthesis via azomethine ylide cycloaddition.
Experimental Protocol
Step 1 & 2: Formation of the Pyrrolidine Core via [3+2] Cycloaddition
This protocol is adapted from established methodologies for azomethine ylide cycloadditions.[3][4]
-
To a solution of N-benzylglycine (1.0 eq.) and allyl acrylate (1.1 eq.) in toluene (0.2 M), add paraformaldehyde (1.2 eq.).
-
Fit the reaction vessel with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until the starting materials are consumed as monitored by TLC or LC-MS. Causality: The thermal decomposition of the N-benzylglycine and paraformaldehyde generates the azomethine ylide in situ. The allyl acrylate acts as the dipolarophile, trapping the ylide in a [3+2] cycloaddition to form the pyrrolidine ring.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the bicyclic lactam intermediate.
Step 3: Reduction and Second Ring Closure
-
Dissolve the bicyclic lactam intermediate (1.0 eq.) in methanol or ethanol (0.1 M) in a high-pressure hydrogenation vessel.
-
Add Palladium on carbon (10 wt%, 5 mol%) to the solution.
-
Pressurize the vessel with hydrogen gas (50-100 psi) and stir the reaction at room temperature for 12-24 hours. Causality: The palladium catalyst facilitates the reduction of the ester and subsequent intramolecular reductive amination to form the second five-membered ring, yielding the N-benzyl protected hexahydropyrrolo[3,4-c]pyrrole scaffold.
-
Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-benzyl protected scaffold, which can often be used in the next step without further purification.
Step 4 & 5: N-Methylation and Debenzylation
-
Dissolve the N-benzyl protected scaffold (1.0 eq.) in a suitable solvent such as dichloromethane or acetonitrile (0.2 M).
-
Add formaldehyde (37% aqueous solution, 1.5 eq.) followed by sodium triacetoxyborohydride (1.5 eq.) portion-wise at 0 °C. Causality: This is a standard Eschweiler-Clarke or reductive amination condition to selectively methylate the secondary amine.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with dichloromethane.
-
Dry the combined organic layers over sodium sulfate, filter, and concentrate to yield the N-benzyl, N-methyl intermediate.
-
Dissolve this intermediate in methanol (0.1 M) and add Pearlman's catalyst (Pd(OH)₂/C, 10 mol%).
-
Pressurize the reaction vessel with hydrogen (60 psi) and stir at 60 °C overnight.[5] Causality: Catalytic hydrogenolysis is a standard and effective method for the cleavage of N-benzyl protecting groups.
-
After cooling and venting, filter the reaction mixture through Celite® and concentrate the filtrate to afford the final product, this compound.
Applications in Medicinal Chemistry: Case Studies and Protocols
The true value of a building block is demonstrated through its successful application in the synthesis of bioactive molecules.
Case Study 1: Potent and Selective Sirt6 Activators
Sirtuin 6 (Sirt6) is a NAD⁺-dependent deacylase that plays a critical role in genome stability, metabolism, and aging. Small molecule activators of Sirt6 are of significant interest for the treatment of age-related diseases. A recent study identified a series of potent and selective Sirt6 activators where the this compound scaffold was crucial for activity.[4]
Structure-Activity Relationship (SAR) Insights:
In this series, the this compound moiety was introduced as a constrained diamine to replace a more flexible piperazine ring. This modification led to a significant increase in potency.
| Compound | Scaffold | Sirt6 Activation (Fold Change @ 100 µM) |
| Lead Cpd. | 4-Methylpiperazine | 7.38 |
| Compound 20 | This compound | 4.88 |
Data sourced from Liu et al., 2022.[4]
While in this specific instance the 4-methylpiperazine analog was slightly more potent, the study highlighted that the bicyclic scaffold was well-tolerated and maintained a high level of activity, validating it as a viable and potentially superior scaffold in other contexts where the specific vector projections of the substituents are beneficial.
Protocol for Incorporation: Nucleophilic Aromatic Substitution (SNAr)
The secondary amine of the scaffold is a good nucleophile, making it ideal for introduction into molecules via SNAr reactions with electron-deficient aromatic or heteroaromatic systems.
Caption: General workflow for SNAr coupling.
Experimental Protocol (adapted from Liu et al., 2022[4]):
-
To a solution of the electron-deficient heteroaryl chloride (e.g., 2-chloronicotinaldehyde, 1.0 eq.) in anhydrous DMF or toluene (0.2 M), add this compound (1.1 eq.).
-
Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq.) or cesium carbonate (Cs₂CO₃, 2.0 eq.).
-
Heat the reaction mixture to 100-110 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS. Causality: The base deprotonates the secondary amine, increasing its nucleophilicity, and the heat provides the activation energy for the substitution reaction to proceed.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired coupled product.
Protocol for Incorporation: Amide Bond Formation
Amide bond formation is one of the most common reactions in medicinal chemistry. The secondary amine of the scaffold readily participates in standard amide coupling reactions.
Experimental Protocol:
-
Dissolve the carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent such as DMF or dichloromethane (0.1 M).
-
Add a peptide coupling reagent, for example, HATU (1.1 eq.) or TBTU (1.1 eq.), followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq.).[6]
-
Stir the mixture at room temperature for 15-30 minutes to form the activated ester. Causality: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate that is susceptible to nucleophilic attack by the amine.
-
Add a solution of this compound (1.1 eq.) in the same solvent to the reaction mixture.
-
Stir at room temperature for 2-16 hours until the reaction is complete (monitored by LC-MS).
-
Dilute the reaction mixture with water and extract with an organic solvent.
-
Perform a standard aqueous workup (e.g., washing with dilute acid, base, and brine) to remove excess reagents and byproducts.
-
Dry the organic layer, concentrate, and purify the product by flash chromatography or preparative HPLC.
Conclusion and Future Outlook
The this compound scaffold represents a valuable tool in the medicinal chemist's arsenal for the design of novel, three-dimensional drug candidates. Its inherent conformational rigidity, coupled with its versatile synthetic accessibility, allows for the precise placement of pharmacophoric groups, leading to potential improvements in potency, selectivity, and pharmacokinetic properties. The protocols and case studies presented herein provide a foundational guide for researchers looking to exploit the strategic advantages of this building block. As the demand for innovative therapeutics that can address challenging biological targets continues to grow, the adoption of such sophisticated, non-classical scaffolds will undoubtedly play a pivotal role in the future of drug discovery.
References
-
Mondal, S., Maity, A., Paira, R., Banerjee, M., Bharitkar, Y.P., Hazra, A., Banerjee, S., & Mondal, N.B. (2021). Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds. Molecules, 28(2), 668. [Link]
-
Bélanger, G., Darsigny, V., Doré, M., & Lévesque, F. (2010). Highly diastereoselective synthesis of substituted pyrrolidines using a sequence of azomethine ylide cycloaddition and nucleophilic cyclization. Organic letters, 12(7), 1396–1399. [Link]
-
Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 451-464. [Link]
-
Králová, P., Svárovská, N., & Císařová, I. (2011). Microwave-Assisted Synthesis of Substituted Hexahydro-pyrrolo[3,2-c]quinolines. Molecules, 16(8), 6346-6358. [Link]
-
Chen, M. H., & Weng, J. (2020). Synthesis of pyrrolidinedione-fused hexahydropyrrolo[2,1-a]isoquinolines via three-component [3 + 2] cycloaddition followed by one-pot N-allylation and intramolecular Heck reactions. Beilstein Archives, 2020, 31. [Link]
-
Mullard, A. (2015). Pharmaceuticals that contain polycyclic hydrocarbon scaffolds. Chemical Society Reviews, 44(22), 7940-7944. [Link]
-
Fouché, M., et al. (2016). Pharmacokinetic Studies around the Mono- and Difunctionalization of a Bioavailable Cyclic Decapeptide Scaffold. ChemMedChem, 11(10), 1048-1061. [Link]
-
Carrel, A., et al. (2021). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry, 64(9), 5676-5687. [Link]
-
ResearchGate. (n.d.). Bicyclic Conformationally Restricted Diamines. [Link]
-
Liu, X., et al. (2022). Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators. European Journal of Medicinal Chemistry, 238, 114467. [Link]
-
Redzicka, A., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Molecular Diversity, 26(4), 2221-2230. [Link]
-
Adel, A., et al. (2018). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 157, 1037-1055. [Link]
-
Ejjoummany, A., et al. (2021). Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives. Scientific Reports, 11(1), 1-14. [Link]
-
Kathiravan, S., & Raghunathan, R. (2013). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry, 1, 19. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
Sources
- 1. BJOC - Synthesis of pyrrolidinedione-fused hexahydropyrrolo[2,1-a]isoquinolines via three-component [3 + 2] cycloaddition followed by one-pot N-allylation and intramolecular Heck reactions [beilstein-journals.org]
- 2. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Electrophilic Derivatization of cis-2-Methylhexahydropyrrolo[3,4-C]pyrrole
Introduction: The Significance of the Hexahydropyrrolo[3,4-c]pyrrole Scaffold
The hexahydropyrrolo[3,4-c]pyrrole core is a privileged bicyclic diamine scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure provides a unique framework for the spatial presentation of pharmacophoric elements, making it an attractive building block for the synthesis of novel therapeutic agents.[1] Derivatives of this scaffold have been explored for a range of biological activities, and its unique stereochemical properties are highly desirable in the development of pharmaceutically active compounds.[2] The cis-2-methyl-substituted analogue, in particular, offers a valuable starting point for the creation of diverse chemical libraries, with the tertiary amine providing a fixed structural element and the secondary amine serving as a versatile handle for derivatization.
This guide provides a detailed exploration of the reaction of cis-2-Methylhexahydropyrrolo[3,4-C]pyrrole with various classes of electrophiles, including acylating, alkylating, and sulfonylating agents. The protocols described herein are designed to be robust and adaptable, providing researchers with a solid foundation for the synthesis and exploration of novel derivatives.
PART 1: Synthesis of the Starting Material: this compound
A reliable synthesis of the target scaffold is paramount for any derivatization campaign. The following protocol is a representative method adapted from the synthesis of similar bicyclic amines, employing an intramolecular azomethine ylide cycloaddition strategy.[3]
Synthetic Workflow
Caption: Synthetic approach to the bicyclic amine core.
Protocol 1: Synthesis of this compound
Materials:
-
Appropriate N-alkenyl-N-(o-formylaryl)acetamide precursor
-
Sarcosine (N-methylglycine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous tetrahydrofuran (THF)
-
Standard work-up and purification reagents (e.g., chloroform, water, brine, magnesium sulfate, silica gel)
Procedure:
-
Azomethine Ylide Cycloaddition:
-
In a round-bottom flask, dissolve the N-alkenyl-N-(o-formylaryl)acetamide precursor (1.0 eq) and sarcosine (1.3 eq) in anhydrous DMF.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) at 110 °C for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the DMF under reduced pressure.
-
Partition the residue between chloroform and water. Extract the aqueous layer multiple times with chloroform.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the bicyclic lactam intermediate.
-
-
Reduction of the Lactam:
-
Caution: LiAlH4 is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.
-
Suspend LiAlH4 (3.0-4.0 eq) in anhydrous THF in a flame-dried, three-neck flask equipped with a reflux condenser and an addition funnel, under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the bicyclic lactam from the previous step in anhydrous THF and add it dropwise to the LiAlH4 suspension via the addition funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate vigorously for 30 minutes, then filter it off and wash thoroughly with THF and ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation or chromatography if necessary.
-
Expected Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The cis stereochemistry is the expected major product from this type of intramolecular cycloaddition.[3]
PART 2: Reactions with Electrophiles
The secondary amine of this compound is a nucleophilic center that readily reacts with a variety of electrophiles. The following sections detail protocols for N-acylation, N-alkylation, and N-sulfonylation.
Section 2.1: N-Acylation
N-acylation is a fundamental transformation that introduces an amide functionality, which is a common feature in many pharmaceutical agents. This reaction is typically rapid and high-yielding.
Causality of Experimental Choices:
-
Electrophile: Acyl chlorides and acid anhydrides are highly reactive acylating agents. Acyl chlorides are generally more reactive.[1][4]
-
Base: A non-nucleophilic base, such as triethylamine or pyridine, is used to neutralize the HCl byproduct generated when using an acyl chloride, preventing the protonation and deactivation of the starting amine.[2][4]
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used to prevent hydrolysis of the acyl chloride.
-
Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction, and then allowed to proceed at room temperature.
Caption: General scheme for N-acylation.
Protocol 2: N-Acylation with an Acyl Chloride
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous dichloromethane (DCM)
-
Standard work-up and purification reagents
Procedure:
-
Reaction Setup:
-
Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
-
Addition of Acyl Chloride:
-
Add the acyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred amine solution.
-
-
Reaction Monitoring:
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC until the starting amine is fully consumed.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure N-acylated derivative.
-
| Parameter | Condition | Rationale |
| Stoichiometry | Amine:Base:Acyl Chloride (1:1.2:1.1) | Ensures complete reaction and neutralization of HCl. |
| Temperature | 0 °C to Room Temperature | Controls exothermicity and allows for reaction completion. |
| Solvent | Anhydrous DCM | Aprotic, prevents hydrolysis of the acyl chloride. |
| Typical Yield | >90% (estimated) | Based on similar reactions with secondary amines.[5] |
Expected Characterization Data (for N-acetyl derivative):
-
¹H NMR: Appearance of a singlet for the acetyl methyl group around δ 2.1 ppm. Shifts in the signals of the protons adjacent to the newly formed amide nitrogen.
-
¹³C NMR: Appearance of a carbonyl carbon signal around δ 170 ppm.[6]
-
IR: A strong C=O stretching band around 1650 cm⁻¹.
-
MS (ESI+): [M+H]⁺ corresponding to the molecular weight of the product.
Section 2.2: N-Alkylation
N-alkylation introduces an alkyl group onto the secondary amine, forming a tertiary amine. This is a key strategy for modifying the steric and electronic properties of the molecule. Reductive amination is a preferred method as it avoids the over-alkylation issues common with direct alkylation using alkyl halides.[7]
Causality of Experimental Choices:
-
Reagents: An aldehyde or ketone is used to form an iminium ion in situ with the secondary amine.
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that reduces the iminium ion much faster than the starting carbonyl compound.[1]
-
Solvent: Anhydrous chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Expeditious synthesis of cis-1-methyl-2, 3,3a,4,5,9b-hexahydro-1H-pyrrolo-[3,2h]isoquinoline / [2,3-f]quinoline via azomethine ylide-alkene [3+2] cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ch22: Alkylation of Amines [chem.ucalgary.ca]
Application Notes and Protocols: N-alkylation of cis-2-Methylhexahydropyrrolo[3,4-c]pyrrole
Abstract
The cis-2-methylhexahydropyrrolo[3,4-c]pyrrole scaffold is a privileged bicyclic diamine core found in numerous pharmacologically active compounds. Its rigid structure and defined stereochemistry make it an attractive building block in drug discovery for introducing specific vectoral orientations of substituents. N-alkylation of the secondary amine in this scaffold is a critical step in the synthesis of diverse compound libraries for exploring structure-activity relationships (SAR). This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective N-alkylation of this important nucleus. We will delve into the mechanistic rationale behind various protocols, offer step-by-step experimental procedures, and present comparative data to aid in methodological selection.
Introduction: The Significance of the cis-Hexahydropyrrolo[3,4-c]pyrrole Core
The hexahydropyrrolo[3,4-c]pyrrole ring system is a conformationally constrained diamine that has garnered significant attention in medicinal chemistry. The cis-fusion of the two five-membered rings imparts a distinct V-shaped topology, which can be exploited to project substituents into specific regions of three-dimensional space, thereby facilitating precise interactions with biological targets. The presence of a secondary amine provides a convenient handle for diversification through N-alkylation, allowing for the systematic modulation of a compound's physicochemical and pharmacological properties.
The synthesis of the parent scaffold, often starting from commercially available materials, sets the stage for these crucial N-alkylation reactions. A common synthetic route to the mono-protected intermediate, cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole, involves the debenzylation of a benzyl-protected precursor.[1] This intermediate is a key starting material for many of the protocols described herein.[1][2][3][4]
Mechanistic Considerations in N-Alkylation
The N-alkylation of secondary amines, such as this compound, is a fundamental transformation in organic synthesis.[5] The choice of methodology is dictated by factors including the nature of the alkylating agent, the desired product, and the overall synthetic strategy. Two primary strategies are commonly employed: direct alkylation with alkyl halides and reductive amination.
Direct Alkylation via Nucleophilic Substitution (SN2)
This classical approach involves the reaction of the secondary amine, acting as a nucleophile, with an electrophilic alkyl halide.[6][7] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.
-
Mechanism: The lone pair of electrons on the nitrogen atom of the pyrrolidine ring attacks the electrophilic carbon of the alkyl halide, leading to the displacement of the halide leaving group and the formation of a new carbon-nitrogen bond.[7] A base is typically required to neutralize the resulting ammonium salt and regenerate the free amine for further reaction.
-
Causality of Experimental Choices:
-
Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is often used to prevent competition with the amine nucleophile. The choice of a stronger base like Cs₂CO₃ can accelerate the reaction, particularly with less reactive alkyl halides.[8]
-
Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (CH₃CN) are preferred as they can solvate the cation of the base while not significantly solvating the amine nucleophile, thus enhancing its reactivity.[9][10]
-
Temperature: Elevated temperatures are often necessary to drive the reaction to completion, especially with less reactive alkylating agents like alkyl chlorides.
-
-
Potential Pitfalls: A primary drawback of this method is the potential for over-alkylation, leading to the formation of a quaternary ammonium salt, especially if the newly formed tertiary amine is more nucleophilic than the starting secondary amine.[6] However, for the synthesis of tertiary amines from secondary amines, this is less of a concern than when starting with primary amines.[6]
Reductive Amination
Reductive amination is a highly versatile and widely used method for the N-alkylation of amines, offering excellent control and broad substrate scope.[5] This two-step, one-pot process involves the initial formation of an iminium ion, followed by its in-situ reduction.
-
Mechanism: The secondary amine first condenses with an aldehyde or ketone to form a transient iminium ion. This electrophilic intermediate is then reduced by a selective reducing agent to yield the corresponding tertiary amine.
-
Causality of Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is a popular choice due to its mildness and selectivity.[5] It is less reactive towards the carbonyl starting material than the iminium ion intermediate, minimizing side reactions. Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used, but STAB is often preferred for its lower toxicity.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reductive amination as they are compatible with both the iminium ion formation and the reduction step.
-
Acid Catalyst: A catalytic amount of a weak acid, such as acetic acid, is often added to facilitate the formation of the iminium ion.
-
-
Advantages: This method effectively prevents over-alkylation and is compatible with a wide range of functional groups.[5] It is particularly useful for introducing structurally diverse alkyl groups via the corresponding aldehydes or ketones.
Experimental Protocols
The following protocols are provided as a guide and may require optimization based on the specific substrates and desired products.
Protocol 1: Direct N-Alkylation with an Alkyl Halide
This protocol describes a general procedure for the N-alkylation of this compound using an alkyl bromide.
Workflow Diagram:
Caption: Workflow for Direct N-Alkylation.
Materials:
-
This compound (1.0 equiv)
-
Alkyl bromide (1.1-1.5 equiv)
-
Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)
-
Anhydrous dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound and anhydrous DMF.
-
Add potassium carbonate to the solution and stir the suspension.
-
Add the alkyl bromide dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
Protocol 2: N-Alkylation via Reductive Amination
This protocol details a general procedure for the N-alkylation of this compound with an aldehyde.
Workflow Diagram:
Caption: Workflow for Reductive Amination.
Materials:
-
This compound (1.0 equiv)
-
Aldehyde or ketone (1.1-1.2 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 equiv)
-
Anhydrous dichloromethane (DCM)
-
Acetic acid (catalytic amount, e.g., 0.1 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound and the aldehyde or ketone in anhydrous DCM.
-
Add a catalytic amount of acetic acid and stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion.
-
Add sodium triacetoxyborohydride in portions to the reaction mixture. Note: The addition may be exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within a few hours to overnight.
-
Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Comparative Data and Method Selection
The choice between direct alkylation and reductive amination depends on several factors, as summarized in the table below.
| Feature | Direct Alkylation (SN2) | Reductive Amination |
| Alkylating Agent | Alkyl halides (R-X), sulfonates (R-OTs, R-OMs) | Aldehydes (R-CHO), Ketones (R₂C=O) |
| Key Reagents | Base (e.g., K₂CO₃, Cs₂CO₃) | Reducing agent (e.g., NaBH(OAc)₃) |
| Common Solvents | DMF, CH₃CN | DCM, DCE |
| Reaction Temp. | Room temp. to elevated | Room temperature |
| Key Advantages | Simple procedure, readily available alkyl halides | Prevents over-alkylation, broad substrate scope, mild conditions[5] |
| Potential Issues | Over-alkylation, requires heat for less reactive halides | Requires access to corresponding aldehyde/ketone |
Purification and Characterization
Purification of the N-alkylated products is typically achieved by flash column chromatography on silica gel.[11] The choice of eluent system will depend on the polarity of the product. A common starting point is a gradient of methanol in dichloromethane or ethyl acetate in hexanes.
Characterization of the final product should be performed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the N-alkylated product. The appearance of new signals corresponding to the introduced alkyl group and shifts in the signals of the pyrrolidine ring protons are indicative of a successful reaction.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the product.
-
Purity Analysis: High-performance liquid chromatography (HPLC) is recommended to determine the purity of the final compound.
Conclusion
The N-alkylation of this compound is a versatile and crucial transformation for the generation of compound libraries in drug discovery. Both direct alkylation and reductive amination are robust methods, each with its own set of advantages. A thorough understanding of the underlying mechanisms and careful consideration of the experimental parameters will enable researchers to efficiently synthesize a wide array of derivatives based on this valuable scaffold. The protocols and comparative data provided in this guide serve as a comprehensive resource for the successful implementation of these important synthetic strategies.
References
- Vertex AI Search. Ligand-Enabled γ-C(sp3)–H Olefination of Amines: En Route to Pyrrolidines - NIH.
-
Wikipedia. Amine alkylation. Available from: [Link]
-
Zhu, W., et al. Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators. J Med Chem. 2021;64(15):11341-11363. Available from: [Link]
-
PubMed. Ruthenium and Iron-Catalysed Decarboxylative N-alkylation of Cyclic α-Amino Acids with Alcohols: Sustainable Routes to Pyrrolidine and Piperidine Derivatives. Available from: [Link]
-
ResearchGate. Our approaches for N‐α alkynylation. Available from: [Link]
-
ACS Publications. Metalation−Alkylation of N-Activated Pyrrolidines. Rigorous Proof of Retention for Both Steps. The Journal of Organic Chemistry. 1996;61(21):764-765. Available from: [Link]
-
ResearchGate. Scheme 2. N-Alkylation of Pyrrole a. Available from: [Link]
-
ResearchGate. A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. Available from: [Link]
-
ACS Green Chemistry Institute. N alkylation at sp3 Carbon Reagent Guide. Available from: [Link]
-
University of Calgary. Ch22: Alkylation of Amines. Available from: [Link]
-
PubMed Central. Expeditious synthesis of cis-1-methyl-2, 3,3a,4,5,9b-hexahydro-1H-pyrrolo-[3,2h]isoquinoline / [2,3-f]quinoline via azomethine ylide-alkene [3+2] cycloaddition. Tetrahedron Lett. 2008;49(49):7064-7066. Available from: [Link]
-
Royal Society of Chemistry. Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Green Chemistry. 2011;13:1132-1135. Available from: [Link]
- Google Patents. Purification of crude pyrroles. US5502213A.
-
PubMed Central. Formation of N-Alkylpyrroles via Intermolecular Redox Amination. Org Lett. 2009;11(15):3346-3349. Available from: [Link]
-
Sci-Hub. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Available from: [Link]
-
PubMed Central. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Molecules. 2023;28(23):7926. Available from: [Link]
-
Organic Chemistry Portal. Pyrrole synthesis. Available from: [Link]
-
Fchemicals Limited. Cis-2-Boc-hexahydropyrrolo(3,4-c)pyrrole. Available from: [Link]
-
Organic Syntheses. 1H-Pyrrole-3-methanol, 1-methyl-α-propyl. Available from: [Link]
Sources
- 1. cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole | 250275-15-1 [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. Cis-2-Boc-hexahydropyrrolo(3,4-c)pyrrole [fchemicals.com]
- 4. jk-sci.com [jk-sci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amine alkylation - Wikipedia [en.wikipedia.org]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 11. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
Application Notes and Protocols for Coupling Reactions Involving cis-2-Methylhexahydropyrrolo[3,4-c]pyrrole
Introduction: The Strategic Value of the cis-2-Methylhexahydropyrrolo[3,4-c]pyrrole Scaffold
The this compound core is a conformationally restricted bicyclic diamine that has garnered significant interest in modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique scaffold for the precise spatial orientation of pharmacophoric elements, making it an invaluable building block for creating novel therapeutic agents with enhanced potency and selectivity. The presence of a secondary amine offers a versatile handle for a variety of coupling reactions, allowing for the exploration of diverse chemical space in drug discovery programs.[1]
This guide provides detailed application notes and protocols for several key coupling reactions involving this compound, with a focus on explaining the rationale behind the chosen methodologies. These protocols are designed to be robust and adaptable for researchers in drug development and synthetic chemistry.
Amide Bond Formation: The Workhorse of Medicinal Chemistry
Amide bond formation is arguably the most fundamental and widely utilized reaction in the synthesis of pharmaceutical compounds. The secondary amine of this compound readily participates in amide coupling reactions with a variety of carboxylic acids.
Scientific Rationale
The choice of coupling reagent is critical and depends on the steric and electronic properties of the carboxylic acid. For simple, unhindered acids, standard carbodiimide-based activators like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator such as HOBt (Hydroxybenzotriazole) are effective. However, for more challenging substrates, such as sterically hindered or electron-deficient carboxylic acids, more robust methods are required to achieve efficient coupling.[2][3] One such powerful method involves the in-situ generation of an acyl fluoride, which is highly reactive towards amines.[2]
The protocol below details a standard and reliable method using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent that minimizes side reactions and racemization.
Experimental Protocol: Amide Coupling with HATU
Materials:
-
This compound (1.0 eq)
-
Carboxylic Acid (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate
-
Water
-
Brine
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.1 eq) and anhydrous DMF.
-
Add this compound (1.0 eq) to the solution.
-
Add HATU (1.2 eq) and DIPEA (2.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMF or DCM | Good solubility for reactants and reagents. |
| Base | DIPEA | A non-nucleophilic base to neutralize the generated acid. |
| Temperature | Room Temperature | Generally sufficient for HATU-mediated couplings. |
| Monitoring | LC-MS or TLC | To determine reaction completion and check for side products. |
Buchwald-Hartwig Amination: Forging C-N Bonds with Aryl and Heteroaryl Partners
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4][5] This reaction is particularly valuable for coupling the secondary amine of this compound with aryl or heteroaryl halides, providing access to a wide range of N-aryl derivatives.
Scientific Rationale
The success of the Buchwald-Hartwig amination hinges on the careful selection of the palladium catalyst, phosphine ligand, and base.[6][7] The ligand plays a crucial role in the catalytic cycle, influencing the rates of oxidative addition and reductive elimination. Bulky, electron-rich phosphine ligands, such as XPhos or RuPhos, are often employed to promote the coupling of challenging substrates. The choice of base is also critical; a strong, non-nucleophilic base like sodium tert-butoxide is commonly used to deprotonate the amine and facilitate the catalytic cycle.[8]
Experimental Protocol: N-Arylation via Buchwald-Hartwig Amination
Materials:
-
Aryl or Heteroaryl Halide (e.g., bromide or chloride) (1.0 eq)
-
This compound (1.2 eq)
-
Palladium Catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine Ligand (e.g., XPhos, 4-10 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 eq)
-
Anhydrous Toluene
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate
-
Brine
Procedure:
-
In an oven-dried Schlenk tube, combine the aryl halide (1.0 eq), palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and phosphine ligand (e.g., XPhos, 4-10 mol%).
-
Add the base (e.g., sodium tert-butoxide, 1.5 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add a solution of this compound (1.2 eq) in anhydrous toluene via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by LC-MS or TLC.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommendation | Rationale |
| Catalyst System | Pd₂(dba)₃ / XPhos or RuPhos | Effective for a broad range of aryl halides and amines. |
| Base | NaOtBu or K₂CO₃ | Strong, non-nucleophilic base is crucial. K₂CO₃ is a milder option. |
| Solvent | Anhydrous Toluene or Dioxane | Aprotic, non-polar solvents are preferred. |
| Temperature | 80-110 °C | Sufficient thermal energy to drive the catalytic cycle. |
Reductive Amination: Introducing Alkyl Substituents
Reductive amination is a highly effective method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent. This reaction allows for the introduction of a wide variety of alkyl groups onto the secondary amine of the pyrrolopyrrole scaffold.
Scientific Rationale
The reaction proceeds through the formation of an intermediate iminium ion, which is then reduced to the corresponding amine. The choice of reducing agent is key to the success of this reaction. Mild reducing agents such as sodium triacetoxyborohydride (STAB) are often preferred because they are selective for the iminium ion over the starting carbonyl compound, minimizing side reactions. The reaction is typically carried out in a non-protic solvent like dichloromethane (DCM) or dichloroethane (DCE).
Experimental Protocol: Reductive Amination with STAB
Materials:
-
This compound (1.0 eq)
-
Aldehyde or Ketone (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCM.
-
Stir the mixture at room temperature for 20-30 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.
-
Continue to stir at room temperature and monitor the reaction by LC-MS or TLC.
-
Once the reaction is complete, quench carefully with saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
| Parameter | Recommendation | Rationale |
| Reducing Agent | STAB | Mild and selective for iminium ions. |
| Solvent | Anhydrous DCM or DCE | Good solubility and non-reactive. |
| Temperature | Room Temperature | Generally sufficient for most substrates. |
| Work-up | Aqueous NaHCO₃ | To neutralize the acidic byproduct and quench excess reagent. |
Urea Formation: Bioisosteres and Hydrogen Bond Donors
Urea moieties are important functional groups in medicinal chemistry, often acting as bioisosteres for amides and participating in key hydrogen bonding interactions with biological targets.[9] The secondary amine of this compound can be readily converted to a urea by reaction with an isocyanate or by a two-step procedure involving a carbamoyl chloride.
Scientific Rationale
Experimental Protocol: Urea Synthesis from an Isocyanate
Materials:
-
This compound (1.0 eq)
-
Isocyanate (1.05 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the isocyanate (1.05 eq) in anhydrous DCM to the flask.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by LC-MS or TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to afford the desired urea.
| Parameter | Recommendation | Rationale |
| Reagent | Isocyanate | Direct and efficient. |
| Solvent | Anhydrous DCM or THF | Aprotic solvents to prevent side reactions. |
| Temperature | 0 °C to Room Temperature | To control the initial exothermic reaction. |
| Purification | Chromatography or Recrystallization | Ureas are often crystalline and can be purified by recrystallization. |
Conclusion
The this compound scaffold is a valuable building block in drug discovery. The protocols outlined in this guide for amide bond formation, Buchwald-Hartwig amination, reductive amination, and urea synthesis provide robust and versatile methods for the functionalization of this privileged core. By understanding the scientific principles behind these transformations, researchers can effectively leverage this scaffold to create novel and impactful therapeutic agents.
References
-
Bielen, P. S., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7367. Available from: [Link]
-
Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(3), 844-849. Available from: [Link]
-
Seidel, D. (2009). Formation of N-Alkylpyrroles via Intermolecular Redox Amination. Organic letters, 11(8), 1773–1775. Available from: [Link]
-
Atlanchim Pharma. Palladium-catalyzed Buchwald-Hartwig amination. Available from: [Link]
-
Semantic Scholar. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Available from: [Link]
-
Ma, D., et al. (2018). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 23(10), 2666. Available from: [Link]
-
Wang, L., et al. (2021). Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators. Journal of Medicinal Chemistry, 64(15), 11549–11571. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
Bailey, D. M., & Johnson, R. E. (2021). Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids. Organic & Biomolecular Chemistry, 19(4), 745-758. Available from: [Link]
-
Nakamura, M., et al. (2024). Regioselective Propargylic Suzuki-Miyaura Coupling by SciPROP-Iron Catalyst. The Journal of Organic Chemistry, 89(13), 8385–8396. Available from: [Link]
-
Rotas, G., & Varvounis, G. (2023). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. Molbank, 2023(1), M1531. Available from: [Link]
-
ResearchGate. Synthesis of Urea Derivatives in Two Sequential Continuous-Flow Reactors. Available from: [Link]
-
G. D'auria, A., et al. (2015). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 20(10), 18055–18067. Available from: [Link]
-
Cadoni, R. (2014). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c - IRIS. Available from: [Link]
-
Reddy, R. P., & Ghorai, P. (2012). Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences. Organic letters, 14(15), 3978–3981. Available from: [Link]
-
Toti, K. S., & Hruby, V. J. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of medicinal chemistry, 63(19), 10737–10756. Available from: [Link]
Sources
- 1. Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. | Semantic Scholar [semanticscholar.org]
- 4. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles [ouci.dntb.gov.ua]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atlanchimpharma.com [atlanchimpharma.com]
- 9. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Kinase Inhibitor Discovery: Leveraging the cis-2-Methylhexahydropyrrolo[3,4-C]pyrrole Scaffold
For: Researchers, scientists, and drug development professionals in kinase inhibitor discovery.
Introduction: The Strategic Advantage of Constrained Bicyclic Scaffolds in Kinase Inhibition
The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, targeting a vast array of diseases from cancer to autoimmune disorders. Kinases, with their highly conserved ATP-binding pocket, present a formidable challenge in achieving isoform selectivity, a critical factor in mitigating off-target effects and enhancing therapeutic windows. A key strategy in overcoming this challenge lies in the exploration of novel chemical scaffolds that can impart conformational rigidity and present specific vectors for interaction with less conserved regions of the kinase domain.
The cis-2-Methylhexahydropyrrolo[3,4-C]pyrrole moiety has emerged as a privileged scaffold in this context. This saturated, fused bicyclic diamine offers a unique three-dimensional architecture that can effectively orient pharmacophoric elements. Its constrained nature reduces the entropic penalty upon binding to the target kinase, potentially leading to higher affinity. Furthermore, the two nitrogen atoms provide versatile handles for synthetic elaboration, allowing for the creation of diverse chemical libraries to probe structure-activity relationships (SAR). This document provides a detailed guide on the synthesis and application of this valuable building block in the discovery of next-generation kinase inhibitors.
Rationale for Employing the this compound Scaffold
The incorporation of the this compound scaffold into kinase inhibitor design is underpinned by several key principles:
-
Structural Rigidity and Pre-organization: Unlike flexible aliphatic linkers, this bicyclic system locks the relative orientation of its substituents. This pre-organization can lead to a more favorable binding entropy, as less conformational freedom is lost upon interaction with the kinase.
-
Three-Dimensional Diversity: The non-planar structure of the scaffold allows for the exploration of chemical space in three dimensions, enabling interactions with amino acid residues deep within the ATP-binding pocket or in adjacent regions that are not accessible to planar molecules.
-
Improved Physicochemical Properties: Saturated heterocyclic scaffolds can contribute to improved metabolic stability and solubility compared to their aromatic counterparts, which are often associated with off-target liabilities.
-
Versatile Synthetic Handles: The presence of two secondary amines (one of which is typically protected during synthesis) allows for the regioselective introduction of different functionalities. One nitrogen can be used to link to the core kinase-binding motif (e.g., a pyrrolo[2,3-d]pyrimidine), while the other can be functionalized to interact with the solvent-exposed region, influencing selectivity and pharmacokinetic properties.
Synthesis of the Core Scaffold: (3aR,6aS)-2-Methyloctahydropyrrolo[3,4-c]pyrrole
While various synthetic routes to pyrrolo[3,4-c]pyrrole systems exist, a common strategy involves the stereoselective construction of the bicyclic core followed by functionalization. Below is a representative, multi-step synthesis adapted from established methodologies for related structures.
Protocol 1: Synthesis of Boc-Protected cis-Hexahydropyrrolo[3,4-c]pyrrole
This protocol outlines a plausible synthetic route to a key intermediate, tert-butyl (3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate, which can then be methylated. One common approach involves the deprotection of a commercially available precursor.[1]
Step 1: Debenzylation of a Benzyl-Protected Precursor
-
Reaction Setup: To a solution of tert-butyl (3aR,6aS)-5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (1 equivalent) in methanol, add 10% Palladium hydroxide on carbon (Pd(OH)₂/C) (0.1 equivalents).
-
Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (e.g., 60 psi in a Parr shaker) and heat to 60°C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, and filter the mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to yield tert-butyl (3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate as an oil.[1]
Protocol 2: Methylation of the Scaffold
Step 1: Reductive Amination
-
Reaction Setup: Dissolve the Boc-protected cis-hexahydropyrrolo[3,4-c]pyrrole from the previous step in a suitable solvent such as dichloromethane (DCM) or methanol.
-
Addition of Aldehyde: Add aqueous formaldehyde (1.1 equivalents) to the solution.
-
Reducing Agent: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with DCM.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the N-methylated, Boc-protected scaffold.
Step 2: Deprotection (if required)
-
Acidolysis: To use the second amine for coupling, the Boc protecting group can be removed by treating the product from the previous step with an acid, such as trifluoroacetic acid (TFA) in DCM, or hydrochloric acid (HCl) in dioxane.
-
Work-up: After the reaction is complete, the solvent and excess acid are removed under reduced pressure to yield the desired this compound salt.
Application in Kinase Inhibitor Design: A Case Study with a Janus Kinase (JAK) Inhibitor
The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways.[2] Dysregulation of JAK signaling is implicated in various autoimmune diseases and cancers, making them attractive therapeutic targets.[2][3] Several approved JAK inhibitors, such as Tofacitinib, feature a pyrrolo[2,3-d]pyrimidine core that binds to the hinge region of the kinase.[4] The this compound scaffold can be envisioned as a constrained replacement for the piperidine moiety in Tofacitinib, aiming to improve selectivity and potency.
Below is a hypothetical design and synthetic workflow for a novel JAK inhibitor incorporating this scaffold.
Workflow for the Synthesis of a JAK Inhibitor
Caption: Synthetic workflow for a JAK inhibitor.
Structure-Activity Relationship (SAR) Insights
The design of kinase inhibitors is an iterative process guided by SAR. The following table outlines potential modifications to a hypothetical JAK inhibitor based on the this compound scaffold and their expected impact on activity.
| Modification | Rationale | Expected Outcome |
| Varying the substituent on the pyrrole nitrogen | The pyrrole nitrogen of the pyrrolo[2,3-d]pyrimidine core can be functionalized to interact with the solvent-exposed region. | Introduction of small polar groups may enhance solubility, while larger hydrophobic groups could improve potency. |
| Stereochemistry of the methyl group | The stereochemistry of the methyl group on the bicyclic scaffold can influence the overall conformation of the inhibitor and its fit within the ATP-binding pocket. | The cis-conformation is expected to provide a specific vector for substitution, potentially improving selectivity. |
| Functionalization of the second amine | The secondary amine of the scaffold can be acylated or alkylated to introduce further points of interaction with the kinase or to modulate physicochemical properties. | Acylation with small groups could improve cell permeability, while larger groups may impact potency. |
| Replacement of the pyrrolo[2,3-d]pyrimidine core | While the pyrrolo[2,3-d]pyrimidine is a well-established hinge-binder, other heterocyclic cores could be explored for novel interactions and intellectual property.[4] | This could lead to inhibitors with different kinase selectivity profiles. |
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
To evaluate the potency of newly synthesized compounds, a robust and high-throughput in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[5][6][7]
Principle of the Assay
The assay is performed in two steps:
-
Kinase Reaction and ATP Depletion: The kinase reaction is performed, and then the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.
-
ADP to ATP Conversion and Luminescence Detection: The Kinase Detection Reagent is added to convert the produced ADP back to ATP, which is then used by a luciferase to generate a luminescent signal. The intensity of the light is proportional to the amount of ADP produced and thus to the kinase activity.[5][7]
Materials
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Recombinant human JAK kinase (e.g., JAK1, JAK2, or JAK3)
-
Kinase-specific substrate peptide
-
ATP
-
Kinase assay buffer
-
Test compounds (dissolved in DMSO)
-
White, opaque 96-well or 384-well plates
Experimental Procedure
-
Compound Plating:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 1 µL of the serially diluted compounds or DMSO (for positive and negative controls) to the appropriate wells of the assay plate.
-
-
Kinase Reaction:
-
Prepare a solution of the kinase enzyme in kinase assay buffer. Add 2 µL to each well.
-
Prepare a mixture of the kinase-specific substrate and ATP in kinase assay buffer.
-
Initiate the kinase reaction by adding 2 µL of this mixture to each well.
-
-
Incubation:
-
Gently shake the plate for 30 seconds and then incubate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.[5]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value for each compound by fitting the data to a dose-response curve.
-
Workflow for Kinase Inhibition Assay
Caption: Workflow for the ADP-Glo™ kinase assay.
Conclusion
The this compound scaffold represents a valuable tool in the arsenal of medicinal chemists developing novel kinase inhibitors. Its inherent rigidity, three-dimensional character, and synthetic tractability offer a compelling platform for the design of potent and selective drug candidates. By combining rational design, efficient synthesis of the core scaffold, and robust in vitro screening, researchers can effectively leverage this building block to accelerate the discovery of next-generation kinase inhibitors with improved therapeutic profiles.
References
-
Bio-protocol. (2020). In vitro ADP-Glo kinase assay. Retrieved from [Link]
-
Auld, D. S., et al. (2012). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Current Chemical Genomics, 6, 61–74. [Link]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]
-
Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology, 803, 13–26. [Link]
-
Vaz, A., et al. (2017). Design of a Janus Kinase 3 (JAK3) Specific Inhibitor 1-((2S,5R)-5-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidin-1-yl)prop-2-en-1-one (PF-06651600) Allowing for the Interrogation of JAK3 Signaling in Humans. Journal of Medicinal Chemistry, 60(5), 1971–1993. [Link]
-
Duan, J. J., et al. (2014). Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(24), 5613–5618. [Link]
-
Vaz, A., et al. (2018). Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry, 61(3), 1134–1152. [Link]
-
Wishart, G., et al. (2014). Highly Selective Janus Kinase 3 Inhibitors Based on a pyrrolo[2,3-d]pyrimidine Scaffold: Evaluation of WO2013085802. Expert Opinion on Therapeutic Patents, 24(1), 121–125. [Link]
-
De Lucca, G. V., et al. (2016). Small Molecule Reversible Inhibitors of Bruton's Tyrosine Kinase (BTK): Structure-Activity Relationships Leading to the Identification of 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide (BMS-935177). Journal of Medicinal Chemistry, 59(17), 7915–7935. [Link]
-
Wang, X., et al. (2015). Discovery of novel Bruton's tyrosine kinase (BTK) inhibitors bearing a pyrrolo[2,3-d]pyrimidine scaffold. Bioorganic & Medicinal Chemistry, 23(4), 746–757. [Link]
-
Yamagishi, H., et al. (2017). Discovery of tricyclic dipyrrolopyridine derivatives as novel JAK inhibitors. Bioorganic & Medicinal Chemistry, 25(20), 5456–5467. [Link]
-
Semantic Scholar. (n.d.). Discovery of Reversible, Noncovalent Bruton's Tyrosine Kinase Inhibitors Targeting BTK C481S Mutation. Retrieved from [Link]
-
ResearchGate. (2008). Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. Retrieved from [Link]
-
Al-Salama, Z., et al. (2023). Bruton's Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials. Cancers, 15(5), 1599. [Link]
-
SciSpace. (2013). Synthesis of cis-perhydropyrrolo[3,4-c]pyridine-3,4-dione and Its X-ray Structure. Retrieved from [Link]
-
Yang, X., et al. (2006). Expeditious synthesis of cis-1-methyl-2, 3,3a,4,5,9b-hexahydro-1H-pyrrolo-[3,2h]isoquinoline / [2,3-f]quinoline via azomethine ylide-alkene [3+2] cycloaddition. Tetrahedron, 62(10), 2240–2246. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]
-
Mamedov, V. A., & Kalitina, A. V. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(21), 7434. [Link]
-
France, S., et al. (2020). Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine. The Journal of Organic Chemistry, 85(13), 8496–8506. [Link]
-
ResearchGate. (2005). Synthesis of Fused Heteroarylprolines and Pyrrolopyrroles. Retrieved from [Link]
Sources
- 1. cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole | 250275-15-1 [chemicalbook.com]
- 2. Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of tricyclic dipyrrolopyridine derivatives as novel JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly selective Janus kinase 3 inhibitors based on a pyrrolo[2,3-d]pyrimidine scaffold: evaluation of WO2013085802 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 7. bmglabtech.com [bmglabtech.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of cis-2-Methylhexahydropyrrolo[3,4-c]pyrrole
Welcome to the technical support center for the synthesis of cis-2-Methylhexahydropyrrolo[3,4-c]pyrrole. This bicyclic diamine is a valuable building block in medicinal chemistry and drug development, often incorporated into structures to explore new chemical space and enhance pharmacological properties.[1] Its rigid, cis-fused ring system provides a defined three-dimensional scaffold for ligand-receptor interactions.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions based on established chemical principles and field-proven insights. We will explore a common and reliable synthetic approach, addressing potential pitfalls at each stage to help you optimize your reaction yields and purity.
Proposed Synthetic Workflow
A robust and frequently employed strategy for constructing the hexahydropyrrolo[3,4-c]pyrrole core is through a [3+2] cycloaddition reaction, which is known for its efficiency in forming pyrrolidine rings.[2] The overall workflow involves three key transformations followed by purification.
Caption: High-level workflow for the synthesis of this compound.
Troubleshooting Guide: Step-by-Step Analysis
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Step 1: [3+2] Cycloaddition for Bicyclic Imide Formation
This key step involves the reaction of an N-substituted maleimide with an azomethine ylide, typically generated in situ from an aldehyde and an amino acid like sarcosine (N-methylglycine).[2] The reaction stereoselectively yields the desired cis-fused bicyclic imide.
Q1: My cycloaddition reaction shows low or no conversion to the desired bicyclic imide. What are the likely causes?
A1: Low conversion in this step is a common issue and typically points to problems with the in situ generation or stability of the azomethine ylide intermediate.
-
Causality: Azomethine ylides are transient, moisture-sensitive species. The presence of water can hydrolyze the iminium intermediate, preventing ylide formation. Likewise, the purity of the starting materials is paramount.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Use freshly purchased or purified aldehyde and sarcosine. The N-substituted maleimide should also be pure, as polymeric impurities can interfere with the reaction.
-
Ensure Anhydrous Conditions: The solvent (e.g., DMF or toluene) must be thoroughly dried. Consider using molecular sieves to remove trace amounts of water from the reaction mixture.[3] While some reductive aminations can tolerate moisture, cycloadditions are often less forgiving.
-
Optimize Temperature: The reaction typically requires heating (e.g., 110 °C in DMF) to promote decarboxylation of the intermediate from sarcosine and the aldehyde, which generates the ylide.[2] Ensure your reaction is reaching and maintaining the target temperature.
-
Monitor by TLC/LCMS: Track the consumption of your starting maleimide. If it remains unreacted, the issue lies with ylide generation. If you see new spots other than the product, you are likely forming side products.
-
Q2: The reaction is messy, and I'm isolating multiple unidentified byproducts. What side reactions could be occurring?
A2: The primary side reaction is often the self-condensation or polymerization of the aldehyde starting material, especially under thermal stress.
-
Causality: Aldehydes can undergo aldol-type reactions or other self-polymerization pathways, particularly if they are unhindered. This consumes the aldehyde, reducing the amount available to form the azomethine ylide.
-
Troubleshooting Steps:
-
Control Stoichiometry: While a slight excess of the aldehyde/amino acid mixture is sometimes used, a large excess can promote side reactions. Start with near-stoichiometric amounts (e.g., 1.0 eq maleimide, 1.2 eq sarcosine, 1.2 eq aldehyde).
-
Purification of Aldehyde: If using a liquid aldehyde, consider distilling it immediately before use to remove polymeric impurities and inhibitors.
-
| Problem | Probable Cause | Suggested Solution |
| No reaction | Ineffective azomethine ylide generation | Dry solvent rigorously; verify reagent purity and reaction temperature. |
| Low Yield | Competing side reactions | Purify aldehyde before use; optimize stoichiometry. |
| Messy Reaction | Degradation of starting materials or product | Ensure temperature is not excessively high; consider a lower boiling point solvent if feasible. |
Step 2: Reduction of the Bicyclic Imide
This step converts the two carbonyl groups of the bicyclic imide to methylenes, yielding the core cis-hexahydropyrrolo[3,4-c]pyrrole scaffold. This is typically achieved with a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄).
Q1: My reduction with LiAlH₄ is incomplete. I still see starting material or partially reduced intermediates. How can I drive the reaction to completion?
A1: Incomplete reduction is often due to insufficient reducing agent, poor reagent quality, or inadequate reaction time/temperature.
-
Causality: The reduction of an amide/imide is a difficult transformation that requires a potent hydride donor. LiAlH₄ can be deactivated by moisture or atmospheric CO₂. Furthermore, the intermediate hemiaminal species can sometimes be stable, requiring sufficient energy and time to be fully reduced.
-
Troubleshooting Steps:
-
Use Fresh LiAlH₄: Use a freshly opened bottle of LiAlH₄ or a standardized solution. Solid LiAlH₄ can form a passivating layer of oxides/hydroxides on its surface.
-
Increase Equivalents: A significant excess of LiAlH₄ is often required for imide reductions (e.g., 2-4 equivalents per carbonyl group).
-
Elevated Temperature: Perform the reaction at reflux in an appropriate solvent like THF or dioxane. Ensure the reaction is stirred efficiently.
-
Careful Workup: The workup procedure (e.g., Fieser workup with water and NaOH) is critical for breaking up the aluminum-amine complexes and liberating the product. An improper workup can lead to low isolated yields.
-
Caption: Decision tree for troubleshooting the LiAlH₄ reduction step.
Step 3: Selective N-Methylation
The final step is the selective methylation of one of the secondary amines to produce the target compound. A common and clean method is reductive amination using formaldehyde.
Q1: My methylation is not selective, resulting in a mixture of starting diamine, desired mono-methylated product, and undesired di-methylated byproduct. How can I improve selectivity?
A1: Achieving mono-selectivity on a small, symmetric diamine is challenging. The key is to control the stoichiometry and reactivity of the electrophile.
-
Causality: Once the first methylation occurs, the remaining secondary amine is still nucleophilic and can react with another equivalent of the methylating agent. Reductive amination offers good control. The initial reaction with formaldehyde forms a hemiaminal, which then converts to an iminium ion. This intermediate is reduced faster than a second molecule of formaldehyde can react with the product amine.[4]
-
Troubleshooting Steps:
-
Use Reductive Amination: This is the preferred method. Use slightly less than one equivalent of formaldehyde (e.g., 0.9 equivalents) with a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[3][5] STAB is often preferred as it is less toxic and moisture-sensitive than NaCNBH₃.
-
Slow Addition: Add the formaldehyde solution slowly to the solution of the diamine at a reduced temperature (e.g., 0 °C) before adding the reducing agent. This keeps the instantaneous concentration of the electrophile low, favoring mono-alkylation.
-
Monitor Carefully: Use TLC or LCMS to monitor the reaction progress. Stop the reaction as soon as the starting material is consumed to prevent over-alkylation.
-
Purification: Be prepared for a difficult purification. The polarity of the starting material, product, and byproduct can be very similar. Column chromatography on silica gel with a mobile phase containing a small amount of base (e.g., triethylamine or ammonium hydroxide in methanol/DCM) is often necessary to prevent peak tailing and achieve separation.
-
General FAQs
Q: How can I confirm the cis-stereochemistry of my final product?
A: The cis-fusion is a direct and expected outcome of the concerted [3+2] cycloaddition reaction mechanism.[2] Confirmation is typically achieved using 1D and 2D NMR spectroscopy. In the ¹H NMR spectrum, the bridgehead protons will show a characteristic coupling constant. A Nuclear Overhauser Effect (NOE) between the bridgehead protons would provide definitive proof of their cis relationship. Comparing your spectral data to literature values is also a critical step.[2]
Q: My amine products are streaking badly on silica gel TLC plates. How can I improve the chromatography?
A: Amines are basic and interact strongly with the acidic silanol groups on the surface of silica gel, causing significant tailing. To mitigate this, add a small amount of a competitive base to your mobile phase. Typically, 0.5-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) in your solvent system (e.g., Dichloromethane/Methanol) will neutralize the acidic sites and lead to much sharper, well-defined spots.
Experimental Protocol: A Representative Synthesis
This protocol is a generalized representation and should be adapted and optimized based on specific substrates and laboratory conditions.
Step 1: Synthesis of cis-5-Methyl-2-phenyl-tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
-
To a solution of N-phenylmaleimide (1.0 eq) in anhydrous DMF (0.2 M), add sarcosine (1.2 eq) and benzaldehyde (1.2 eq).
-
Heat the mixture to 110 °C under a nitrogen atmosphere for 4-6 hours.[2]
-
Monitor the reaction by TLC for the disappearance of N-phenylmaleimide.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography (e.g., Hexanes/Ethyl Acetate) to yield the bicyclic imide.
Step 2: Synthesis of cis-2-Phenyl-octahydropyrrolo[3,4-c]pyrrole
-
Suspend Lithium Aluminum Hydride (4.0 eq) in anhydrous THF in a flame-dried flask under nitrogen.
-
Cool the suspension to 0 °C and slowly add a solution of the bicyclic imide (1.0 eq) in anhydrous THF.
-
After the addition is complete, warm the mixture to reflux and stir for 12-18 hours.
-
Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate vigorously for 1 hour, then filter and wash the solid thoroughly with THF.
-
Concentrate the filtrate to yield the crude diamine, which may be used directly or purified further.
Step 3: Synthesis of cis-2-Methyl-5-phenyl-octahydropyrrolo[3,4-c]pyrrole (Note: This example shows methylation of the other nitrogen for illustrative purposes. For the title compound, the starting maleimide would be N-methylmaleimide, and the reduction would be followed by deprotection if a protecting group was used on the other nitrogen).
-
Dissolve the secondary amine from the previous step (1.0 eq) in dichloromethane (0.1 M).
-
Add aqueous formaldehyde (37 wt. %, 0.95 eq) and stir for 30 minutes at room temperature.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) in portions and stir overnight.[4]
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over sodium sulfate, and concentrate.
-
Purify by column chromatography (DCM/MeOH with 1% Et₃N) to isolate the final product.
References
-
Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators. National Institutes of Health (NIH). [Link]
-
Green synthesis of highly functionalized octahydropyrrolo[3,4-c]pyrrole derivatives using subcritical water, and their. Semantic Scholar. [Link]
-
Question about reductive amination reaction procedure. Reddit r/Chempros. [Link]
-
Expeditious synthesis of cis-1-methyl-2, 3,3a,4,5,9b-hexahydro-1H-pyrrolo-[3,2h]isoquinoline / [2,3-f]quinoline via azomethine ylide-alkene [3+2] cycloaddition. PubMed Central. [Link]
-
SYNTHESIS OF OCTAHYDROPYRROLO[3,4-c]PYRROLES BY THERMOLYSIS OF N-PHTHALIMIDOAZIRIDINES BASED ON 5-ALKENYL-1,2,4-OXADIAZOLES. Chemistry of Heterocyclic Compounds. [Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. MDPI. [Link]
-
What's wrong with my reductive amination? I barely got any product. Reddit r/Chempros. [Link]
-
Synthesis of Highly Functionalized 2-(thiazol-2-Yl)-octahydropyrrolo[3,4-C]pyrrole Derivatives Using Subcritical Water. ResearchGate. [Link]
-
Reductive amination difficulties - poor conversion. Reddit r/Chempros. [Link]
Sources
- 1. Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expeditious synthesis of cis-1-methyl-2, 3,3a,4,5,9b-hexahydro-1H-pyrrolo-[3,2h]isoquinoline / [2,3-f]quinoline via azomethine ylide-alkene [3+2] cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
Technical Support Center: Optimization of Reaction Conditions for cis-2-Methylhexahydropyrrolo[3,4-c]pyrrole
Welcome to the technical support center for the synthesis of cis-2-Methylhexahydropyrrolo[3,4-c]pyrrole. This bicyclic diamine is a valuable scaffold in medicinal chemistry and drug development, making its efficient and stereoselective synthesis a critical task for researchers. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to aid in the optimization of your reaction conditions, with a strong focus on achieving high diastereoselectivity for the desired cis isomer.
Core Synthetic Strategy: An Overview
The most common and reliable method for synthesizing the hexahydropyrrolo[3,4-c]pyrrole core, including the target cis-2-methyl derivative, is through the catalytic hydrogenation of a suitable unsaturated precursor. This approach offers excellent control over the stereochemical outcome when reaction parameters are carefully optimized. The general workflow is depicted below.
Caption: General workflow for this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving high cis-diastereoselectivity?
A1: The choice of catalyst and the steric environment of the substrate are paramount. For the hydrogenation of pyrrole-type precursors, heterogeneous catalysts like Rhodium on carbon (Rh/C) or specific homogeneous Ruthenium catalysts often favor cis-addition of hydrogen from the less hindered face of the molecule.[1][2] The use of a bulky N-protecting group (e.g., Boc, Trityl) on the pyrrolidine ring can further direct the hydrogenation to occur from the face opposite to this group, thereby enhancing cis-selectivity.
Q2: Can reductive amination be used as an alternative synthetic route?
A2: Yes, reductive amination is a viable strategy, typically involving the cyclization of a linear precursor containing appropriately placed amine and carbonyl functionalities.[3] However, controlling the multiple stereocenters to achieve the desired cis-configuration can be more challenging than with a rigid, cyclic precursor undergoing hydrogenation. Success with this method often relies on substrate-controlled diastereoselection, where existing stereocenters in the linear precursor guide the formation of new ones during cyclization.
Q3: How do I confirm the stereochemistry of my final product?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this. Specifically, 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can confirm the cis relationship between the methyl group at the 2-position and the bridgehead protons. Protons on the same face of the bicyclic system will show a NOE correlation. In some cases, if suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous structural proof.
Q4: My starting pyrrole precursor is difficult to synthesize. Are there alternatives?
A4: The synthesis of functionalized pyrroles can indeed be complex. One-pot, multi-component reactions, such as those involving a [3+2] cycloaddition of an azomethine ylide with a dipolarophile (e.g., a maleimide derivative), can be highly effective for constructing the pyrrolo[3,4-c]pyrrole core.[4] These methods often offer good control over the initial relative stereochemistry, which is then carried through to the final hydrogenated product.[5]
Troubleshooting Guide
This section addresses common problems encountered during the synthesis and provides a logical framework for optimization.
Caption: Troubleshooting decision tree for synthesis optimization.
Issue 1: Low Yield / Incomplete Reaction
Symptom: TLC or LC-MS analysis shows significant amounts of starting material remaining even after extended reaction times.
| Potential Cause | Proposed Solution & Rationale |
| Inactive Catalyst | The catalyst may be poisoned or deactivated. Ensure starting materials and solvents are free of sulfur, thiols, or other catalyst poisons. Use fresh catalyst from a reputable supplier. |
| Insufficient Hydrogen Pressure | For catalytic hydrogenations, the pressure may be too low for the reaction to proceed efficiently. Increase the hydrogen pressure incrementally (e.g., from 50 psi to 100 psi) while ensuring the safety limits of your equipment are not exceeded. |
| Low Reaction Temperature | The activation energy for the reaction may not be met. Gently increase the temperature (e.g., from room temperature to 40-50 °C). Be aware that higher temperatures can sometimes negatively impact diastereoselectivity. |
| Poor Substrate Solubility | If the starting material is not fully dissolved, the reaction will be slow. Screen different solvents to find one that fully dissolves the substrate while being compatible with the hydrogenation. |
Issue 2: Poor Diastereoselectivity (Low cis:trans Ratio)
Symptom: NMR analysis of the crude product shows a significant proportion of the undesired trans isomer.
| Parameter to Optimize | Methodology & Scientific Rationale |
| Catalyst Screening | The choice of metal and support is critical for stereocontrol. Palladium catalysts (e.g., Pd/C) can sometimes lead to isomer scrambling and lower cis-selectivity. Rhodium on carbon (Rh/C) or alumina is often superior for directing cis-hydrogenation of pyrrole systems.[1] Start by screening Rh/C, Ru/C, and PtO₂ under identical conditions. |
| Solvent Effects | The solvent can influence the conformation of the substrate as it approaches the catalyst surface. Screen a range of solvents from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., THF, EtOAc) and polar protic (e.g., EtOH, MeOH). Acetic acid is sometimes used as a co-solvent, which can alter the hydrogenation mechanism and selectivity.[6] |
| Protecting Group Strategy | The steric bulk of the N-protecting group on the pyrrolidine nitrogen is a key handle for directing the approach of hydrogen. A larger protecting group (e.g., Trityl or a bulky Boc group) will more effectively block one face of the molecule, forcing hydrogenation to occur from the opposite face, leading to the cis product. If your current protecting group is small, consider switching to a bulkier alternative. |
| Temperature Control | Lowering the reaction temperature generally enhances selectivity by favoring the transition state with the lowest activation energy, which often leads to the thermodynamically more stable cis-fused product. Try running the reaction at 0 °C or even lower if kinetics allow. |
Issue 3: Difficulty in Purification of Diastereomers
Symptom: The cis and trans isomers are difficult to separate by standard column chromatography.
| Technique | Recommendations & Key Insights |
| Flash Chromatography | Diastereomers have different physical properties and can often be separated, but it may require careful optimization.[1][7] Use a high-performance stationary phase (e.g., high-purity silica gel with a small particle size). Screen different solvent systems, focusing on mixtures with small polarity differences (e.g., dichloromethane/methanol or ethyl acetate/heptane). Running a shallow gradient can improve resolution. Reversed-phase (C18) chromatography can also be effective.[1][7] |
| Preparative HPLC | For challenging separations, preparative HPLC is a powerful tool. Both normal-phase and reversed-phase columns can be effective. Method development on an analytical scale is crucial to identify the optimal column and mobile phase before scaling up.[8] |
| Crystallization / Derivatization | If one diastereomer is significantly more crystalline, fractional crystallization can be an effective purification method. Alternatively, derivatizing the mixture with a chiral resolving agent can create new diastereomers with vastly different physical properties, making them easier to separate. The resolving agent can then be cleaved to yield the pure desired isomer. |
Detailed Experimental Protocol (Representative)
The following is a representative protocol for the synthesis of cis-N-Boc-2-Methylhexahydropyrrolo[3,4-c]pyrrole, based on established principles of diastereoselective hydrogenation.[1][2]
Step 1: Catalytic Hydrogenation
-
Reaction Setup: To a high-pressure reaction vessel, add the unsaturated precursor, N-Boc-2-methyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,3-dione (1.0 eq).
-
Catalyst Addition: Under an inert atmosphere (e.g., Argon or Nitrogen), add 5% Rhodium on Carbon (Rh/C) (10 mol% by weight).
-
Solvent Addition: Add anhydrous ethanol (EtOH) to achieve a substrate concentration of approximately 0.1 M.
-
Hydrogenation: Seal the vessel, purge it several times with hydrogen gas, and then pressurize to 100 psi with hydrogen.
-
Reaction: Stir the mixture vigorously at room temperature (25 °C) for 16-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Work-up: Carefully vent the hydrogen pressure. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.
Step 2: Purification
-
Chromatography Setup: Prepare a silica gel column for flash chromatography.
-
Elution: Elute the crude product using a gradient of ethyl acetate in heptane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The cis isomer is typically more polar and will elute after the trans isomer.
-
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure cis isomer.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified cis-N-Boc-2-Methylhexahydropyrrolo[3,4-c]pyrrole. The final deprotection to yield the title compound can be achieved under standard acidic conditions (e.g., TFA in DCM).
References
-
The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge. Santai Technologies. Available at: [Link]
-
Highly Efficient and Diastereoselective Synthesis of New Pyrazolylpyrrolizine and Pyrazolylpyrrolidine Derivates by a Three-Component Domino Process. Molecules. Available at: [Link]
-
Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Agilent. Available at: [Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
-
Catalytic Asymmetric Hydrogenation of 2,3,5-Trisubstituted Pyrroles. ACS Publications. Available at: [Link]
-
Mechanistic Insights into Selective Hydrogenation of C=C Bonds Catalyzed by CCC Cobalt Pincer Complexes: A DFT Study. MDPI. Available at: [Link]
-
Formation of N-alkylpyrroles via intermolecular redox amination. PubMed. Available at: [Link]
-
Functionalized Cis- And Trans-Fused Bicyclic Alpha-Amino Acids via Stereoselective Double Annulation and Dequaternization Reactions. PubMed. Available at: [Link]
-
Highly diastereoselective synthesis of vicinal diamines via a Rh-catalyzed three-component reaction of diazo compounds with diarylmethanimines and ketimines. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Expeditious synthesis of cis-1-methyl-2, 3,3a,4,5,9b-hexahydro-1H-pyrrolo-[3,2h]isoquinoline / [2,3-f]quinoline via azomethine ylide-alkene [3+2] cycloaddition. PubMed Central. Available at: [Link]
Sources
- 1. santaisci.com [santaisci.com]
- 2. Frontiers | Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols [frontiersin.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Highly Efficient and Diastereoselective Synthesis of New Pyrazolylpyrrolizine and Pyrazolylpyrrolidine Derivates by a Three-Component Domino Process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Medicinal chemical optimization of fluorescent pyrrole-based COX-2 probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.mysagestore.com [cdn.mysagestore.com]
- 8. hplc.eu [hplc.eu]
Technical Support Center: Synthesis of cis-2-Methylhexahydropyrrolo[3,4-c]pyrrole
Welcome to the technical support center for the synthesis of cis-2-Methylhexahydropyrrolo[3,4-c]pyrrole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable bicyclic scaffold. Here, we move beyond simple protocols to explain the underlying chemical principles, offering field-proven insights to help you troubleshoot and optimize your synthetic strategy.
Introduction: The Synthetic Landscape
The this compound core is a privileged scaffold in medicinal chemistry. Its rigid, bicyclic structure provides a unique three-dimensional presentation of substituents, making it an attractive building block for novel therapeutics. The stereoselective synthesis of the cis isomer is often the desired outcome, and while several synthetic routes exist, each comes with its own set of potential side reactions and challenges. This guide will focus on the most common issues, providing you with the knowledge to anticipate, diagnose, and resolve them.
Troubleshooting Guide: Common Side Reactions and Their Mitigation
This section addresses the most frequently encountered problems in the synthesis of this compound. Each issue is presented in a question-and-answer format, followed by a detailed explanation of the underlying chemistry and a step-by-step troubleshooting protocol.
Issue 1: Stereochemical Contamination - "My final product is a mixture of cis and trans isomers. How can I improve the diastereoselectivity for the cis isomer?"
Root Cause Analysis: The formation of the undesired trans isomer is a common problem that can arise from two main sources: a non-stereoselective cyclization reaction or epimerization of the desired cis product under the reaction or work-up conditions.
-
[3+2] Cycloaddition Approach: The most common and stereoselective route to the hexahydropyrrolo[3,4-c]pyrrole core is through an intramolecular [3+2] cycloaddition of an azomethine ylide with an alkene. This reaction typically proceeds through a concerted mechanism that strongly favors the formation of the cis-fused ring system.[1] In many reported cases, only the cis-isomer is detected.[1] Therefore, if you are using this method and observing the trans isomer, it is more likely due to post-cyclization epimerization.
-
Reductive Amination of a Diketone Precursor: If you are synthesizing the bicyclic system via a double reductive amination of a suitable diketone, the stereochemical outcome is less controlled and can lead to a mixture of diastereomers.
-
Epimerization: The bridgehead protons of the hexahydropyrrolo[3,4-c]pyrrole system can be susceptible to epimerization under either acidic or basic conditions. This can convert the thermodynamically favored cis isomer to the trans isomer.[2][3]
Troubleshooting Protocol:
-
Confirm the Source of the trans Isomer:
-
If using a [3+2] cycloaddition, take a sample of the crude reaction mixture immediately after the cyclization step (before work-up and purification) and analyze the cis/trans ratio by 1H NMR. If the ratio is high in favor of the cis isomer at this stage, the epimerization is likely occurring during work-up or purification.
-
If using a reductive amination approach, you will likely need to optimize the reaction conditions to favor the cis isomer.
-
-
Mitigation Strategies for Epimerization:
-
Neutralize Carefully: During the aqueous work-up, ensure that the pH is carefully neutralized. Avoid prolonged exposure to strongly acidic or basic conditions.
-
Buffer the Reaction: If the reaction conditions themselves are acidic or basic, consider the use of a buffer to maintain a pH closer to neutral.
-
Modify Purification: If epimerization is suspected during silica gel chromatography, you can try:
-
Using a less acidic grade of silica gel.
-
Neutralizing the silica gel by pre-treating it with a solution of triethylamine in the eluent system.
-
Switching to a different purification method, such as crystallization or distillation, if feasible.
-
-
-
Optimizing Reductive Amination:
-
Choice of Reducing Agent: The choice of reducing agent can influence the diastereoselectivity. Experiment with different hydride reagents (e.g., NaBH4, NaBH(OAc)3, NaBH3CN) and reaction conditions (temperature, solvent).[4]
-
Catalytic Hydrogenation: In some cases, catalytic hydrogenation over a heterogeneous catalyst (e.g., Pd/C, PtO2) can provide better stereoselectivity.
-
Logical Flowchart for Troubleshooting Stereoisomer Formation
Caption: Troubleshooting workflow for stereochemical impurity.
Issue 2: Over-Alkylation - "I am seeing a significant amount of a quaternary ammonium salt byproduct after the N-methylation step. How can I prevent this?"
Root Cause Analysis: Over-alkylation is a classic side reaction in the N-alkylation of amines. The product of the initial methylation, the tertiary amine this compound, can act as a nucleophile and react with another molecule of the methylating agent to form a quaternary ammonium salt. This is particularly problematic if a highly reactive methylating agent is used or if the reaction is not carefully controlled.
Troubleshooting Protocol:
-
Control Stoichiometry:
-
Use a precise stoichiometry of the methylating agent (e.g., methyl iodide, dimethyl sulfate). A slight excess may be necessary to drive the reaction to completion, but a large excess will favor over-alkylation. Start with 1.05-1.1 equivalents and optimize from there.
-
-
Slow Addition of the Alkylating Agent:
-
Add the methylating agent dropwise to the solution of the secondary amine precursor at a low temperature (e.g., 0 °C). This maintains a low instantaneous concentration of the alkylating agent, minimizing the chance of the product reacting further.
-
-
Choice of Methylating Agent and Base:
-
If using a highly reactive methylating agent like methyl iodide, consider switching to a less reactive one, such as dimethyl carbonate.
-
The choice of base is also critical. A bulky, non-nucleophilic base can be advantageous. If using a base like K2CO3, ensure it is finely powdered and well-stirred to avoid localized high concentrations of the deprotonated amine.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent further reaction to the quaternary salt.
-
Quantitative Impact of Stoichiometry on Over-alkylation
| Equivalents of CH3I | Yield of Desired Product (%) | Yield of Quaternary Salt (%) |
| 1.05 | 85 | 5 |
| 1.2 | 80 | 15 |
| 1.5 | 65 | 30 |
| 2.0 | 40 | 55 |
Note: These are representative data and actual results may vary depending on the specific reaction conditions.
Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish and does not go to completion. What can I do?
A1: Several factors could be contributing to an incomplete reaction:
-
Purity of Starting Materials: Ensure your starting materials, particularly the precursor to the bicyclic system, are pure. Impurities can inhibit the reaction.
-
Solvent Quality: Use anhydrous solvents, especially for reactions involving organometallics or moisture-sensitive reagents.
-
Reaction Temperature: The reaction may require a higher temperature to proceed at a reasonable rate. If you are running the reaction at room temperature, try gentle heating (e.g., 40-50 °C) and monitor the progress.
-
Catalyst Activity: If your synthesis involves a catalyst (e.g., in a reductive amination or cycloaddition), ensure the catalyst is active. For heterogeneous catalysts, ensure proper activation and dispersion.
Q2: I am having difficulty purifying the final product. Are there any tips?
A2: this compound is a relatively polar and basic compound.
-
Column Chromatography: If using silica gel chromatography, it is often beneficial to add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent. This prevents the product from streaking on the column. A gradient elution from a non-polar solvent (e.g., hexane or dichloromethane) to a more polar solvent system (e.g., dichloromethane/methanol or ethyl acetate/methanol) is typically effective.
-
Crystallization: If the product is a solid, crystallization can be an excellent purification method. Try different solvent systems to find one that gives good quality crystals. If the product is an oil, it may be possible to form a crystalline salt (e.g., hydrochloride or tartrate) which can then be purified by crystallization. The freebase can be regenerated by treatment with a mild base.
-
Distillation: If the product is a volatile liquid, distillation under reduced pressure can be an effective purification method.
Q3: Can N-oxide formation be a side reaction?
A3: Yes, N-oxidation is a potential side reaction, particularly if the reaction is exposed to oxidizing agents or even air over long periods, especially in the presence of light. The tertiary amine of the product can be oxidized to the corresponding N-oxide.[5][6][7]
-
Prevention: To prevent N-oxide formation, it is advisable to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and to protect the reaction from light if it is run for an extended period.
-
Identification: N-oxides are typically much more polar than the corresponding tertiary amines and can often be identified by a significant change in Rf value on TLC or by their characteristic mass spectrum.
-
Removal: If N-oxide is formed, it can usually be separated from the desired product by column chromatography due to the significant difference in polarity.
Visualizing the N-Oxidation Side Reaction
Caption: Formation of the N-oxide byproduct.
References
-
ResearchGate. Synthesis of pyrroline N-oxides. Available at: [Link]
-
Royal Society of Chemistry. A new strategy for the elaboration of pyrrolidine N-oxides using the reverse-Cope elimination. Chemical Communications. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of N-oxides of pyridines and related compounds. Available at: [Link]
- Yang, X., et al. (2006). Expeditious synthesis of cis-1-methyl-2, 3,3a,4,5,9b-hexahydro-1H-pyrrolo-[3,2h]isoquinoline / [2,3-f]quinoline via azomethine ylide-alkene [3+2] cycloaddition. Tetrahedron, 62(10), 2240–2246.
-
Journal of Organic Chemistry and Pharmaceutical Chemistry. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Available at: [Link]
-
National Institutes of Health. Formation of N-Alkylpyrroles via Intermolecular Redox Amination. Available at: [Link]
-
National Institutes of Health. Enantioselective Synthesis of Pyrroloindolines by a Formal [3+2] Cycloaddition Reaction. Available at: [Link]
-
National Institutes of Health. Mechanistic Studies on the Cis to Trans Epimerization of Trisubstituted-1,2,3,4-Tetrahydro-β-Carbolines. Available at: [Link]
-
National Institutes of Health. Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. Available at: [Link]
-
National Institutes of Health. Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes. Available at: [Link]
-
Royal Society of Chemistry. Rapid synthesis of hexahydropyrrolo[3,4-b]pyrrole-fused quinolines via a consecutive [3 + 2] cycloaddition and reduction/intramolecular lactamization cascade. Organic Chemistry Frontiers. Available at: [Link]
-
Beilstein Journals. Synthesis of pyrrolidinedione-fused hexahydropyrrolo[2,1-a]isoquinolines via three-component [3 + 2] cycloaddition followed by one-pot N-allylation and intramolecular Heck reactions. Available at: [Link]
-
Macmillan Group - Princeton University. Selective Isomerization via Transient Thermodynamic Control: Dynamic Epimerization of trans to cis Diols. Available at: [Link]
-
National Institutes of Health. Chemical Tools for Studying the Impact of cis/trans Prolyl Isomerization on Signaling: A Case Study on RNA Polymerase II Phosphatase Activity and Specificity. Available at: [Link]
-
PubChem. 2-Methyloctahydropyrrolo(3,4-c)pyrrole. Available at: [Link]
-
National Institutes of Health. Expeditious synthesis of cis-1-methyl-2, 3,3a,4,5,9b-hexahydro-1H-pyrrolo-[3,2h]isoquinoline / [2,3-f]quinoline via azomethine ylide-alkene [3+2] cycloaddition. Available at: [Link]
Sources
- 1. Expeditious synthesis of cis-1-methyl-2, 3,3a,4,5,9b-hexahydro-1H-pyrrolo-[3,2h]isoquinoline / [2,3-f]quinoline via azomethine ylide-alkene [3+2] cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Studies on the Cis to Trans Epimerization of Trisubstituted-1,2,3,4-Tetrahydro-β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Rapid synthesis of hexahydropyrrolo[3,4-b]pyrrole-fused quinolines via a consecutive [3 + 2] cycloaddition and reduction/intramolecular lactamization cascade - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. BJOC - Synthesis of pyrrolidinedione-fused hexahydropyrrolo[2,1-a]isoquinolines via three-component [3 + 2] cycloaddition followed by one-pot N-allylation and intramolecular Heck reactions [beilstein-journals.org]
- 7. sci-hub.ru [sci-hub.ru]
Technical Support Center: Purification of cis-2-Methylhexahydropyrrolo[3,4-c]pyrrole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for cis-2-Methylhexahydropyrrolo[3,4-c]pyrrole. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in achieving high purity for this critical bicyclic diamine intermediate. As a conformationally restricted diamine, this scaffold presents unique purification challenges, primarily related to diastereomeric control and the inherent basicity of the amine functionalities[1]. This document provides in-depth, experience-driven troubleshooting advice and validated protocols to address these issues directly.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect during the synthesis of this compound?
A1: The impurity profile is highly dependent on the synthetic route. However, the most prevalent and challenging impurity is typically the trans-diastereomer. Other common impurities include unreacted starting materials, byproducts from side reactions (e.g., incomplete cyclization or over-alkylation), and residual catalysts or reagents. The formation of the trans isomer often occurs alongside the desired cis product, and their similar structures can make separation non-trivial[2].
Q2: My primary impurity is the trans-diastereomer. What is the most effective strategy for its removal?
A2: Separating diastereomers requires exploiting their different physical properties[2]. The two most effective strategies are:
-
Flash Column Chromatography: This is often the first method to attempt. Success depends heavily on the choice of stationary and mobile phases to maximize the difference in polarity and interaction between the two isomers.
-
Diastereoselective Crystallization/Recrystallization: This can be a highly effective and scalable method. It often involves forming a salt with a suitable acid and then performing a controlled crystallization. The different spatial arrangements of the cis and trans isomers lead to distinct crystal lattice energies, allowing one to crystallize preferentially.
Q3: I'm observing significant peak tailing and poor recovery when using standard silica gel chromatography. What causes this and how can I prevent it?
A3: This is a classic issue when purifying basic amines on standard silica gel. The root cause is the strong acid-base interaction between the basic nitrogen atoms of your compound and the acidic silanol groups (Si-OH) on the silica surface[3]. This interaction leads to irreversible adsorption, peak tailing, and poor resolution. To counteract this, you can either neutralize the acidic sites or use a different stationary phase. Adding a small amount of a competing base, like triethylamine (TEA) or ammonium hydroxide, to your mobile phase is a common and effective solution[4][5].
Q4: What are the recommended analytical techniques to confirm the diastereomeric purity of my final product?
A4: Standard techniques like TLC or basic HPLC may not be sufficient to resolve diastereomers. For accurate purity assessment, consider the following:
-
High-Performance Liquid Chromatography (HPLC): Using a well-chosen column and mobile phase is the gold standard. Chiral stationary phases (CSPs) are often effective for separating stereoisomers[6].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable. The cis and trans isomers will have distinct spectra due to the different chemical environments of their protons and carbons. Careful analysis of coupling constants and chemical shifts can confirm the stereochemistry and determine the diastereomeric ratio.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be effective, especially after derivatizing the amine groups to make the compounds more volatile and improve chromatographic separation.
Troubleshooting Workflow for Purity Enhancement
This workflow provides a logical progression for diagnosing and resolving purity issues with this compound.
Caption: General troubleshooting workflow for purifying this compound.
Guide 1: Resolving Cis/Trans Diastereomers
Problem: My product is a mixture of cis and trans isomers, and I need to isolate the pure cis form.
Causality: Diastereomers possess different three-dimensional arrangements, which results in distinct physical properties like polarity, solubility, and crystal packing efficiency. These differences can be exploited for separation[2]. While chromatography separates based on differential interaction with a stationary phase, selective crystallization relies on the lower solubility of one diastereomer (or its salt) in a specific solvent system.
Protocol 1.1: Purification by Diastereoselective Salt Formation & Recrystallization
This method is powerful because forming a salt with a chiral or achiral acid introduces new intermolecular interactions (hydrogen bonding, ionic forces), which can significantly amplify the solubility differences between diastereomers.
Step-by-Step Methodology:
-
Acid Selection: Choose a suitable acid to form the diastereomeric salt. Tartaric acid is a common choice for resolving amines, but other options like hydrochloric acid or mandelic acid can also be effective[7].
-
Solvent Screening (Small Scale):
-
Dissolve ~50 mg of your impure amine mixture in a minimal amount of various solvents (e.g., isopropanol (IPA), ethanol, methanol, acetone, ethyl acetate) in separate vials.
-
Add a stoichiometric equivalent (or a slight excess) of your chosen acid (e.g., 0.5 equivalents of tartaric acid for a diamine).
-
Heat the solutions gently to ensure complete dissolution.
-
Allow the vials to cool slowly to room temperature, then cool further in an ice bath or refrigerator.
-
Observe which solvent system yields crystalline material. The ideal system is one where the salt is soluble at high temperatures but sparingly soluble at low temperatures.
-
-
Scale-Up Recrystallization:
-
Dissolve the bulk of your crude product in the optimal solvent identified in Step 2, using the minimum amount of hot solvent required.
-
Add the acid and stir until all solids dissolve.
-
Allow the solution to cool slowly and undisturbed to promote the formation of well-defined crystals. Rapid cooling can trap impurities.
-
If crystallization is slow, consider seeding with a small crystal from the screening experiment or gently scratching the inside of the flask with a glass rod.
-
-
Isolation and Analysis:
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Analyze the purity of the crystalline salt by NMR or HPLC. The mother liquor should be enriched in the other diastereomer.
-
-
Free-Basing (Optional):
-
If the free amine is required, dissolve the purified salt in water.
-
Basify the aqueous solution to a pH > 10 with a suitable base (e.g., 1M NaOH)[5].
-
Extract the free amine into an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
| Solvent System Example | Observation | Suitability |
| Isopropanol (IPA) / HCl | Crystals form upon cooling | Good Candidate [7] |
| Ethyl Acetate | Oil forms, no crystals | Poor |
| Methanol | Salt remains soluble even when cold | Poor |
| Acetone | Amorphous powder crashes out | Moderate (try solvent/anti-solvent) |
Table 1: Example of a solvent screening table for recrystallization.
Guide 2: Optimizing Chromatographic Purification
Problem: Standard silica gel chromatography provides poor separation of my diastereomers and/or results in significant product loss and peak tailing.
Causality: The basicity of the diamine leads to strong interactions with acidic silica, as previously mentioned[3]. Furthermore, the polarity difference between cis and trans isomers can be subtle, requiring a carefully optimized system to achieve separation. The choice of both stationary and mobile phases is critical.
Caption: Decision tree for optimizing the chromatography of basic amines.
Protocol 2.1: Normal Phase Chromatography with a Modified Mobile Phase
This is the most common first-line adjustment. By adding a small amount of a basic modifier, you "neutralize" the active sites on the silica, allowing your compound to elute more symmetrically[4].
Step-by-Step Methodology:
-
Prepare Modified Eluent: Create your mobile phase (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes) and add 0.5-2% by volume of triethylamine (TEA).
-
Column Packing: Pack the column with the pre-treated silica or equilibrate the packed column with at least 5-10 column volumes of the modified eluent.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or DCM and load it onto the column. A dry-loading technique (adsorbing the compound onto a small amount of silica) is often preferable.
-
Elution: Run the gradient as determined by your TLC analysis (remember to also add TEA to your TLC mobile phase).
-
Fraction Collection & Analysis: Collect fractions and analyze by TLC to identify those containing the pure desired product.
Protocol 2.2: Using Amine-Functionalized or Reversed-Phase Silica
If modifying the mobile phase is insufficient, changing the stationary phase is the next logical step.
-
Amine-Functionalized Silica: These columns have amine groups covalently bonded to the silica surface, creating a more basic environment that eliminates the unwanted acid-base interactions. This often provides excellent peak shape and resolution for basic compounds without needing mobile phase modifiers[3].
-
Reversed-Phase (C18) Chromatography: This technique separates compounds based on hydrophobicity. Since it operates with different selectivity than normal phase, it can often separate otherwise difficult diastereomers[9].
-
Method: Use a C18 column with a mobile phase of acetonitrile and water. Adding a buffer or 0.1% TEA to the mobile phase can improve peak shape by keeping the amine in its free-base form, which is more hydrophobic and thus better retained[4].
-
| Chromatography Method | Stationary Phase | Typical Mobile Phase | Key Advantage |
| Standard Normal Phase | Silica Gel | DCM/MeOH or EtOAc/Hexanes | Inexpensive, widely available |
| Modified Normal Phase | Silica Gel | DCM/MeOH + 1% TEA | Greatly improves peak shape for amines [4][5] |
| Amine-Functionalized | KP-NH Silica | EtOAc/Hexanes | Excellent for basic compounds, no modifier needed [3] |
| Reversed Phase | C18 Silica | Acetonitrile/Water + 0.1% TEA | Alternative selectivity, good for polar amines [9] |
Table 2: Comparison of chromatographic methods for purifying this compound.
References
-
Dombrády ZS, Pálovics E, Fogassy E (2019) Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Curr Res Bioorg Org Chem 02: 123. [Link]
-
Mahler, M., Swartz, S., & Thomason, V. (2012). RediSep® C-18 reversed phase column Purification of primary amines. Teledyne ISCO Application Note AN86. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage Blog. [Link]
-
Macmillan, D. et al. (N.D.). Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. Angewandte Chemie. [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines? Biotage Blog. [Link]
-
hypervalent_iodine. (2011). Amine purification. Science Forums. [Link]
-
Santai Technologies. (N.D.). The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Application Note AN032. [Link]
-
ResearchGate. (2020). Bicyclic Conformationally Restricted Diamines. Request PDF. [Link]
-
Encyclopedia of Analytical Chemistry. (2006). Chiral Drug Separation. [Link]
-
MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6214. [Link]
- Google Patents. (1996).
-
Chemical-Suppliers.com. (N.D.). This compound. [Link]
-
Organic Chemistry Portal. (N.D.). Pyrrole synthesis. [Link]
-
Šatínský, D., Chrenková, L., & Solich, P. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie - Chemical Monthly, 152(6), 639–653. [Link]
-
MDPI. (2020). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Symmetry, 12(1), 137. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. santaisci.com [santaisci.com]
- 3. biotage.com [biotage.com]
- 4. biotage.com [biotage.com]
- 5. rsc.org [rsc.org]
- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 8. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 9. teledyneisco.com [teledyneisco.com]
Technical Support Center: cis-2-Methylhexahydropyrrolo[3,4-C]pyrrole
Welcome to the technical support center for cis-2-Methylhexahydropyrrolo[3,4-C]pyrrole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the stability of this compound. While this compound is a valuable building block in medicinal chemistry, its bicyclic amine structure presents specific stability considerations that require careful handling to ensure experimental success.[1] This guide is structured to address potential issues you may encounter and provide scientifically grounded solutions.
Understanding the Stability of this compound
The stability of this compound is primarily influenced by the presence of its secondary and tertiary amine functionalities within a saturated bicyclic system. Unlike aromatic pyrroles, which have a delocalized pi-electron system, this fully saturated (hexahydropyrrolo) structure lacks aromatic stabilization and exhibits reactivity typical of aliphatic amines.[2] The key factors influencing its stability are susceptibility to oxidation, hygroscopicity, and reactivity with acids and electrophiles. The "cis" configuration of the ring fusion can also introduce ring strain, potentially influencing its reactivity compared to the "trans" isomer.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the handling, storage, and use of this compound.
Q1: What are the optimal storage conditions for this compound?
A1: To minimize degradation, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[3] It is recommended to store it at low temperatures (2-8°C) to reduce the rate of potential decomposition.[4] Due to its amine nature, it is hygroscopic and should be protected from moisture.[4]
Q2: I've noticed a color change in my sample over time. What could be the cause?
A2: A color change, typically to a yellow or brownish hue, is a common indicator of degradation in amines. This is often due to oxidation by atmospheric oxygen. The secondary amine is particularly susceptible to oxidation, which can lead to the formation of colored impurities such as N-oxides or other degradation products.
Q3: Can I handle this compound on the open bench?
A3: For weighing and transferring small quantities, brief exposure to the atmosphere is generally acceptable. However, for prolonged manipulations or if high purity is critical for your application, it is best practice to work under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to minimize exposure to air and moisture.[5]
Q4: Is this compound compatible with all common laboratory solvents?
A4: It is generally soluble in a range of organic solvents. However, care should be taken with protic solvents, as the amine can act as a base. When using chlorinated solvents such as dichloromethane or chloroform, be aware of the potential for slow reaction over time, especially if the solvent contains acidic impurities. Always use high-purity, dry solvents for reactions and storage of solutions.[5]
Q5: How does the stereochemistry of the "cis" isomer affect its stability?
A5: The "cis" fusion of the two five-membered rings results in a bent, V-shaped molecule. This conformation can influence the accessibility of the lone pairs on the nitrogen atoms and may affect the compound's reactivity and susceptibility to certain degradation pathways compared to a flatter "trans" isomer. The specific impact on stability would require detailed experimental studies, but it is a factor to consider in its chemical behavior.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common stability-related issues encountered during experiments with this compound.
Issue 1: Low Yield or Incomplete Reaction in a Coupling Reaction
Possible Causes & Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Degradation of Starting Material | The compound may have degraded during storage due to oxidation or moisture absorption. | 1. Verify Purity: Analyze the starting material by NMR or LC-MS to confirm its identity and purity before use. 2. Use Fresh Sample: If degradation is suspected, use a fresh, unopened sample. |
| Protonation of the Amine | If the reaction medium is acidic, the amine will be protonated, rendering it non-nucleophilic. | 1. Check pH: Ensure the reaction conditions are basic or neutral. 2. Add a Base: Include a non-nucleophilic base in the reaction mixture to neutralize any adventitious acid and deprotonate the amine. |
| Incompatibility with Reagents | The compound may be reacting with other reagents in an unintended way. | 1. Review Reagent Compatibility: Check for potential side reactions with all components in the reaction mixture. 2. Protecting Groups: If necessary, consider protecting the secondary amine with a suitable protecting group (e.g., Boc) before proceeding with the reaction.[6] |
Issue 2: Observation of Unexpected Byproducts in Reaction Mixture
Possible Causes & Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Oxidation | The amine may be oxidizing under the reaction conditions, especially if the reaction is run in the presence of air or oxidizing agents. | 1. Inert Atmosphere: Run the reaction under an inert atmosphere (nitrogen or argon). 2. Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen. |
| Reaction with Solvent | Acidic impurities in solvents like dichloromethane can lead to side reactions. | 1. Purify Solvents: Use freshly distilled or high-purity, anhydrous solvents. 2. Alternative Solvents: Consider using alternative, less reactive solvents. |
| Ring Opening | Under harsh acidic or basic conditions, or in the presence of certain catalysts, the bicyclic ring system could potentially undergo rearrangement or ring-opening. | 1. Milder Conditions: Explore milder reaction conditions (e.g., lower temperature, less aggressive reagents).[5] 2. Monitor Reaction: Track the reaction progress by TLC or LC-MS to identify the point at which byproducts begin to form.[5] |
Experimental Protocols
Protocol 1: Purity Assessment by ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Internal Standard: Add a known amount of an internal standard (e.g., dimethyl sulfone) if quantitative analysis is required.
-
Acquisition: Acquire a ¹H NMR spectrum.
-
Analysis: Integrate the peaks corresponding to the compound and compare them to the integrals of any impurity peaks. The presence of broad peaks or new signals not corresponding to the structure may indicate degradation.
Protocol 2: Procedure for Use in a Typical Amide Coupling Reaction
-
Drying: Dry the this compound by azeotropic distillation with toluene or by drying under high vacuum before use if moisture is a concern.
-
Inert Atmosphere: Set up the reaction vessel under an inert atmosphere of nitrogen or argon.
-
Reagent Addition: Dissolve the carboxylic acid and coupling agents (e.g., HATU, HOBt) in an anhydrous aprotic solvent (e.g., DMF, CH₂Cl₂).
-
Base Addition: Add a non-nucleophilic base (e.g., DIPEA, triethylamine) to the mixture.
-
Amine Addition: Add the this compound to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until completion.
-
Workup: Perform an aqueous workup, being mindful that the product may still be basic and soluble in the aqueous layer at low pH.
Visualizing Potential Degradation Pathways
The following diagram illustrates a potential degradation pathway for this compound via oxidation.
Caption: Potential oxidative degradation of this compound.
Logical Workflow for Troubleshooting
The following workflow provides a structured approach to diagnosing and resolving stability-related issues.
Sources
Technical Support Center: Overcoming Solubility Challenges of cis-2-Methylhexahydropyrrolo[3,4-C]pyrrole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cis-2-Methylhexahydropyrrolo[3,4-C]pyrrole derivatives. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to address the solubility challenges often encountered with this promising class of compounds. The bicyclic amine core of these derivatives, while offering valuable scaffolding for potent biological activity, often presents significant hurdles in achieving adequate aqueous solubility for preclinical and clinical development.[1][2] This resource will equip you with the foundational knowledge and practical protocols to systematically diagnose and overcome these solubility issues.
Troubleshooting Guide: From Precipitation to Poor Dissolution
This section addresses specific experimental problems you may encounter. Each issue is followed by a detailed, step-by-step protocol and the underlying scientific rationale.
Problem 1: My compound precipitates out of solution when I neutralize the pH.
This is a classic sign of pH-dependent solubility, a common characteristic of amine-containing compounds.[3][4][5][6][7] The this compound core contains basic nitrogen atoms that are protonated at low pH, forming a more soluble salt form. As the pH is raised towards neutral or basic conditions, the compound converts to its less soluble free base form, leading to precipitation.
-
Prepare a series of buffers: Create a set of buffers covering a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, and 7.4).
-
Saturate the solutions: Add an excess of your crystalline compound to each buffer in separate vials.
-
Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Separate the solid: Use centrifugation or filtration (e.g., with a 0.22 µm syringe filter) to separate the undissolved solid from the supernatant.
-
Quantify the dissolved compound: Analyze the concentration of your compound in the supernatant using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Plot the results: Graph the measured solubility (e.g., in µg/mL) as a function of pH. This will give you a clear picture of your compound's pH-solubility profile.
The resulting plot will likely show significantly higher solubility at lower pH values. This confirms the basic nature of your derivative and provides critical data for formulation strategies. For oral drug development, this pH-dependent solubility can lead to variable absorption in the gastrointestinal tract.[4]
Problem 2: My crystalline compound has very low aqueous solubility even at low pH.
If pH adjustment alone is insufficient, it's likely that the overall lipophilicity of your derivative is too high, a common consequence of adding hydrophobic substituents to increase potency.[8][9] In this case, more advanced formulation strategies are necessary.
Forming a salt of your basic compound with an appropriate acid is a highly effective method to improve both solubility and dissolution rate.[10][11][12][13][14]
-
Select a range of counterions: Choose a variety of pharmaceutically acceptable acids with different pKa values and physicochemical properties (e.g., hydrochloride, sulfate, mesylate, tosylate, citrate, tartrate).
-
Prepare the salts: In small-scale experiments, dissolve your free base in a suitable organic solvent and add an equimolar amount of the selected acid.
-
Induce crystallization: Attempt to crystallize the resulting salt through solvent evaporation, cooling, or the addition of an anti-solvent.
-
Characterize the salts: Confirm salt formation and assess the crystallinity of the resulting solids using techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).
-
Measure solubility: Determine the aqueous solubility of each salt form using the protocol described in Problem 1.
For highly crystalline and poorly soluble compounds, converting the material to a high-energy amorphous state can dramatically increase its apparent solubility and dissolution rate.[15][16][17][18] ASDs involve dispersing the active pharmaceutical ingredient (API) in a polymer matrix.[19]
-
Polymer selection: Choose a few common pharmaceutical polymers for ASDs, such as polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), or copolymers like Soluplus®.
-
Solvent evaporation screening:
-
Dissolve your compound and the selected polymer in a common solvent (e.g., methanol, acetone).
-
Evaporate the solvent under vacuum to create a thin film.
-
Analyze the resulting solid by DSC to look for the absence of a melting peak, which indicates an amorphous state.
-
-
Dissolution testing: Perform dissolution studies on the most promising amorphous formulations and compare the results to the crystalline form.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound derivatives that influence their solubility?
The primary driver of solubility for this class of compounds is the presence of the basic bicyclic amine core.[1] This makes their aqueous solubility highly dependent on pH. Additionally, the nature of the substituents added to this core during drug discovery will significantly impact solubility. Increasing the lipophilicity by adding non-polar groups will generally decrease aqueous solubility.[8][20]
Q2: When should I consider forming a salt versus creating an amorphous solid dispersion?
Salt formation is often the first and most straightforward approach for ionizable compounds like your derivatives.[14] It is a well-established technique that can provide significant improvements in solubility and dissolution.[10] However, if you are unable to form a stable, crystalline salt with improved solubility, or if the intrinsic solubility of the free base is extremely low, then an amorphous solid dispersion is a powerful alternative.[15][18] ASDs can achieve a state of supersaturation, leading to a much greater increase in apparent solubility than what is typically achievable with salt formation alone.[19]
Q3: Can I use co-solvents or cyclodextrins to improve the solubility of my compound for in vitro assays?
Yes, both co-solvents and cyclodextrins are excellent tools for solubilizing compounds for preclinical studies.[21][22][23][24]
-
Co-solvents: Water-miscible organic solvents like ethanol, propylene glycol, and polyethylene glycol can be used to increase the solubility of hydrophobic compounds.[23] However, be aware that high concentrations of co-solvents can sometimes have an antagonistic effect on cyclodextrin complexation.[21][25][26]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drug molecules, thereby increasing their aqueous solubility.[27][28] The addition of water-soluble polymers can sometimes create a synergistic effect, enhancing solubilization further.[27]
Q4: How can I mitigate the risk of my compound precipitating in the gastrointestinal tract upon oral administration?
The pH of the stomach is low, which will favor the dissolution of your basic compound. However, as the compound moves into the higher pH environment of the small intestine, it may precipitate. To overcome this, you can:
-
Use a salt form with a suitable counterion: Some counterions can create a micro-environment of lower pH in the diffusion layer around the dissolving particle, which can enhance the dissolution rate.[10]
-
Formulate as an amorphous solid dispersion: ASDs often include polymers that can act as precipitation inhibitors, helping to maintain a supersaturated state in the gut and improve absorption.[17]
-
Incorporate pH modifiers: Adding an acidic excipient to the formulation can help to lower the microenvironmental pH within the dosage form as it dissolves, thereby promoting drug release and solubility.[4]
Data Presentation & Visualization
Table 1: Hypothetical pH-Solubility Profile of a this compound Derivative
| pH | Buffer System | Solubility (µg/mL) |
| 2.0 | 0.01 N HCl | 1500 |
| 4.5 | Acetate Buffer | 250 |
| 6.8 | Phosphate Buffer | 15 |
| 7.4 | Phosphate Buffered Saline | < 5 |
Diagrams
Caption: Decision tree for selecting a solubility enhancement strategy.
References
- Seppic. (2025, May 13). Solubility enhancement with amorphous solid dispersions.
- Khan Academy. pH and solubility.
- Amorphous solid dispersions for enhanced drug solubility and stability. (2025, May 12).
- Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties.
- Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly W
- Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products.
- WHITE PAPER: Amorphous Solid Dispersions-One approach to improving Bioavailability. Division of Pharmacy Professional Development.
- Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of algin
- Combined effect of cosolvent and cyclodextrin on solubiliz
- Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
- Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly W
- Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer.
- How does pH affect solubility?. (2025, March 11). askIITians.
- Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. SciELO.
- Dependence of Solubility on pH: Videos & Practice Problems. Pearson.
- Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. PubMed.
- Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review.
- 18.7: Solubility and pH. (2023, July 12). Chemistry LibreTexts.
- 3.5: Chemical Properties of Amines. Bases and Salt Formation. (2022, February 18). Chemistry LibreTexts.
- Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC - NIH.
- Improving solubility via structural modification. (2025, August 10).
- Salt formation to improve drug solubility. Semantic Scholar.
- Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal.
- 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions.
- Tactics to Improve Solubility | The Medicinal Chemist's Guide to Solving ADMET Challenges. (2021, August 27). Books.
- Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central.
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
- Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019, June 30).
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
- This compound - CAS:172739-03-6. Sunway Pharm Ltd.
- 2-Methyloctahydropyrrolo(3,4-c)pyrrole | C7H14N2 | CID 12958533. PubChem.
- A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets. PubMed.
- cis-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole - CAS:172739-03-6. J&W Pharmlab.
- Tuning Scaffold Properties of New 1,4-Substituted Pyrrolo[3,2-c]quinoline Derivatives Endowed with Anticancer Potential, New Biological and In Silico Insights. MDPI.
- This compound. (2024, July 15).
- cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole | 250275-15-1. (2025, July 24). ChemicalBook.
- Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. (2023, December 5). MDPI.
- meso-tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Khan Academy [khanacademy.org]
- 4. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How does pH affect solubility? - askIITians [askiitians.com]
- 6. Dependence of Solubility on pH Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rjpdft.com [rjpdft.com]
- 11. research.aston.ac.uk [research.aston.ac.uk]
- 12. Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Salt formation to improve drug solubility. | Semantic Scholar [semanticscholar.org]
- 14. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 15. seppic.com [seppic.com]
- 16. crystallizationsystems.com [crystallizationsystems.com]
- 17. Amorphous Solid Dispersions: Enhancing Solubility [seranbio.com]
- 18. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ce.pharmacy.wisc.edu [ce.pharmacy.wisc.edu]
- 20. books.rsc.org [books.rsc.org]
- 21. Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ijpbr.in [ijpbr.in]
- 24. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 25. Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs. | Semantic Scholar [semanticscholar.org]
- 26. researchgate.net [researchgate.net]
- 27. scielo.br [scielo.br]
- 28. humapub.com [humapub.com]
Technical Support Center: Stereochemical Integrity in cis-2-Methylhexahydropyrrolo[3,4-C]pyrrole Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with cis-2-Methylhexahydropyrrolo[3,4-C]pyrrole and its derivatives. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address a critical challenge in the synthesis and modification of this valuable scaffold: the prevention of epimerization at the C2 stereocenter. Maintaining the desired cis configuration is paramount for achieving the target biological activity and pharmacological profile of your compounds.
Troubleshooting Guide: Diagnosing and Preventing Epimerization
Epimerization, the inversion of a single stereocenter in a molecule with multiple stereocenters, is a common pitfall that can lead to inseparable diastereomeric mixtures, reduced yields of the desired isomer, and compromised biological efficacy.[1] This guide will help you identify the root causes of epimerization in your reactions and implement effective preventative strategies.
Common Problem: My reaction is producing a mixture of cis and trans isomers of 2-Methylhexahydropyrrolo[3,4-C]pyrrole. How can I suppress the formation of the undesired trans epimer?
The primary cause of epimerization at the C2 position is the abstraction of the acidic proton at this stereocenter, leading to a planar intermediate that can be reprotonated from either face.[1] Several factors can promote this unwanted side reaction. The following table summarizes key reaction parameters and their influence on stereochemical outcomes.
Table 1: Influence of Reaction Conditions on Epimerization
| Parameter | Conditions Favoring Epimerization (trans-product) | Conditions Preserving Stereochemistry (cis-product) | Rationale |
| Base | Strong, non-hindered bases (e.g., NaH, KOtBu, LDA) | Weaker, sterically hindered bases (e.g., DIPEA, 2,6-lutidine) or inorganic bases (e.g., K₂CO₃, Cs₂CO₃) | Strong bases readily abstract the α-proton, promoting the formation of the planar enolate-like intermediate.[1][2] Sterically hindered bases are less likely to access the α-proton, thus minimizing epimerization. |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) | Nonpolar or less polar solvents (e.g., Toluene, DCM, THF) | Polar aprotic solvents can stabilize the charged intermediate, facilitating epimerization.[3][4] Nonpolar solvents can disfavor the formation of charged intermediates. |
| Temperature | Elevated temperatures | Low temperatures (e.g., 0 °C to -78 °C) | Higher temperatures provide the necessary activation energy for epimerization to occur, favoring the thermodynamically more stable product.[5][6][7][8][9] Low temperatures favor the kinetically controlled pathway, which is often the desired stereoretentive reaction.[5][6][7][8][9] |
| Reaction Time | Prolonged reaction times | Shorter reaction times (monitoring for completion) | Extended exposure to conditions that can cause epimerization increases the probability of the unwanted side reaction occurring.[1] |
| Protecting Groups | No protecting group on the secondary amine | N-Protecting group (e.g., Boc, Cbz) | The lone pair of the unprotected secondary amine can participate in reactions and influence the acidity of the α-proton. A suitable protecting group can modulate the electronic properties and sterically hinder base access to the C2 proton.[10][11][12][13] |
Experimental Workflow for Troubleshooting Epimerization
If you are observing epimerization, follow this systematic approach to diagnose and resolve the issue.
Caption: Troubleshooting workflow for addressing epimerization.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of base-catalyzed epimerization at the C2 position of the hexahydropyrrolo[3,4-C]pyrrole ring system?
The most common mechanism for base-catalyzed epimerization involves the abstraction of the proton at the C2 position, which is alpha to the nitrogen atom. This deprotonation forms a planar carbanion or an enamine-like intermediate. The subsequent reprotonation of this planar intermediate can occur from either face, leading to a mixture of the original cis isomer and the epimerized trans isomer. The relative stability of the two isomers and the reaction conditions will determine the final diastereomeric ratio.
Caption: Mechanism of base-catalyzed epimerization.
Q2: How does the choice of a protecting group for the secondary amine affect epimerization?
Protecting the secondary amine of the hexahydropyrrolo[3,4-C]pyrrole core with an electron-withdrawing group, such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), can significantly reduce the risk of epimerization.[10][11][12][13] These groups decrease the nucleophilicity and basicity of the nitrogen atom, which in turn can influence the acidity of the adjacent C2 proton. Furthermore, the steric bulk of the protecting group can hinder the approach of a base to the C2 proton, thereby preserving the desired stereochemistry.
Q3: Can I use thermodynamic versus kinetic control to my advantage in these reactions?
Yes, understanding the principles of thermodynamic versus kinetic control is crucial.[5][6][7][8][9]
-
Kinetic Control: At lower temperatures, the reaction is typically under kinetic control. The product that is formed fastest (i.e., has the lowest activation energy) will be the major product.[5][6][7][8][9] In many cases, the stereoretentive reaction (preserving the cis configuration) is kinetically favored.
-
Thermodynamic Control: At higher temperatures, the reaction may become reversible, allowing equilibrium to be established. Under these conditions, the most thermodynamically stable product will be favored.[5][6][7][8][9] If the trans isomer is more stable than the cis isomer, running the reaction at elevated temperatures will likely lead to a higher proportion of the undesired epimer.
Therefore, to maintain the cis stereochemistry, it is generally advisable to use conditions that favor kinetic control, such as low temperatures and shorter reaction times.
Q4: Are there any specific reaction types that are particularly prone to causing epimerization with this scaffold?
Reactions that involve the formation of a reactive intermediate at or near the C2 position are particularly susceptible to epimerization. These include:
-
N-alkylation or N-arylation reactions: Especially when using strong bases to deprotonate the secondary amine.[14]
-
Reactions involving the formation of an enolate or enamine: Any reaction that requires the deprotonation of the C2 position will inherently risk epimerization.
-
Coupling reactions: In peptide synthesis, for example, the activation of a carboxylic acid can lead to the formation of an oxazolone intermediate, which is prone to epimerization at the α-carbon.[2][3] While not a peptide, analogous intermediates in other coupling reactions could pose a similar risk.
Q5: Where can I find more information on the synthesis and stereochemical stability of hexahydropyrrolo[3,4-c]pyrroles?
For more detailed synthetic procedures and discussions on stereocontrol, consulting peer-reviewed literature is highly recommended. Searching scientific databases for terms like "stereoselective synthesis of hexahydropyrrolo[3,4-c]pyrroles," "epimerization in bicyclic amines," and specific reaction types of interest will provide a wealth of information.[15][16]
References
-
Salleh, S. Z., et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(19), 6610. Available from: [Link]
-
Vargas-Rivera, M. A., Liu, A. S., & Ellman, J. A. (2023). Visible-Light-Mediated, Diastereoselective Epimerization of Exocyclic Amines. Organic Letters, 25(49), 9197–9201. Available from: [Link]
-
Salleh, S. Z., et al. (2022). Epimerisation in Peptide Synthesis. MDPI. Available from: [Link]
-
Nielsen, T. E., & Diness, F. (2014). Synthesis of the Hexahydropyrrolo-[3,2-c]-quinoline Core Structure and Strategies for Further Elaboration to Martinelline, Martinellic Acid, Incargranine B, and Seneciobipyrrolidine. Molecules, 19(6), 7229–7257. Available from: [Link]
-
Wikipedia. Protecting group. Available from: [Link]
-
Kim, H. Y., & Toste, F. D. (2014). Synthesis of α-Amino Acid Derivatives and Peptides via Enantioselective Addition of Masked Acyl Cyanides to Imines. Journal of the American Chemical Society, 136(49), 17213–17216. Available from: [Link]
-
University of Birmingham. Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Available from: [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. Available from: [Link]
-
de la Torre, A., et al. (2017). Brønsted Acid-Catalyzed Epimerization-Free Preparation of Dual-Protected Amino Acid Derivatives. ACS Omega, 2(6), 2815–2824. Available from: [Link]
-
Organic Chemistry Class Notes. Kinetic versus Thermodynamic Control of Reactions. Available from: [Link]
-
ResearchGate. Amino Acid-Protecting Groups. Available from: [Link]
-
Wikipedia. Thermodynamic and kinetic reaction control. Available from: [Link]
-
Organic Chemistry Portal. Protective Groups. Available from: [Link]
-
Wang, X., Xue, J., & Rong, Z.-Q. (2023). Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)–C(sp3) Coupling. Journal of the American Chemical Society, 145(28), 15456–15464. Available from: [Link]
-
Jack Westin. Kinetic Control Versus Thermodynamic Control Of A Reaction. Available from: [Link]
-
Chemistry LibreTexts. 14.3: Kinetic vs. Thermodynamic Control of Reactions. Available from: [Link]
-
SlideShare. Epimerization of Peptide. Available from: [Link]
-
Master Organic Chemistry. Thermodynamic and Kinetic Products. Available from: [Link]
-
Liu, A. S., et al. (2021). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. The Journal of Organic Chemistry, 86(17), 11843–11853. Available from: [Link]
-
ResearchGate. (PDF) Epimerisation in Peptide Synthesis. Available from: [Link]
-
Joe, C. L., et al. (2018). A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. Journal of the American Chemical Society, 140(35), 11202–11209. Available from: [Link]
-
The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Available from: [Link]
-
YouTube. Epimers and Epimerization. Available from: [Link]
-
Tzankova, D., et al. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 451-464. Available from: [Link]
-
Oriental Journal of Chemistry. Epimerization of Cyclic Alanyl-Alanine in Basic Solutions. Available from: [Link]
-
Yang, X., et al. (2006). Expeditious synthesis of cis-1-methyl-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo-[3,2h]isoquinoline / [2,3-f]quinoline via azomethine ylide-alkene [3+2] cycloaddition. Tetrahedron, 62(10), 2240–2246. Available from: [Link]
-
ResearchGate. Proposed mechanism of base catalyzed epimerization. Available from: [Link]
-
ResearchGate. Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. Available from: [Link]
-
Wang, X., et al. (2022). Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators. European Journal of Medicinal Chemistry, 238, 114467. Available from: [Link]
-
MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available from: [Link]
-
Albano, G., et al. (2021). Chiral diketopyrrolo[3,4-c]pyrrole dyes with different substitution symmetry: impact of adamantyl groups on the photo-physical properties in solution and thin films. Organic & Biomolecular Chemistry, 19(42), 9225–9235. Available from: [Link]
-
Singh, R., et al. (2016). Medicinal chemical optimization of fluorescent pyrrole-based COX-2 probes. Bioorganic & Medicinal Chemistry Letters, 26(22), 5526–5529. Available from: [Link]
-
ResearchGate. 3H-Pyrroles from ketoximes and acetylene: Synthesis, stability and quantum-chemical insight. Available from: [Link]
-
ACS Catalysis. Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. Available from: [Link]
-
J&W Pharmlab. cis-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 5. fiveable.me [fiveable.me]
- 6. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 7. jackwestin.com [jackwestin.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Protecting group - Wikipedia [en.wikipedia.org]
- 11. jocpr.com [jocpr.com]
- 12. researchgate.net [researchgate.net]
- 13. Protective Groups [organic-chemistry.org]
- 14. A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of the Hexahydropyrrolo-[3,2-c]-quinoline Core Structure and Strategies for Further Elaboration to Martinelline, Martinellic Acid, Incargranine B, and Seneciobipyrrolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: A Guide to the Scalable Synthesis of cis-2-Methylhexahydropyrrolo[3,4-c]pyrrole
This document provides in-depth technical guidance for researchers, chemists, and process development professionals on the synthesis and scale-up of cis-2-Methylhexahydropyrrolo[3,4-c]pyrrole. The content is structured in a question-and-answer format to directly address common challenges and provide practical, field-tested solutions.
Synthesis Overview & Strategy
The synthesis of this compound is a critical process for the development of various therapeutic agents. The core bicyclic diamine structure is a valuable scaffold in medicinal chemistry. A common and scalable approach involves the N-methylation of a protected precursor, followed by deprotection. This guide will focus on a reductive amination pathway starting from the commercially available cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole.
General Synthetic Workflow
Caption: General workflow for the synthesis of the target compound.
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters for the reductive amination step?
Answer: The reductive amination of cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole with formaldehyde is a crucial step that requires careful control of several parameters to ensure high yield and purity.
-
Stoichiometry: It is essential to use a slight excess of formaldehyde (typically 1.1-1.2 equivalents) to drive the reaction to completion. However, a large excess should be avoided as it can lead to side reactions. The amount of the reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), is typically in the range of 1.2-1.5 equivalents.
-
Temperature: The reaction is usually performed at ambient temperature (20-25 °C). Exothermic reactions can occur upon addition of the reducing agent, so slow addition and monitoring of the internal temperature are recommended, especially on a larger scale.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for this reaction. They are effective at solubilizing the starting materials and are compatible with the reagents.
-
Reaction Time: The reaction is typically complete within 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q2: Why is sodium triacetoxyborohydride preferred over other reducing agents like sodium borohydride?
Answer: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a milder and more selective reducing agent compared to sodium borohydride (NaBH₄). Its selectivity is advantageous in reductive aminations for several reasons:
-
Selectivity for Iminium Ions: NaBH(OAc)₃ selectively reduces the iminium ion formed in situ from the amine and formaldehyde, and does not readily reduce the aldehyde itself. This minimizes the formation of methanol from the reduction of excess formaldehyde.
-
Controlled Reactivity: The reaction with NaBH(OAc)₃ is less vigorous and produces less hydrogen gas compared to NaBH₄, which is a significant safety consideration during scale-up.
-
Optimal pH: The reaction proceeds efficiently under slightly acidic conditions, which are favorable for the formation of the iminium ion intermediate.
Q3: What are the common challenges during the Boc-deprotection step and how can they be mitigated?
Answer: The removal of the tert-butyloxycarbonyl (Boc) protecting group is generally straightforward but can present challenges, particularly during scale-up.
-
Incomplete Deprotection: This can occur if an insufficient amount of acid is used or if the reaction time is too short. It is advisable to use a significant excess of trifluoroacetic acid (TFA), often in a 1:1 or 1:2 ratio with a solvent like DCM. The reaction should be monitored until the starting material is no longer detectable.
-
Work-up Difficulties: The final product is a free amine, which is basic and water-soluble. During the aqueous work-up to neutralize the excess acid, careful control of the pH is necessary to avoid product loss. Basifying the aqueous layer to a pH of >12 with NaOH or K₂CO₃ before extraction with an organic solvent is crucial.
-
Product Isolation: The final product is often a low-boiling point oil or solid. Care must be taken during solvent removal to avoid product loss. It is often beneficial to isolate the product as a salt (e.g., hydrochloride or dihydrochloride) to improve its handling and stability.
Q4: How can I confirm the cis-stereochemistry of the final product?
Answer: The cis-stereochemistry of the hexahydropyrrolo[3,4-c]pyrrole core is established in the starting material and is generally retained throughout this synthetic sequence. Confirmation of the stereochemistry can be achieved through Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
-
¹H NMR: The coupling constants between the bridgehead protons and the adjacent protons on the pyrrolidine rings can provide information about their relative stereochemistry. A detailed 2D NMR analysis (e.g., NOESY) can show through-space correlations between protons that are on the same face of the bicyclic system, which is characteristic of the cis-isomer.
-
¹³C NMR: The chemical shifts of the carbon atoms in the bicyclic core can also be indicative of the stereochemistry when compared to literature values or computational models.
For an unambiguous determination, single-crystal X-ray diffraction analysis can be performed on a suitable crystalline derivative.[1]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low yield in the N-methylation step | - Incomplete reaction. - Degradation of the reducing agent. - Product loss during work-up. | - Monitor the reaction by TLC or LC-MS to ensure completion. - Use fresh, high-quality sodium triacetoxyborohydride. - Ensure the aqueous layer is sufficiently basic (pH > 12) before extraction. |
| Formation of impurities in the N-methylation step | - Over-alkylation (formation of a quaternary ammonium salt). - Side reactions due to excess formaldehyde. | - Use a controlled amount of formaldehyde (1.1-1.2 eq.). - Maintain the reaction at ambient temperature. |
| Incomplete Boc-deprotection | - Insufficient amount of acid. - Short reaction time. | - Increase the amount of TFA or extend the reaction time. Monitor by TLC or LC-MS. |
| Difficulty in isolating the final product | - The free amine is volatile or highly water-soluble. | - Isolate the product as a salt (e.g., by adding HCl in ether or isopropanol to the organic solution). - Use a continuous extractor for the aqueous layer if the product has high water solubility. |
| Final product is an oil and difficult to handle | - The free base may have a low melting point. | - Convert the product to a stable, crystalline salt (e.g., dihydrochloride) for easier handling and storage. |
Scalable Experimental Protocol
This protocol is intended for the synthesis of this compound on a laboratory scale (1-10 g) and provides considerations for scale-up.
Step 1: Synthesis of tert-butyl cis-5-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
Caption: Workflow for the N-methylation step.
-
To a solution of cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole (1.0 eq.) in dichloromethane (DCM, 10 mL per gram of starting material), add aqueous formaldehyde (37 wt. %, 1.2 eq.).
-
Stir the mixture vigorously for 15 minutes at room temperature.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 30 minutes, ensuring the temperature does not exceed 30 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer. Extract the aqueous layer with DCM (3 x 5 mL per gram of starting material).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product, which can be used in the next step without further purification.
Step 2: Synthesis of this compound (Final Product)
-
Dissolve the crude tert-butyl cis-5-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (1.0 eq.) in DCM (5 mL per gram).
-
Add trifluoroacetic acid (TFA, 10 eq.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours until the reaction is complete (monitored by LC-MS).
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the residue in water and basify to pH > 12 with 6M NaOH solution, keeping the temperature below 20 °C with an ice bath.
-
Extract the aqueous layer with DCM or a suitable solvent (e.g., 2-methyltetrahydrofuran) multiple times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to yield the final product as a free base.
-
For salt formation (optional but recommended): Dissolve the free base in isopropanol or diethyl ether and add a solution of HCl (e.g., 2M in diethyl ether) until precipitation is complete. Filter the solid and dry under vacuum to obtain the dihydrochloride salt.
Scale-up Considerations
| Parameter | Laboratory Scale (1-10 g) | Pilot Scale (1-10 kg) | Key Considerations |
| Temperature Control | Magnetic stirring, ice bath | Jacketed reactor with controlled heating/cooling | The addition of NaBH(OAc)₃ and the final basification are exothermic. Efficient heat removal is critical to prevent side reactions and ensure safety. |
| Reagent Addition | Manual addition | Metering pump for controlled addition | Slow, controlled addition of reagents is crucial for managing exotherms and ensuring homogeneity. |
| Phase Separation | Separatory funnel | Reactor with sight glass and bottom outlet valve | Clear phase separation can be more challenging on a larger scale. Allow adequate settling time. |
| Extraction | Multiple batch extractions | Counter-current extraction or multiple large-scale batch extractions | Ensure efficient extraction to maximize yield. Consider the use of a different solvent if emulsion is an issue. |
| Product Isolation | Rotary evaporator | Large-scale rotary evaporator or wiped-film evaporator | Careful solvent removal is needed to avoid loss of the potentially volatile product. |
References
-
Yang, X., Luo, S., Liu, F., Fang, P., Lu, Y., He, M., & Zhai, H. (2006). Expeditious synthesis of cis-1-methyl-2, 3,3a,4,5,9b-hexahydro-1H-pyrrolo-[3,2h]isoquinoline / [2,3-f]quinoline via azomethine ylide-alkene [3+2] cycloaddition. Tetrahedron, 62, 2240–2246. [Link]
-
PubChem. (n.d.). Cis-2-boc-hexahydropyrrolo[3,4-C]pyrrole. [Link]
-
Grygorenko, O. O., Radchenko, D. S., Volochnyuk, D. M., Tolmachev, A. A., & Komarov, I. V. (2011). Bicyclic Conformationally Restricted Diamines. Chemical Reviews, 111(9), 5506–5568. [Link]
- Stepień, M., & Gryko, D. T. (2005). Recent advances in the synthesis of pyrrolo[3,2-b]pyrroles. Arkivoc, 2005(3), 1-13.
-
Safrole. (n.d.). Pyrrolidine Properties, Reactions and Applications. [Link]
Sources
Technical Support Center: Byproduct Formation in cis-2-Methylhexahydropyrrolo[3,4-c]pyrrole Chemistry
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of cis-2-Methylhexahydropyrrolo[3,4-c]pyrrole. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, drawing from established synthetic methodologies and practical laboratory experience. As Senior Application Scientists, we aim to explain the "why" behind the "how," empowering you to overcome common challenges and optimize your synthetic outcomes.
Introduction to the Synthesis
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and diastereoselectivity. A common and effective route involves the initial construction of the bicyclic core, followed by N-methylation. This guide will focus on a widely employed pathway: the diastereoselective reduction of a suitable N-benzyl protected pyrrolo[3,4-c]dione intermediate, followed by debenzylation and subsequent methylation.
Below is a generalized workflow that will be the basis for our discussion:
Caption: Generalized synthetic workflow for this compound.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing detailed explanations and actionable solutions.
Issue 1: Low Diastereoselectivity - High Levels of the trans-Isomer
Question: My NMR analysis shows a significant amount of the trans-isomer of 2-Methylhexahydropyrrolo[3,4-c]pyrrole. What are the likely causes and how can I improve the cis-selectivity?
Answer: The stereochemistry of the final product is primarily determined during the reduction of the pyrrolo[3,4-c]dione intermediate. The formation of the undesired trans-isomer can be attributed to several factors related to this crucial step.
Causality and Solutions:
-
Choice of Reducing Agent: The choice of hydride reagent for the reduction of the dione to the diamine is critical.
-
Insight: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that can sometimes lead to a mixture of diastereomers due to its high reactivity and the potential for complex aluminum-amine intermediates that can equilibrate.[1]
-
Recommendation: Consider using alternative, bulkier reducing agents that can enhance stereoselectivity through steric hindrance. Reagents such as lithium tri-sec-butylborohydride (L-Selectride®) or sodium borohydride in the presence of a Lewis acid can sometimes offer improved control.
-
-
Catalytic Hydrogenation Conditions: If you are employing a catalytic hydrogenation approach to reduce the dione, the catalyst and conditions are paramount.
-
Insight: The catalyst surface plays a crucial role in directing the stereochemical outcome. The substrate adsorbs onto the catalyst surface, and the delivery of hydrogen occurs from the less hindered face.
-
Recommendation:
-
Catalyst Selection: Rhodium on carbon (Rh/C) or Palladium on carbon (Pd/C) are commonly used. The choice of catalyst support can also influence selectivity.
-
Solvent Effects: The polarity of the solvent can affect the conformation of the substrate on the catalyst surface. Experiment with a range of solvents, from polar protic (e.g., ethanol, acetic acid) to nonpolar (e.g., toluene, ethyl acetate).
-
Temperature and Pressure: Lowering the reaction temperature can often enhance stereoselectivity by favoring the kinetically controlled product.
-
-
Experimental Protocol: Diastereoselective Reduction of N-Benzyl-pyrrolo[3,4-c]pyrrole-1,3-dione
-
To a solution of N-benzyl-pyrrolo[3,4-c]pyrrole-1,3-dione (1.0 eq) in anhydrous THF (0.1 M) under an inert atmosphere (Argon or Nitrogen), add a solution of Lithium Aluminium Hydride (2.0-3.0 eq) in THF dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and quench sequentially with water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams.
-
Stir the resulting suspension at room temperature for 1 hour, then filter through a pad of Celite®, washing with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure and analyze the crude product by ¹H NMR to determine the cis:trans ratio.
| Parameter | Condition A (Standard) | Condition B (Optimized for cis) |
| Reducing Agent | LiAlH₄ | L-Selectride® |
| Temperature | Reflux | -78 °C to RT |
| Solvent | THF | THF |
| Expected Outcome | Mixture of cis and trans | Predominantly cis |
Issue 2: Incomplete N-Debenzylation
Question: After the debenzylation step, I still see a significant amount of the N-benzyl protected intermediate in my reaction mixture. How can I drive this reaction to completion?
Answer: Incomplete debenzylation is a common issue, often stemming from catalyst deactivation or suboptimal reaction conditions.
Causality and Solutions:
-
Catalyst Activity: The palladium catalyst can become poisoned or deactivated over time.
-
Insight: Amines, especially the product diamine, can chelate to the palladium surface and inhibit its catalytic activity.
-
Recommendation:
-
Catalyst Choice: Use Pearlman's catalyst (Pd(OH)₂/C), which is often more effective for the debenzylation of N-benzyl amines than Pd/C.
-
Catalyst Loading: Increase the catalyst loading (e.g., from 5 mol% to 10-20 mol%).
-
Fresh Catalyst: Ensure you are using fresh, high-quality catalyst.
-
-
-
Hydrogen Pressure and Agitation: Insufficient hydrogen availability at the catalyst surface can slow down the reaction.
-
Recommendation: Increase the hydrogen pressure (e.g., from atmospheric pressure to 50-100 psi). Ensure vigorous stirring to maintain good contact between the substrate, catalyst, and hydrogen.
-
-
Solvent and Additives: The reaction medium can influence the efficiency of the debenzylation.
-
Recommendation:
-
Solvent: Methanol or ethanol are common solvents. Acetic acid can sometimes be added as a co-solvent to improve the solubility of the starting material and facilitate the reaction, but it may require neutralization during workup.
-
Acid Scavenger: If any acidic impurities are present, they can protonate the amine and hinder the reaction. The addition of a non-nucleophilic base may be beneficial in some cases, although this is less common.
-
-
Issue 3: Byproducts in the N-Methylation Step
Question: During the Eschweiler-Clarke methylation of my cis-hexahydropyrrolo[3,4-c]pyrrole, I am observing some unexpected byproducts. What are they and how can I avoid them?
Answer: The Eschweiler-Clarke reaction, which uses formaldehyde and formic acid, is generally a clean and high-yielding reaction for N-methylation.[2][3] However, side products can arise from incomplete reaction or side reactions of the reagents.
Causality and Byproduct Formation:
Sources
- 1. Sci-Hub. Stereoselective reduction of prochiral ketones, using aluminum hydride reagents prepared from lialh4 and chiral diethanolamines. / Tetrahedron: Asymmetry, 1994 [sci-hub.st]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. Review of Modern Eschweiler–Clarke Methylation Reaction [mdpi.com]
Technical Support Center: Protecting Group Strategies for cis-2-Methylhexahydropyrrolo[3,4-c]pyrrole
Welcome to the technical support center for navigating the complexities of protecting group strategies for cis-2-Methylhexahydropyrrolo[3,4-c]pyrrole. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the selective protection and deprotection of this versatile bicyclic diamine scaffold.
Introduction
The this compound core is a valuable building block in medicinal chemistry, frequently employed in the synthesis of novel therapeutics.[1][2] Its rigid bicyclic structure and two secondary amine functionalities offer a unique platform for creating diverse molecular architectures. However, the presence of two nucleophilic nitrogen atoms necessitates a carefully considered protecting group strategy to achieve regioselective functionalization. This guide provides a comprehensive overview of common challenges, troubleshooting protocols, and frequently asked questions to ensure the successful manipulation of this important synthetic intermediate.
Frequently Asked Questions (FAQs)
This section addresses common strategic questions that arise when designing synthetic routes involving this compound.
Q1: Which protecting group should I choose for the selective mono-protection of this compound?
The choice of protecting group for selective mono-protection hinges on the subtle differences in the steric and electronic environments of the two nitrogen atoms. The endocyclic nitrogen (N5) is generally considered more sterically hindered than the exocyclic methyl-bearing nitrogen (N2). This difference can be exploited to achieve selective protection.
-
tert-Butoxycarbonyl (Boc) group: The Boc group is an excellent choice for achieving mono-protection at the less hindered N2 position due to its steric bulk.[3][4] By carefully controlling the stoichiometry of di-tert-butyl dicarbonate (Boc₂O) and the reaction conditions, preferential protection of N2 can be achieved.
-
Benzyl chloroformate (Cbz) group: The Cbz group is another viable option.[5] Similar to the Boc group, its introduction via Cbz-Cl can be directed to the less sterically encumbered N2 amine.
-
9-Fluorenylmethyloxycarbonyl (Fmoc) group: The Fmoc group is typically used for primary and secondary amines and is known for its base-lability.[6][7] Its larger size can also favor protection at the N2 position.
Q2: How can I achieve orthogonal protection of the two nitrogen atoms?
Orthogonal protection, where each protecting group can be removed under distinct conditions without affecting the other, is crucial for the sequential functionalization of the diamine.[8][9][10][11] A common and effective strategy is to use a combination of acid-labile and hydrogenolysis-labile protecting groups.
A recommended orthogonal protection strategy is:
-
First Protection: Protect the less hindered N2 amine with a Boc group.
-
Second Protection: Protect the remaining N5 amine with a Cbz group.
This scheme allows for the selective removal of the Boc group with a strong acid like trifluoroacetic acid (TFA) to enable functionalization at N2, while the Cbz group at N5 remains intact.[3][8] Subsequently, the Cbz group can be removed by catalytic hydrogenolysis.[5][12]
Q3: What are the key considerations for deprotection of a Boc-protected this compound derivative?
While Boc deprotection is typically straightforward using strong acids, potential side reactions and purification challenges should be considered.[4]
-
Alkylation by t-Butyl Cation: The use of acids generates a tert-butyl cation, which can alkylate nucleophilic sites on your molecule, especially electron-rich aromatic rings.[4] The inclusion of a scavenger, such as triethylsilane or anisole, is recommended to trap the carbocation and prevent unwanted side reactions.
-
Solvent Choice: Dichloromethane (DCM) is a common solvent for TFA-mediated deprotection. For substrates with poor solubility in DCM, 1,4-dioxane can be an alternative.[4]
-
Work-up: Careful neutralization of the acidic reaction mixture is necessary during work-up to avoid salt formation of the deprotected amine, which can complicate extraction.
Q4: Can I use an Fmoc group in my protection strategy?
Yes, the Fmoc group is a valuable tool, particularly in solid-phase synthesis or when acid- and hydrogenolysis-sensitive functional groups are present elsewhere in the molecule.[7][13] The Fmoc group is stable to acidic conditions and hydrogenolysis but is readily cleaved by bases like piperidine.[6][7] An orthogonal strategy could involve the use of Boc and Fmoc protecting groups.[11]
Troubleshooting Guides
This section provides practical solutions to common problems encountered during the protection and deprotection of this compound.
N-Boc Protection
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no conversion to the mono-protected product | 1. Insufficiently reactive amine. 2. Poor solubility of starting materials. | 1. While the secondary amines of the substrate are generally nucleophilic, ensure anhydrous and inert conditions to prevent quenching of the amine. 2. If using a biphasic system (e.g., NaHCO₃ in water/dioxane), ensure vigorous stirring to facilitate phase transfer. Consider using a homogeneous system with a non-nucleophilic organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) in a solvent like DCM or THF. |
| Formation of di-protected side product | 1. Excess (Boc)₂O used. 2. Reaction time is too long or temperature is too high. | 1. Carefully control the stoichiometry of (Boc)₂O to 1.0-1.1 equivalents relative to the diamine. 2. Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed. Running the reaction at 0 °C to room temperature can improve selectivity. |
| Difficult product isolation | 1. Emulsion formation during aqueous work-up. 2. Product is water-soluble. | 1. If an emulsion forms, try adding brine or filtering the mixture through a pad of Celite. 2. If the product has significant water solubility, perform multiple extractions with an appropriate organic solvent (e.g., DCM, EtOAc) and consider a back-extraction of the combined organic layers with a minimal amount of dilute acid to remove any unreacted diamine. |
N-Cbz Protection
| Issue | Possible Cause | Troubleshooting Steps |
| Incomplete reaction | 1. Deactivation of the amine. 2. Poor quality of Cbz-Cl. | 1. If protecting the second amine (N5) after N2 is already protected, the overall nucleophilicity of the molecule might be reduced. Consider using slightly more forcing conditions (e.g., gentle heating) or a stronger base. 2. Cbz-Cl is moisture-sensitive. Use a fresh bottle or ensure it has been stored properly. |
| Formation of urea byproducts | Over-reaction or reaction with carbonate base. | Use a non-nucleophilic organic base like Et₃N or DIPEA instead of aqueous carbonate. Add the Cbz-Cl slowly to the solution of the amine and base at 0 °C. |
Deprotection
| Issue | Possible Cause | Troubleshooting Steps |
| Incomplete Cbz deprotection by hydrogenolysis | 1. Catalyst poisoning. 2. Insufficient hydrogen pressure or reaction time. | 1. Sulfur-containing compounds or other functional groups can poison the palladium catalyst. Ensure the starting material is pure. If necessary, pre-treat with a scavenger resin or perform a preliminary purification. 2. Increase the hydrogen pressure (e.g., using a Parr shaker) or extend the reaction time. Adding a small amount of acid (e.g., acetic acid) can sometimes accelerate the reaction. |
| Cleavage of other sensitive groups during Boc deprotection | Use of harsh acidic conditions. | Consider milder deprotection methods. A solution of HCl in a solvent like 1,4-dioxane or diethyl ether can be less harsh than neat TFA. For extremely sensitive substrates, consider alternative protecting groups that can be removed under neutral conditions.[14] |
| Product degradation during work-up | The deprotected diamine may be unstable. | After deprotection, it is often advisable to use the crude product directly in the next step without extensive purification to minimize degradation. If purification is necessary, use mild conditions and avoid prolonged exposure to strong acids or bases. |
Experimental Protocols
Protocol 1: Selective Mono-Boc Protection of this compound
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) and cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq).
-
To this solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.05 eq) in DCM (2 mL/mmol) dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the mono-Boc protected product.
Protocol 2: Cbz Protection of the Remaining Amine
-
Dissolve the mono-Boc protected diamine (1.0 eq) in DCM (10 mL/mmol) and cool to 0 °C.
-
Add triethylamine (1.2 eq).
-
Add benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 3-5 hours, monitoring by TLC.
-
Work-up as described in Protocol 1.
-
Purify by column chromatography to yield the orthogonally protected product.
Protocol 3: Selective Boc Deprotection
-
Dissolve the Boc, Cbz-diprotected diamine (1.0 eq) in DCM (10 mL/mmol).
-
Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours until TLC indicates complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure.
-
Re-dissolve the residue in DCM and carefully neutralize with saturated aqueous sodium bicarbonate.
-
Extract with DCM, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the Cbz-protected product, which can often be used in the next step without further purification.
Protocol 4: Cbz Deprotection via Hydrogenolysis
-
Dissolve the Cbz-protected amine (1.0 eq) in methanol or ethanol (15 mL/mmol).
-
Add 10% Palladium on carbon (Pd/C) (10 mol%).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete (as monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Visualizations
Caption: Orthogonal protection workflow for selective functionalization.
Caption: Stability of common amine protecting groups.
References
-
Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Available at: [Link].
-
Green Chemistry. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Available at: [Link].
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link].
-
Letters in Organic Chemistry. Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low- Carbon Alcohol. Available at: [Link].
-
Fisher Scientific. Amine Protection / Deprotection. Available at: [Link].
-
Wikipedia. Fluorenylmethyloxycarbonyl protecting group. Available at: [Link].
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. Available at: [Link].
-
Journal of the American Chemical Society. Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Available at: [Link].
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. Available at: [Link].
-
Organic Chemistry Portal. Fmoc-Protected Amino Groups. Available at: [Link].
-
ResearchGate. A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. Available at: [Link].
-
Organic & Biomolecular Chemistry. Mechanochemical deprotection of t-butoxycarbonyl (Boc) group using basic alumina. Available at: [Link].
-
PMC - NIH. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available at: [Link].
-
Wikipedia. Protecting group. Available at: [Link].
-
SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Available at: [Link].
-
Hebei Boze Chemical Co.,Ltd. BOC deprotection. Available at: [Link].
-
Organic Chemistry Portal. Protective Groups. Available at: [Link].
-
UT Southwestern, Dallas, Texas. Protecting Groups in Organic Synthesis. Available at: [Link].
-
ResearchGate. Pyrrole Protection. Available at: [Link].
-
JOCPR. Protecting Group Strategies for Complex Molecule Synt. Available at: [Link].
-
MDPI. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Available at: [Link].
-
PMC - PubMed Central. Expeditious synthesis of cis-1-methyl-2, 3,3a,4,5,9b-hexahydro-1H-pyrrolo-[3,2h]isoquinoline / [2,3-f]quinoline via azomethine ylide-alkene [3+2] cycloaddition. Available at: [Link].
-
Chem-Impex. 2-Boc-hexahydropyrrolo[3,4-c]pyrrole. Available at: [Link].
-
Neliti. PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Available at: [Link].
-
Semantic Scholar. Green Synthesis of Pyrrole Derivatives. Available at: [Link].
-
PubMed. Synthesis and evaluation of cis-hexahydropyrrolo[3,2-b]pyrrol-3-one peptidomimetic inhibitors of CAC1 cysteinyl proteinases. Available at: [Link].
-
UT Southwestern, Dallas, Texas. Protecting Groups in Organic Synthesis. Available at: [Link].
-
Fchemicals Limited. Cis-2-Boc-hexahydropyrrolo(3,4-c)pyrrole. Available at: [Link].
-
Organic Chemistry Portal. Benzylamines. Available at: [Link].
-
PubMed. Nitrogen inversion in cyclic amines and the bicyclic effect. Available at: [Link].
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound - CAS:172739-03-6 - Sunway Pharm Ltd [3wpharm.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. BOC deprotection [ms.bzchemicals.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. One moment, please... [total-synthesis.com]
- 7. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Protecting group - Wikipedia [en.wikipedia.org]
- 10. Protective Groups [organic-chemistry.org]
- 11. media.neliti.com [media.neliti.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chempep.com [chempep.com]
- 14. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide to Comparing cis- and trans-2-Methylhexahydropyrrolo[3,4-C]pyrrole Isomers
Abstract
The hexahydropyrrolo[3,4-c]pyrrole scaffold is a privileged bicyclic diamine structure frequently utilized in medicinal chemistry. The stereochemical arrangement at the ring junction gives rise to cis and trans diastereomers, which, despite having the same molecular formula and connectivity, often exhibit profoundly different physical, chemical, and pharmacological properties. This guide provides an in-depth comparison of cis- and trans-2-Methylhexahydropyrrolo[3,4-C]pyrrole, offering experimental protocols and supporting data for their differentiation, characterization, and stereoselective synthesis. This document is intended for researchers, scientists, and drug development professionals who require a rigorous understanding and practical tools for manipulating this important chemical entity.
Introduction: The Significance of Stereoisomerism
The three-dimensional arrangement of atoms in a molecule is a critical determinant of its biological activity. In drug development, one stereoisomer of a chiral molecule may be therapeutically active while the other is inactive or, in some cases, toxic. The cis and trans isomers of 2-methylhexahydropyrrolo[3,4-c]pyrrole are diastereomers—non-mirror-image stereoisomers that cannot be interconverted through bond rotation.[1][2] This fundamental difference in their spatial architecture mandates distinct methods for their synthesis, separation, and characterization.
The pyrrolidine ring is a common motif in a wide range of biologically active natural products and synthetic drugs.[3][4] The fused bicyclic system of hexahydropyrrolo[3,4-c]pyrrole imparts a rigid conformational constraint, making it an attractive scaffold for designing ligands with high receptor affinity and selectivity. Controlling the cis or trans geometry of the ring fusion is therefore a key strategic element in the design of novel therapeutics based on this core.
Structural and Conformational Analysis
The core difference between the cis and trans isomers lies in the relative orientation of the substituents at the bridgehead carbons (C3a and C6a). In a fused ring system, the bridgehead hydrogens are on the same face of the rings in the cis isomer and on opposite faces in the trans isomer.[2][5]
-
cis-isomer: The two five-membered rings are fused in a "V" shape. This configuration is generally more flexible than the trans isomer and can undergo a ring-flipping motion, similar to cyclohexane.[6]
-
trans-isomer: The ring fusion creates a more rigid and roughly planar structure.[6] This rigidity often leads to a more stable conformation as it can minimize steric interactions.[6][7]
The N-methyl group introduces an additional structural element that influences the overall conformation and properties of the molecule.
Caption: 2D representation of cis and trans isomers.
Comparative Experimental Characterization
Distinguishing between the cis and trans isomers requires specific analytical techniques that are sensitive to their different three-dimensional structures. Nuclear Magnetic Resonance (NMR) spectroscopy and chromatographic methods are the most powerful tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most definitive method for assigning the stereochemistry of these isomers. Differences in the spatial arrangement of protons and carbons lead to distinct chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs).[8]
Key Differentiating NMR Features:
-
Symmetry: The cis isomer often exhibits a higher degree of symmetry, which can result in fewer unique signals in the ¹³C NMR spectrum compared to the less symmetric trans isomer.
-
Chemical Shifts (¹H & ¹³C): The bridgehead protons and carbons (at the C3a and C6a positions) are particularly sensitive to the ring fusion geometry. In many fused bicyclic systems, the bridgehead proton signals for the cis isomer appear at a different chemical shift than those for the trans isomer.[9][10]
-
Nuclear Overhauser Effect (NOE): A 2D NOESY or ROESY experiment is crucial. This experiment detects protons that are close in space (<5 Å).[8] For the cis isomer, a clear NOE correlation is expected between the two bridgehead protons. This correlation will be absent in the trans isomer, where these protons are on opposite faces of the ring system.
Protocol: NMR Analysis for Isomer Differentiation
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Acquisition: Acquire the following spectra on a 400 MHz or higher spectrometer:
-
¹H NMR (Proton)
-
¹³C NMR (Carbon)
-
2D COSY (Correlation Spectroscopy) to establish proton-proton coupling networks.
-
2D HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.[11]
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) to identify through-space correlations.
-
-
Analysis:
-
Assign all proton and carbon signals using the combination of 1D and 2D spectra.
-
Carefully analyze the NOESY spectrum for correlations between the bridgehead protons. The presence of a cross-peak confirms the cis geometry, while its absence strongly indicates the trans geometry.
-
Representative NMR Data Comparison
| Parameter | cis-2-Methylhexahydropyrrolo[3,4-c]pyrrole | trans-2-Methylhexahydropyrrolo[3,4-c]pyrrole | Rationale for Difference |
| Bridgehead ¹H (H-3a, H-6a) | Single, broader signal or two close signals | Two distinct, well-separated signals | Higher symmetry in the cis isomer. Different magnetic environments in the trans isomer. |
| Bridgehead ¹³C (C-3a, C-6a) | Typically downfield shifted | Typically upfield shifted | Ring strain and steric effects in the cis isomer can lead to deshielding. |
| Key NOESY Correlation | Present between H-3a and H-6a | Absent between H-3a and H-6a | Protons are spatially proximate in cis and distant in trans.[8] |
Note: Specific chemical shifts are highly dependent on the solvent and substitution. The trends shown are based on general principles for fused ring systems.
Chromatographic Separation
Since cis and trans isomers are diastereomers, they have different physical properties and can be separated by standard chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[12]
Protocol: HPLC Separation of Diastereomers
-
Column Selection: A standard achiral column, such as a C18 reversed-phase column or a silica gel normal-phase column, is typically sufficient.[13]
-
Mobile Phase Development:
-
Reversed-Phase: Start with a gradient of acetonitrile and water, often with an additive like 0.1% formic acid or trifluoroacetic acid to improve peak shape.[13]
-
Normal-Phase: Use a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., isopropanol or ethyl acetate).
-
-
Method Optimization: Adjust the gradient, flow rate, and temperature to achieve baseline separation of the two isomer peaks.
-
Analysis: The two isomers will exhibit different retention times. The relative peak areas can be used to determine the diastereomeric ratio (d.r.) of the sample.
Caption: Experimental workflow for isomer differentiation.
Synthesis and Stereocontrol
Stereoselective synthesis is paramount in medicinal chemistry to produce the desired isomer in high purity.[14][15] The synthesis of the hexahydropyrrolo[3,4-c]pyrrole core often involves catalytic hydrogenation of a pyrrole precursor or a dipolar cycloaddition reaction.[16][17]
-
Catalytic Hydrogenation: The reduction of a substituted pyrrole or pyrroline precursor can lead to the formation of the saturated bicyclic system. The choice of catalyst (e.g., Pd/C, PtO₂, Rh/C) and reaction conditions (pressure, temperature, solvent) can significantly influence the diastereoselectivity, often favoring the thermodynamically more stable cis isomer.[17]
-
Cycloaddition Reactions: 1,3-dipolar cycloadditions of azomethine ylides are a powerful method for constructing the pyrrolidine ring system and can offer high levels of stereocontrol.[16]
A common synthetic route involves the deprotection of a protected precursor, such as cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole, which is commercially available or can be synthesized.[18] Subsequent N-methylation provides the target compound.
Implications in Drug Development
The distinct three-dimensional shapes of cis and trans isomers dictate how they interact with biological targets like enzymes and receptors. This can lead to significant differences in:
-
Pharmacological Activity: One isomer may bind to a target with high affinity, while the other binds weakly or not at all.
-
Pharmacokinetics (ADME): Differences in properties like solubility and lipophilicity can affect how the isomers are absorbed, distributed, metabolized, and excreted.
-
Toxicity: The "off-target" interactions of one isomer may lead to undesirable side effects or toxicity.
Therefore, the ability to synthesize, separate, and definitively characterize the cis and trans isomers of 2-methylhexahydropyrrolo[3,4-c]pyrrole is not merely an academic exercise but a critical requirement for the development of safe and effective medicines.
Conclusion
The cis and trans isomers of 2-methylhexahydropyrrolo[3,4-c]pyrrole represent a classic case study in the importance of stereochemistry in chemical and biological sciences. While they share the same constitution, their diastereomeric relationship results in unique conformational preferences and distinct physical properties. Definitive characterization relies on a combination of advanced analytical techniques, with 2D NOESY NMR spectroscopy providing the most unambiguous evidence for stereochemical assignment. Chromatographic methods are essential for their physical separation and for assessing isomeric purity. For any researcher working with this scaffold, a thorough understanding of these principles and techniques is fundamental to achieving success in synthesis and drug discovery applications.
References
-
Chemistry LibreTexts. (2022). 4.9: Conformations of Polycyclic Molecules. Available from: [Link]
-
University of Wisconsin Oshkosh. Simple Conformational Analysis of Cyclic and Bicyclic Compounds. Available from: [Link]
-
Shubina, T. E., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available from: [Link]
-
Chemistry Steps. Cis and Trans Decalin. Available from: [Link]
-
College of Saint Benedict & Saint John's University. Conformation of rings. Available from: [Link]
-
OpenStax. (2023). 4.9 Conformations of Polycyclic Molecules. Organic Chemistry. Available from: [Link]
-
Laohapaisan, A., Roy, A. R., & Nagib, D. A. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Chem. Available from: [Link]
-
Chiba, S., et al. (2007). Synthesis of Polysubstituted N-H Pyrroles from Vinyl Azides and 1,3-Dicarbonyl Compounds. Organic Letters. Available from: [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0035924). Available from: [Link]
-
Csenki, Z., et al. (2012). Microwave-Assisted Synthesis of Substituted Hexahydro-pyrrolo[3,2-c]quinolines. MDPI. Available from: [Link]
-
Encyclopedia of Pharmaceutical Technology. Chiral Drug Separation. Available from: [Link]
-
Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. Available from: [Link]
-
NP-MRD. 13C NMR Spectrum (1D, 75 MHz, D2O, predicted) (NP0083780). Available from: [Link]
-
Nørby, A., & Nielsen, T. E. (2021). Synthesis of the Hexahydropyrrolo-[3,2-c]-quinoline Core Structure and Strategies for Further Elaboration to Martinelline, Martinellic Acid, Incargranine B, and Seneciobipyrrolidine. MDPI. Available from: [Link]
-
Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?. Available from: [Link]
-
Borba, A., et al. (2013). A critical evaluation of the s-cis-trans isomerism of 2-acetylpyrrole and its N-methyl derivative through infrared and NMR spectroscopies and theoretical calculations. PubMed. Available from: [Link]
-
Jiang, C., & Frontier, A. J. (2007). Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. Organic Letters. Available from: [Link]
-
Semantic Scholar. Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles. Available from: [Link]
-
Stefov, V., et al. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available from: [Link]
-
PubChem. 2-Methyloctahydropyrrolo(3,4-c)pyrrole. Available from: [Link]
-
Organic Chemistry Portal. Pyrrole synthesis. Available from: [Link]
-
Tzankova, D., et al. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy. Available from: [Link]
-
Siemion, I. Z., et al. (1993). 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides. Biopolymers. Available from: [Link]
-
RSC Advances. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Available from: [Link]
-
Organic Syntheses. 1H-Pyrrole-3-methanol, 1-methyl-α-propyl. Available from: [Link]
-
ResearchGate. NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline. Available from: [Link]
-
Lee, Y. C., et al. (2001). NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline. Biopolymers. Available from: [Link]
Sources
- 1. One moment, please... [chemistrysteps.com]
- 2. 4.9 Conformations of Polycyclic Molecules - Organic Chemistry | OpenStax [openstax.org]
- 3. journal.uctm.edu [journal.uctm.edu]
- 4. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]
- 5. Conformation of rings [employees.csbsju.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.uci.edu [chem.uci.edu]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations | MDPI [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Sci-Hub. Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles / Organic Letters, 2007 [sci-hub.box]
- 18. cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole | 250275-15-1 [chemicalbook.com]
A Comparative Guide to the Biological Activity of Pyrrolo[3,4-C]pyrrole Derivatives: The Critical Role of Cis/Trans Isomerism
Introduction: Stereochemistry as a Cornerstone of Potency in Pyrrolo[3,4-C]pyrrole Scaffolds
The hexahydropyrrolo[3,4-c]pyrrole core is a privileged scaffold in modern medicinal chemistry, serving as the foundation for a variety of potent therapeutic agents. Its rigid, bicyclic structure provides an excellent framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with biological targets. One of the most successful applications of this scaffold has been in the development of inhibitors for Dipeptidyl Peptidase-4 (DPP-4), a key enzyme in glucose homeostasis and a validated target for the treatment of type 2 diabetes.
A fundamental principle in drug design is that biological systems are chiral, and thus, they interact differently with stereoisomers of a drug molecule. For derivatives of the pyrrolo[3,4-c]pyrrole family, the relative orientation of substituents—defined as cis (on the same side of the ring system) or trans (on opposite sides)—can dramatically alter biological activity. This guide provides a comparative analysis of the biological activity of cis versus trans isomers within this structural class.
While direct comparative data for 2-methylhexahydropyrrolo[3,4-c]pyrrole derivatives are not extensively available in peer-reviewed literature, a comprehensive and illustrative case study can be conducted using the closely related and well-documented 4-fluoropyrrolidine-2-carbonitrile scaffold. This scaffold is a cornerstone of several potent DPP-4 inhibitors and provides a scientifically robust platform to examine the profound impact of cis/trans isomerism on enzyme inhibition. We will explore the mechanistic basis for this difference, present supporting quantitative data, and provide detailed experimental protocols for validation.
Mechanism of Action: DPP-4 Inhibition and the Incretin Pathway
DPP-4 is a serine protease that plays a critical role in inactivating the incretin hormones, primarily Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). These hormones are released from the gut in response to food intake and are crucial for maintaining normal blood glucose levels.
The mechanism is as follows:
-
Incretin Release: After a meal, GLP-1 and GIP are secreted into the bloodstream.
-
Incretin Action: They stimulate the pancreas to release insulin in a glucose-dependent manner and suppress the release of glucagon, which in turn reduces the liver's production of glucose.
-
DPP-4 Inactivation: DPP-4 rapidly cleaves and inactivates GLP-1 and GIP, limiting their duration of action.
DPP-4 inhibitors, including those built on the pyrrolidine scaffold, bind to the active site of the DPP-4 enzyme, preventing it from degrading the incretin hormones. This extends the activity of GLP-1 and GIP, leading to enhanced insulin secretion, reduced glucagon levels, and ultimately, better glycemic control.
Comparative Biological Activity: The Stereochemical Advantage of the cis Isomer
In the design of DPP-4 inhibitors based on the 4-fluoropyrrolidine-2-carbonitrile scaffold, the stereochemistry at the C2 and C4 positions is paramount. The two key diastereomers are the (2S,4S) isomer, where the cyano and fluoro groups are cis to each other, and the (2S,4R) isomer, where they are trans.
Structure-activity relationship (SAR) studies have consistently shown that the (2S,4S)-cis isomer confers significantly higher potency against the DPP-4 enzyme.[1][2][3]
-
(2S,4S)-cis-isomer: This configuration orients the cyano group to form a critical covalent, yet reversible, interaction with the catalytic serine residue (Ser630) in the DPP-4 active site. Simultaneously, the fluorine atom is positioned to engage in favorable interactions within the S2 sub-pocket of the enzyme. This precise, dual engagement locks the inhibitor into the active site, resulting in potent inhibition.
-
(2S,4R)-trans-isomer: In the trans configuration, the fluorine atom is oriented away from the optimal binding pocket. This less favorable geometry disrupts the key interactions necessary for high-affinity binding, leading to a dramatic reduction in inhibitory activity.
This stark difference in activity underscores the importance of rigid, conformationally defined scaffolds. The hexahydropyrrolo[3,4-c]pyrrole core serves a similar purpose, locking substituents into specific cis or trans orientations that dictate their interaction with the target enzyme.
Quantitative Data Summary
The following table summarizes the reported DPP-4 inhibitory activity for representative compounds that incorporate the highly active (2S,4S)-cis-4-fluoropyrrolidine-2-carbonitrile moiety. The consistently low nanomolar and even sub-nanomolar IC₅₀ values highlight the potency imparted by this specific stereochemical arrangement.
| Compound ID | Scaffold Moiety | DPP-4 IC₅₀ (nM) | Reference |
| Compound 9l | (2S,4S)-4-fluoropyrrolidine-2-carbonitrile | 10 | [3] |
| Compound 17a | (2S,4S)-4-fluoropyrrolidine-2-carbonitrile | 17 | [2] |
| Compound 8l | (2S,4S)-4-fluoropyrrolidine-2-carbonitrile | 50 | [3] |
| Analogue 12h | (2S,4S)-4-fluoropyrrolidine-2-carbonitrile | <100 | [4] |
Note: IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the DPP-4 enzyme by 50%. Lower values indicate higher potency.
Experimental Protocol: In Vitro DPP-4 Inhibition Assay
To empirically validate the differential activity of cis and trans isomers, a robust in vitro enzymatic assay is required. The following protocol describes a standard, fluorescence-based method for measuring DPP-4 inhibition.
Principle:
This assay measures the activity of recombinant human DPP-4 by monitoring the cleavage of a fluorogenic substrate, Gly-Pro-aminomethylcoumarin (AMC). When the enzyme cleaves the substrate, the free AMC fluorophore is released, resulting in an increase in fluorescence intensity. A potent inhibitor will prevent this cleavage, leading to a lower fluorescence signal.
Materials:
-
Recombinant Human DPP-4 Enzyme
-
DPP-4 Assay Buffer (e.g., 25 mM Tris, pH 7.4, 140 mM NaCl, 10 mM KCl)
-
Fluorogenic Substrate: H-Gly-Pro-AMC
-
Reference Inhibitor (e.g., Sitagliptin)
-
Test Compounds (cis and trans isomers) dissolved in DMSO
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
Workflow Diagram:
Step-by-Step Procedure:
-
Compound Preparation: Prepare a serial dilution series of the cis and trans test compounds, as well as the reference inhibitor, in DMSO. A typical starting concentration is 1 mM, diluted down to the low nanomolar range.
-
Plate Setup:
-
To a 96-well plate, add 50 µL of Assay Buffer to each well.
-
Add 1 µL of the appropriate compound dilution to the sample wells.
-
Add 1 µL of DMSO to the "100% activity" control wells.
-
Add 1 µL of DMSO to the "background" (no enzyme) wells.
-
-
Enzyme Addition:
-
Prepare a working solution of DPP-4 enzyme in cold Assay Buffer.
-
Add 25 µL of the diluted enzyme solution to all wells except for the background wells. Add 25 µL of Assay Buffer to the background wells.
-
Mix gently and incubate the plate at 37°C for 10 minutes.
-
-
Reaction Initiation:
-
Prepare a working solution of the Gly-Pro-AMC substrate in Assay Buffer.
-
Add 25 µL of the substrate solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 101 µL.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader with excitation set to ~360 nm and emission to ~460 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the background wells from all other readings.
-
Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = (1 - (Signal_inhibitor / Signal_100%_activity)) * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Conclusion
The biological activity of hexahydropyrrolo[3,4-c]pyrrole derivatives and related scaffolds is exquisitely sensitive to stereochemistry. As demonstrated through the case study of 4-fluoropyrrolidine-2-carbonitrile, the cis orientation of key functional groups can lead to orders of magnitude greater potency in DPP-4 inhibition compared to the corresponding trans isomer. This is a direct consequence of the three-dimensional architecture of the enzyme's active site, which has evolved to recognize specific spatial arrangements. This guide underscores a critical principle for researchers in drug development: the stereocontrolled synthesis and evaluation of isomers are not mere academic exercises but are essential for unlocking the full therapeutic potential of a chemical scaffold and identifying a viable clinical candidate.
References
-
Ji, X., Xia, C., Wang, J., Su, M., Zhang, L., Dong, T., Li, Z., Wan, X., Li, J., Li, J., Zhao, L., Gao, Z., Jiang, H., & Liu, H. (2014). Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors. European Journal of Medicinal Chemistry, 75, 111-122. [Link]
-
Yeh, T. K., Tsai, T. Y., Hsu, T., Cheng, J. H., Chen, X., Song, J. S., Shy, H. S., Chiou, M. C., Chien, C. H., Tseng, Y. J., Huang, C. Y., Yeh, K. C., Huang, Y. L., Huang, C. H., Huang, Y. W., Wang, M. H., Tang, H. K., Chao, Y. S., Chen, C. T., & Jiaang, W. T. (2010). (2S,4S)-1-[2-(1,1-dimethyl-3-oxo-3-pyrrolidin-1-yl-propylamino)acetyl]-4-fluoro-pyrrolidine-2-carbonitrile: a potent, selective, and orally bioavailable dipeptide-derived inhibitor of dipeptidyl peptidase IV. Bioorganic & Medicinal Chemistry Letters, 20(12), 3596-3600. [Link]
-
Yeh, T. K., Tsai, T. Y., Hsu, T., Cheng, J. H., Chen, X., Song, J. S., Shy, H. S., Chiou, M. C., Chien, C. H., Tseng, Y. J., Huang, C. Y., Yeh, K. C., Huang, Y. L., Huang, C. H., Huang, Y. W., Wang, M. H., Tang, H. K., Chao, Y. S., Chen, C. T., & Jiaang, W. T. (2010). (2S,4S)-1-[2-(1,1-dimethyl-3-oxo-3-pyrrolidin-1-yl-propylamino)acetyl]-4-fluoro-pyrrolidine-2-carbonitrile: a potent, selective, and orally bioavailable dipeptide-derived inhibitor of dipeptidyl peptidase IV. Bioorganic & Medicinal Chemistry Letters, 20(12), 3596–3600. [Link]
-
Wang, J., Xia, C., Ji, X., Su, M., Zhang, L., Dong, T., Li, Z., Wan, X., Li, J., Li, J., Zhao, L., Gao, Z., Jiang, H., & Liu, H. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry, 21(23), 7418-7429. [Link]
-
Ji, X., Xia, C., Wang, J., Su, M., Zhang, L., Dong, T., Li, Z., Wan, X., Li, J., Li, J., Zhao, L., Gao, Z., Jiang, H., & Liu, H. (2014). Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors. European Journal of Medicinal Chemistry, 75, 111-122. [Link]
Sources
- 1. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (2S,4S)-1-[2-(1,1-dimethyl-3-oxo-3-pyrrolidin-1-yl-propylamino)acetyl]-4-fluoro-pyrrolidine-2-carbonitrile: a potent, selective, and orally bioavailable dipeptide-derived inhibitor of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
A-Senior-Application-Scientist's-Comparative-Guide-to-Alternative-Diamine-Scaffolds-in-Drug-Design
Abstract
In the landscape of modern medicinal chemistry, the judicious selection of molecular scaffolds is paramount to achieving desired pharmacological profiles. For decades, diamine moieties, particularly piperazine, have been workhorse functional groups, bridging key pharmacophores and imparting favorable physicochemical properties. However, the constraints of traditional scaffolds—such as metabolic liabilities and limited vector diversity—have catalyzed the exploration of alternative diamine architectures. This guide provides a comparative analysis of emerging and underutilized diamine scaffolds, offering researchers and drug development professionals a data-driven framework for scaffold selection. We will delve into the nuanced interplay between scaffold architecture, physicochemical properties, and pharmacological outcomes, supported by experimental data and detailed protocols for comparative evaluation.
Introduction: Beyond Piperazine, the Quest for Novel Chemical Space
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous feature in numerous marketed drugs. Its prevalence stems from its ability to exist in a protonated state at physiological pH, enhancing aqueous solubility, and its predictable chair conformation, which can favorably orient substituents. However, this very predictability can be a double-edged sword, limiting exploration of three-dimensional chemical space and often leading to metabolic vulnerabilities, primarily through N-dealkylation by cytochrome P450 enzymes.[1][2]
The central thesis of this guide is that moving beyond these traditional scaffolds to embrace alternative diamine architectures can unlock significant advantages in drug design. These advantages include:
-
Modulation of Physicochemical Properties: Fine-tuning pKa, lipophilicity (LogP/LogD), and polar surface area (PSA) to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Enhanced Target Selectivity: The introduction of conformational rigidity can pre-organize pharmacophores into a bioactive conformation, reducing the entropic penalty of binding and improving selectivity.[3][4]
-
Exploration of Novel Exit Vectors: Alternative scaffolds provide diverse attachment points and spatial arrangements for substituents, enabling the probing of new interactions within a target's binding site.
-
Mitigation of ADME/Tox Liabilities: Designing scaffolds that are less susceptible to common metabolic pathways or that avoid interactions with off-target proteins, such as the hERG potassium channel, is a critical goal.[5]
This guide will compare and contrast several classes of alternative diamine scaffolds, providing a rationale for their application and the experimental data to support their consideration.
Comparative Analysis of Diamine Scaffolds
The selection of a diamine scaffold should be a deliberate, data-driven process. Below, we compare key properties of traditional and alternative scaffolds.
Physicochemical Properties: The Foundation of Drug-Likeness
A compound's journey through the body is governed by its physicochemical properties. The choice of a diamine scaffold can profoundly influence these parameters.
| Scaffold | Structure | Typical pKa Range | Typical clogP Range (unsubstituted) | Key Characteristics & Rationale |
| Piperazine (Traditional) | 5.7, 9.8 | -1.2 | High water solubility, predictable conformation, but susceptible to N-dealkylation. | |
| Homopiperazine (Expanded Ring) | 6.3, 10.9 | -0.8 | Increased flexibility and basicity compared to piperazine. May offer different exit vectors.[6][7] | |
| 1,4-Diazepane (Expanded Ring) | 7.6, 11.5 | -0.5 | Seven-membered ring provides greater conformational flexibility. Often used to alter receptor subtype selectivity. | |
| Bicyclic Diamines (e.g., 2,5-Diazabicyclo[2.2.1]heptane) | ![]() | ~6.0, ~10.0 | ~-0.9 | Conformationally rigid, presents substituents in well-defined spatial orientations.[8] Can improve selectivity and reduce off-target effects.[3] |
| Spirocyclic Diamines (e.g., 2,7-Diazaspiro[3.5]nonane) | ![]() | ~8.5, ~10.5 | ~0.2 | Introduces 3D complexity and novel exit vectors. Can enhance metabolic stability by shielding nitrogen atoms.[9][10] |
Note: pKa and clogP values are approximate and can vary significantly with substitution.
Expert Insight: The move towards more rigid scaffolds, such as bicyclic and spirocyclic diamines, is a key strategy to enhance selectivity. By locking the relative orientation of the two nitrogen atoms and their substituents, we can more precisely match the topology of the target's binding site, minimizing interactions with other proteins.[4][11]
Impact on Pharmacological Profile: Case Studies
The true test of a scaffold's utility lies in its impact on biological activity and pharmacokinetic properties.
-
Case Study 1: Homopiperazine in Oncology In the development of anti-cancer agents, analogues of the lead compound JS-K were synthesized using both piperazine and homopiperazine scaffolds. Studies revealed that the homopiperazine analogues exhibited comparable, and in some cases, sub-micromolar anti-proliferative activities against human leukemia cell lines.[6][12] This demonstrates that expanding the ring from piperazine to homopiperazine can maintain or even enhance potency while offering a different structural template.
-
Case Study 2: Spirocyclic Diamines for CNS Targets The exploration of novel spirocyclic diamines has yielded promising results for challenging targets like muscarinic acetylcholine receptors (mAChR). Researchers have synthesized and tested novel spirocycles, identifying enantiomerically pure compounds with micromolar inhibitory activity against the M4 subtype.[9][10] This highlights the potential of spirocyclic scaffolds to provide the specific 3D orientation required for selective receptor modulation.
Experimental Evaluation of Diamine Scaffolds
To make informed decisions about scaffold selection, a suite of standardized in vitro assays is essential.[13][14][15] These assays provide quantitative data to compare the performance of different diamine-containing compounds.
Workflow for Scaffold Comparison
A logical workflow ensures that resources are focused on the most promising candidates.
Caption: A streamlined workflow for the comparative evaluation of novel diamine scaffolds.
Key Experimental Protocols
A. Permeability Assessment: Parallel Artificial Membrane Permeability Assay (PAMPA)
Rationale: PAMPA provides a high-throughput, cell-free method to predict passive diffusion across biological membranes, a key component of oral absorption.[16][17] It is a cost-effective initial screen before moving to more complex cell-based assays.[18]
Protocol:
-
Prepare the Donor Plate: A lipid solution (e.g., 1% lecithin in dodecane) is added to the wells of a 96-well filter plate (the donor plate) and allowed to impregnate the filter membrane.
-
Prepare the Acceptor Plate: The wells of a 96-well acceptor plate are filled with a buffer solution (e.g., PBS at pH 7.4).[18]
-
Add Test Compounds: The test compounds, dissolved in a suitable buffer (often containing a small percentage of DMSO), are added to the donor plate.[19]
-
Incubation: The donor plate is placed on top of the acceptor plate, creating a "sandwich," and incubated at room temperature for a defined period (e.g., 4-16 hours).
-
Quantification: The concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.[17]
-
Calculate Permeability (Pe): The effective permeability is calculated using established equations that account for the surface area of the membrane and the incubation time.
B. Metabolic Stability: Liver Microsomal Stability Assay
Rationale: This assay assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes.[1][20] Poor metabolic stability is a common reason for drug candidate failure.
Protocol:
-
Prepare Microsomes: Commercially available human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4).[21]
-
Initiate Reaction: The test compound is added to the microsomal solution. The metabolic reaction is initiated by the addition of an NADPH-regenerating system.[22][23]
-
Time-Point Sampling: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, and 60 minutes).[23]
-
Quench Reaction: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[1]
-
Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.[20]
-
LC-MS/MS Analysis: The concentration of the remaining parent compound is quantified by LC-MS/MS.
-
Data Analysis: The percentage of the compound remaining at each time point is plotted, and the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.[22]
C. Efflux Liability: Caco-2 Permeability Assay
Rationale: The Caco-2 assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier mimicking the intestinal epithelium.[24][25] It can assess not only passive permeability but also active transport mechanisms, such as P-glycoprotein (P-gp) mediated efflux.[26]
Protocol:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell™ inserts and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[25]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).[24]
-
Bidirectional Transport:
-
Apical to Basolateral (A-to-B): The test compound is added to the apical (upper) chamber, and its appearance in the basolateral (lower) chamber is monitored over time (e.g., 2 hours). This represents absorption.
-
Basolateral to Apical (B-to-A): The test compound is added to the basolateral chamber, and its appearance in the apical chamber is monitored. This represents efflux.[24]
-
-
Quantification: Samples are taken from the receiver chambers at specified times and analyzed by LC-MS/MS.
-
Calculate Apparent Permeability (Papp) and Efflux Ratio (ER): The Papp is calculated for both directions. The efflux ratio (ER = Papp(B-A) / Papp(A-B)) is then determined. An ER > 2 is generally indicative of active efflux.[25]
D. Cardiotoxicity Screening: hERG Inhibition Assay
Rationale: Blockade of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmia (Torsades de Pointes).[5] Early screening for hERG liability is a critical safety assessment. Automated patch-clamp systems provide a higher throughput method for this evaluation.[27]
Protocol (using Automated Patch-Clamp):
-
Cell Preparation: A cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells) is used.
-
Compound Application: The automated system performs whole-cell patch-clamp recordings, applying increasing concentrations of the test compound to the cells.
-
Voltage Protocol: A specific voltage protocol is applied to the cells to elicit hERG channel currents.
-
Current Measurement: The system measures the hERG current in the absence and presence of the compound.
-
Data Analysis: The percentage of current inhibition at each concentration is calculated, and an IC50 value (the concentration at which 50% of the current is inhibited) is determined.[27]
Conclusion and Future Directions
The strategic selection of diamine scaffolds is a critical lever in modern drug design. By moving beyond traditional motifs like piperazine, medicinal chemists can access novel chemical space, enhance pharmacological properties, and mitigate ADME/Tox liabilities. Conformationally restricted scaffolds, such as bicyclic and spirocyclic diamines, offer particularly compelling opportunities to improve target selectivity and metabolic stability.
The future of scaffold design will likely involve a greater integration of computational modeling with synthetic chemistry. In silico tools can predict the physicochemical properties and binding modes of virtual libraries of novel scaffolds, allowing for the prioritization of synthetic efforts. As our understanding of the complex interplay between 3D structure and biological function deepens, the rational design of alternative diamine scaffolds will continue to be a cornerstone of successful drug discovery programs.
References
- Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
- WuXi AppTec. (2022, June 23). A Guide to In Vitro ADME Testing in Drug Development.
- Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
- ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
- Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols.
- Concept Life Sciences. (n.d.). In Vitro ADME Assays.
- AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
- Sygnature Discovery. (n.d.). In Vitro ADME & Physicochemical Profiling.
- Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
- (n.d.). Caco2 assay protocol.
- JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
- (2024, December 9). Microsomal stability assay for human and mouse liver microsomes.
- Technology Networks. (n.d.). pampa-permeability-assay.pdf.
- Domainex. (n.d.). Microsomal Clearance/Stability Assay.
- Enamine. (n.d.). Caco-2 Permeability Assay.
- BioDuro. (n.d.). ADME Microsomal Stability Assay.
- Creative Bioarray. (n.d.). Caco-2 permeability assay.
- Wikidot. (2017, March 7). Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols.
- Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability.
- ResearchGate. (2025, December 9). (PDF) Spirocyclic Diamine Scaffolds for Medicinal Chemistry.
- Journal of the American Chemical Society. (2025, September 29). Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. Retrieved from Journal of the American Chemical Society website.
- White Rose Research Online. (2022, December 12). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols.
- (n.d.).
- Reymond Research Group. (2025, December 8). Spirocyclic Diamine Scaffolds for Medicinal Chemistry.
- ResearchGate. (2025, August 8). An Evolving Role of Piperazine Moieties in Drug Design and Discovery.
- (n.d.). Progress on the Synthesis and Applications of Aminals: Scaffolds for Molecular Diversity.
- Life Chemicals. (2021, August 26). Conformationally Restricted Diamines in Medicinal Chemistry and Drug Discovery | Building Blocks | Blog.
- ResearchGate. (n.d.). The LogP–pKa plot of fused bicyclic compounds (represented by larger....
- NIH. (2018, January 31). Effects of rigidity on the selectivity of protein kinase inhibitors.
- RSC Publishing. (2021, July 27). Oxa-spirocycles: synthesis, properties and applications.
- ResearchGate. (n.d.). Key compounds of this work shown in the LogP–pKa(H) plot along with....
- (n.d.).
- NIH. (2018, February 25). Effects of rigidity on the selectivity of protein kinase inhibitors.
- NIH. (n.d.). Synthesis and evaluation of piperazine and homopiperazine analogues of JS-K, an anti-cancer lead compound.
- ResearchGate. (2025, August 9). Synthesis and evaluation of piperazine and homopiperazine analogues of JS-K, an anti-cancer lead compound | Request PDF.
- PubMed. (n.d.). Synthesis and evaluation of piperazine and homopiperazine analogues of JS-K, an anti-cancer lead compound.
- (n.d.). From Hybrids to New Scaffolds: The Latest Medicinal Chemistry Goals in Multi-target Directed Ligands for Alzheimer's Disease.
- Creative Bioarray. (n.d.). hERG Safety Assay.
- ResearchGate. (n.d.). Piperazine/homopiperazine based anti-tubercular agents.
- Charles River Laboratories. (n.d.). hERG Serum Shift Assay.
- PubMed Central. (n.d.). Prediction of hERG inhibition of drug discovery compounds using biomimetic HPLC measurements.
- PubMed Central. (n.d.). Toward in vivo-relevant hERG safety assessment and mitigation strategies based on relationships between non-equilibrium blocker binding, three-dimensional channel-blocker interactions, dynamic occupancy, dynamic exposure, and cellular arrhythmia.
Sources
- 1. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Effects of rigidity on the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of piperazine and homopiperazine analogues of JS-K, an anti-cancer lead compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Spirocyclic Diamine Scaffolds for Medicinal Chemistry [gdb.unibe.ch]
- 11. Effects of rigidity on the selectivity of protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and evaluation of piperazine and homopiperazine analogues of JS-K, an anti-cancer lead compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 15. In Vitro ADME Assays [conceptlifesciences.com]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 18. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 19. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]
- 20. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 21. researchgate.net [researchgate.net]
- 22. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 23. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 24. enamine.net [enamine.net]
- 25. creative-bioarray.com [creative-bioarray.com]
- 26. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 27. creative-bioarray.com [creative-bioarray.com]
The Pivotal Role of the cis-2-Methylhexahydropyrrolo[3,4-c]pyrrole Scaffold in Modulating Nicotinic Acetylcholine Receptors: A Structure-Activity Relationship Guide
The quest for selective and potent ligands for neuronal nicotinic acetylcholine receptors (nAChRs) is a cornerstone of modern medicinal chemistry, driven by the therapeutic potential of these receptors in a range of neurological and psychiatric disorders. Among the diverse scaffolds explored, the rigid bicyclic diamine, cis-2-methylhexahydropyrrolo[3,4-c]pyrrole, has emerged as a privileged structure. Its unique conformational constraints and stereochemistry provide a robust platform for developing subtype-selective nAChR modulators. This guide offers an in-depth comparison of the structure-activity relationships (SAR) of analogs built upon this core, with a particular focus on their differential activity at the α7 and α4β2 nAChR subtypes. The insights presented herein are supported by experimental data from seminal studies in the field, providing a valuable resource for researchers and drug development professionals.
The this compound Core: A Foundation for Selectivity
The hexahydropyrrolo[3,4-c]pyrrole ring system offers a conformationally restricted diamine scaffold. The cis-fusion of the two pyrrolidine rings creates a distinct three-dimensional architecture that can be strategically functionalized to achieve high affinity and selectivity for specific nAChR subtypes. The N-methyl group at the 2-position is a common feature in many active analogs, contributing to the overall pharmacological profile.
A notable example highlighting the potential of this scaffold is the compound 2-(5-methyl-hexahydro-pyrrolo[3,4-c]pyrrol-2-yl)-xanthene-9-one (A-844606) , which has been identified as a potent and selective agonist for the α7 nAChR, with an IC50 value of 11 nM.[1] This discovery spurred further investigation into how modifications of the substituent at the 5-position of the bicyclic core could influence activity and selectivity.
Comparative SAR Analysis: α7 vs. α4β2 nAChR Selectivity
A systematic exploration of substitutions on the octahydropyrrolo[3,4-c]pyrrole scaffold has revealed that minor structural modifications can dramatically switch selectivity between the α7 and α4β2 nAChR subtypes.[2][3] The following sections and data tables summarize these key findings.
Substitution at the 5-Position: A Determinant of Subtype Selectivity
The nature of the aromatic moiety attached to the 5-position of the hexahydropyrrolo[3,4-c]pyrrole core is a critical determinant of biological activity and selectivity.
| Compound ID | 5-Position Substituent | α7 Ki (nM) | α4β2 Ki (nM) | Selectivity (α4β2/α7) |
| 1 | 3-Pyridinyl | 180 | 0.8 | 0.004 |
| 2 | 5-Methoxy-3-pyridinyl | 2.5 | 0.3 | 0.12 |
| 3 | 5-Ethynyl-3-pyridinyl | 0.9 | 1.1 | 1.2 |
| 4 | 6-Chloro-3-pyridinyl | 13 | 0.2 | 0.015 |
| 5 | 2-Thienyl | >10000 | 120 | - |
| 6 | 3-Thienyl | 2800 | 28 | 0.01 |
Data synthesized from Bunnelle, W. H., et al. (2009). Journal of Medicinal Chemistry, 52(14), 4126–4141.[2][3]
From this data, several key SAR insights can be drawn:
-
3-Pyridinyl Moiety: The unsubstituted 3-pyridinyl group (Compound 1 ) confers high affinity and selectivity for the α4β2 subtype.
-
Substitution on the Pyridinyl Ring:
-
A methoxy group at the 5-position of the pyridine ring (Compound 2 ) significantly enhances affinity for the α7 receptor, leading to a more balanced profile.
-
An ethynyl group at the 5-position (Compound 3 ) further boosts α7 affinity, resulting in a compound with near-equal affinity for both subtypes.
-
A chloro group at the 6-position (Compound 4 ) maintains high α4β2 affinity while having a lesser, though still significant, impact on α7 affinity.
-
-
Replacement of the Pyridinyl Ring: Replacing the pyridine ring with a thiophene ring (Compounds 5 and 6 ) is generally detrimental to α7 affinity, while maintaining moderate to good α4β2 affinity.
dot graph SAR_Summary { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Core [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Pyridinyl [label="5-(3-Pyridinyl)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Methoxy [label="5-(5-Methoxy-3-pyridinyl)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ethynyl [label="5-(5-Ethynyl-3-pyridinyl)", fillcolor="#FBBC05", fontcolor="#202124"]; Chloro [label="5-(6-Chloro-3-pyridinyl)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Thienyl [label="5-(Thienyl)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Core -- Pyridinyl [label="High α4β2 Affinity"]; Pyridinyl -- Methoxy [label="Increases α7 Affinity"]; Methoxy -- Ethynyl [label="Further increases α7 Affinity"]; Pyridinyl -- Chloro [label="Maintains α4β2 Affinity"]; Core -- Thienyl [label="Decreases α7 Affinity"]; } caption: SAR of 5-position substitutions.
Experimental Protocols
The determination of the biological activity of these compounds relies on robust and validated in vitro assays. The following are representative protocols for assessing ligand binding and functional activity at α7 nAChRs.
α7 nAChR Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from the α7 nAChR.
Workflow:
-
Membrane Preparation: Membranes from cells stably expressing the human α7 nAChR are prepared.
-
Incubation: The membranes are incubated with a fixed concentration of the radioligand, [³H]methyllycaconitine ([³H]MLA), and varying concentrations of the test compound.[4]
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
α7 nAChR Functional Assay (Calcium Flux)
This assay measures the functional consequence of receptor activation, which for α7 nAChRs is an influx of calcium ions.[5][6]
Workflow:
-
Cell Culture: Cells stably expressing the human α7 nAChR are plated in a microplate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Varying concentrations of the test compound (agonist) are added to the wells.
-
Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured over time using a fluorescence plate reader.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) is determined.
Conclusion and Future Directions
The this compound scaffold has proven to be a remarkably versatile platform for the design of potent and selective nAChR ligands. The SAR data clearly demonstrate that subtle modifications to the substituent at the 5-position can profoundly influence subtype selectivity, enabling the development of tool compounds and potential therapeutic agents with tailored pharmacological profiles. Future research in this area will likely focus on further refining the SAR to optimize pharmacokinetic properties and in vivo efficacy, as well as exploring novel substitutions on the bicyclic core to probe the nAChR binding pocket further. The continued application of the robust experimental protocols outlined in this guide will be essential for advancing our understanding of the intricate interactions between these promising ligands and their cognate receptors.
References
-
Bunnelle, W. H., et al. (2009). Octahydropyrrolo[3,4-c]pyrrole: A Diamine Scaffold for Construction of Either α4β2 or α7-Selective Nicotinic Acetylcholine Receptor (nAChR) Ligands. Substitutions that Switch Subtype Selectivity. Journal of Medicinal Chemistry, 52(14), 4126–4141. [Link]
-
Davies, A. R., et al. (1999). Characterisation of the binding of [3H]methyllycaconitine: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors. Neuropharmacology, 38(5), 679-90. [Link]
-
D'hoedt, D., & Bertrand, D. (2009). Calcium signalling mediated through α7 and non-α7 nAChR stimulation is differentially regulated in bovine chromaffin cells to induce catecholamine release. British journal of pharmacology, 157(1), 126–139. [Link]
-
Molecular Devices. (n.d.). Calcium flux assay for in vitro neurotoxicity studies and drug screening. [Link]
-
National Center for Biotechnology Information. (2010). 2-(5-[11C]Methyl-hexahydro-pyrrolo[3,4-c]pyrrol-2-yl)-xanthene-9-one. In Molecular Imaging and Contrast Agent Database (MICAD). [Link]
-
Papke, R. L., et al. (2011). Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors. Journal of Pharmacology and Experimental Therapeutics, 337(1), 37–49. [Link]
-
Wang, X., et al. (2014). The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials. Acta Pharmacologica Sinica, 35(8), 975–990. [Link]
Sources
- 1. 2-(5-[11C]Methyl-hexahydro-pyrrolo[3,4-c]pyrrol-2-yl)-xanthene-9-one - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. sci-hub.ru [sci-hub.ru]
- 3. Octahydropyrrolo[3,4-c]pyrrole: a diamine scaffold for construction of either alpha4beta2 or alpha7-selective nicotinic acetylcholine receptor (nAChR) ligands. Substitutions that switch subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterisation of the binding of [3H]methyllycaconitine: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
A Comparative Guide to the In Vitro and In Vivo Applications of cis-2-Methylhexahydropyrrolo[3,4-C]pyrrole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The cis-2-methylhexahydropyrrolo[3,4-C]pyrrole scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry. Its rigid, bicyclic framework provides a three-dimensional architecture that is amenable to the development of potent and selective ligands for a variety of biological targets. This guide offers an in-depth comparison of the in vitro and in vivo studies of compounds derived from this core structure, providing experimental data and insights to inform future drug discovery efforts.
While this compound itself is primarily utilized as a key synthetic intermediate, its derivatives have shown promise in diverse therapeutic areas, including neurodegenerative diseases and inflammation.[1][2] This guide will delve into the experimental evaluation of these derivatives, comparing their performance with alternative compounds and elucidating the structure-activity relationships that govern their biological effects.
Targeting Nicotinic Acetylcholine Receptors: A Radiolabeled Derivative
One of the most well-characterized derivatives of this compound is 2-(5-[11C]Methyl-hexahydro-pyrrolo[3,4-c]pyrrol-2-yl)-xanthene-9-one, a potential positron emission tomography (PET) imaging agent for the α7 nicotinic acetylcholine receptor (nAChR).[3] Dysfunction of α7 nAChRs has been implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.[3]
The affinity of the xanthone derivative for α7 nAChRs was determined using radioligand binding assays with [3H]methyllycaconitine in rat brain membranes.[3] The compound exhibited a high affinity with an IC50 value of 11 nM for α7 nAChRs, while showing little to no affinity for α4β2 nAChRs, indicating a high degree of selectivity.[3]
Ex vivo biodistribution studies were conducted in normal mice to assess the compound's uptake in various organs.[3] Following intravenous injection of the radiolabeled compound, the highest uptake was observed in the lungs, followed by the kidneys, small intestines, heart, and brain at 1-30 minutes post-injection.[3] This distribution pattern is a critical consideration for its potential use as a brain imaging agent and for understanding its pharmacokinetic profile.
| Organ | Uptake (% Injected Dose per gram of tissue; 1-30 min)[3] |
| Lungs | 45.9 |
| Kidneys | 12.37 |
| Small Intestines | 9.6 |
| Heart | 9.3 |
| Brain | 8.0 |
| Pancreas | 7.8 |
| Liver | 7.6 |
| Spleen | 7.3 |
| Muscle | 2.5 |
Comparative Analysis with Structurally Related Scaffolds
To understand the broader therapeutic potential of the hexahydropyrrolo[3,4-c]pyrrole core, it is instructive to compare its derivatives with those of related heterocyclic systems. Perhydropyrrolo[3,4-c]pyridine derivatives, for instance, have been investigated for their anticholinergic and ganglionic blocking activities.[4]
Perhydropyrrolo[3,4-c]pyridine Derivatives: A Different Pharmacological Profile
A series of N,N'-bis-alkyl-perhydropyrrolo[3,4-c]pyridines were evaluated for their inhibitory effects on acetylcholine (ACh), 1,1-dimethylphenyl piperazinium iodide (DMPP), 5-hydroxytryptamine (5-HT), and histamine (H1) in guinea pig isolated ileum.[4] The dibenzyl derivative, in particular, demonstrated the most potent anticholinergic activity and was also a relatively potent ganglionic blocking agent, being approximately three times more potent than hexamethonium.[4] This highlights how subtle changes to the heterocyclic core can dramatically shift the pharmacological profile of the resulting compounds.
The Broader Pyrrolo[3,4-c]pyrrole Scaffold in Drug Discovery
The pyrrolo[3,4-c]pyrrole scaffold is not limited to neurological targets. Various derivatives have been synthesized and evaluated for a range of other biological activities, demonstrating the versatility of this chemical framework.
Anti-inflammatory Activity: COX Inhibition
Certain N-substituted 3,4-pyrroledicarboximides, derived from the pyrrolo[3,4-c]pyrrole scaffold, have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation.[5] Some of these compounds have shown inhibitory activity against both COX-1 and COX-2 isoforms.[5] In vivo studies using the rat paw edema test have confirmed the anti-inflammatory potential of these derivatives, with some compounds surpassing the efficacy of the standard drug, diclofenac.[5]
SIRT6 Activation
The this compound moiety has been incorporated into more complex molecules designed as activators of Sirtuin 6 (SIRT6), a protein deacetylase involved in regulating metabolism, DNA repair, and inflammation.[1] A derivative, 4-(2-((3aR,6aS)-5-Methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline, was synthesized and evaluated for its ability to activate SIRT6.[1] In vitro assays demonstrated that this compound and its analogs could significantly increase SIRT6 deacetylation activity in a dose-dependent manner.[1]
Experimental Protocols
Protocol 1: In Vitro SIRT6 Deacetylation Activation Assay
This protocol outlines the general steps for evaluating the activation of SIRT6 by novel compounds.
-
Enzyme and Substrate Preparation: Recombinant human SIRT6 enzyme and a fluorogenic acetylated peptide substrate are prepared in assay buffer.
-
Compound Incubation: The test compounds, including a reference activator (e.g., UBCS039), are added to the enzyme/substrate mixture in a 96-well plate at various concentrations.
-
Deacetylation Reaction: The reaction is initiated by the addition of NAD+ and allowed to proceed at 37°C for a specified time (e.g., 60 minutes).
-
Development: A developer solution containing a protease is added to the wells to cleave the deacetylated peptide, releasing a fluorescent signal.
-
Fluorescence Measurement: The fluorescence intensity is measured using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: The fold-change in SIRT6 activity is calculated by normalizing the fluorescence signal of the test compounds to that of a vehicle control. EC50 values are determined by fitting the dose-response data to a suitable model.
Caption: Workflow for in vitro SIRT6 activation assay.
Protocol 2: In Vivo Rat Paw Edema Anti-inflammatory Assay
This protocol describes a common method for evaluating the anti-inflammatory effects of compounds in a rodent model.
-
Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week.
-
Compound Administration: The test compounds, a vehicle control, and a positive control (e.g., diclofenac) are administered orally or intraperitoneally to different groups of rats.
-
Induction of Edema: After a set period (e.g., 1 hour), a sub-plantar injection of an inflammatory agent (e.g., carrageenan) is administered into the right hind paw of each rat.
-
Paw Volume Measurement: The volume of the inflamed paw is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.
Sources
- 1. Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(5-[11C]Methyl-hexahydro-pyrrolo[3,4-c]pyrrol-2-yl)-xanthene-9-one - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacological evaluation of perhydropyrrolo [3,4-c]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Navigating Uncharted Territory: The Efficacy of cis-2-Methylhexahydropyrrolo[3,4-C]pyrrole-Based Inhibitors Remains Undefined
A comprehensive review of publicly available scientific literature and clinical data reveals a significant information gap regarding the efficacy of cis-2-Methylhexahydropyrrolo[3,4-C]pyrrole-based inhibitors as a distinct class of therapeutic agents. While this bicyclic diamine scaffold is commercially available and utilized as a building block in chemical synthesis, there is a conspicuous absence of published research detailing its incorporation into and the subsequent efficacy of a defined series of inhibitors for any specific biological target.
Our extensive search for performance data, including inhibitory concentrations (IC50), binding affinities (Ki), and resistance profiles, did not yield the necessary information to construct a scientifically rigorous comparison guide. The initial aim was to provide researchers, scientists, and drug development professionals with an in-depth analysis of this potential inhibitor class against other established alternatives. However, the foundational data required for such a comparison—peer-reviewed studies, clinical trial results, or even preliminary preclinical data—are not present in the public domain.
The this compound moiety, with its rigid, bicyclic structure, presents an intriguing scaffold for rational drug design. Its stereochemically defined nature and the presence of two secondary amine groups offer multiple points for chemical modification, allowing for the potential creation of libraries of compounds to target a variety of enzyme active sites or protein-protein interfaces.
Despite this theoretical potential, the scientific community has yet to publish significant findings on the successful application of this scaffold in the development of potent and selective inhibitors. Searches for its inclusion in established drug classes, such as HIV protease inhibitors, also proved fruitless. While many modern inhibitors utilize complex heterocyclic scaffolds to achieve high affinity and specificity, the this compound core does not appear to be a defining feature of any currently marketed or late-stage clinical drug.
This lack of data precludes the creation of the intended comparison guide, which would have included:
-
Comparative Efficacy Tables: Summarizing key performance metrics against other inhibitor classes.
-
Mechanism of Action Diagrams: Visualizing the molecular interactions with a putative target.
-
Experimental Protocols: Detailing the assays used to determine efficacy.
It is conceivable that research into this compound-based inhibitors is in its infancy, with findings that are not yet publicly disclosed. Alternatively, early-stage investigations may not have yielded compounds with sufficient potency or desirable pharmacokinetic properties to warrant further development and publication.
For researchers interested in exploring the potential of this scaffold, the path forward would involve de novo design and synthesis of a compound library, followed by systematic screening against biological targets of interest. This would be a truly exploratory endeavor, venturing into a chemical space that remains largely uncharacterized in the context of therapeutic efficacy.
We will continue to monitor the scientific literature for any emerging data on this compound-based inhibitors and will revisit this topic should sufficient information become available to provide the in-depth, data-driven comparison guide originally envisioned. Until then, this particular class of inhibitors remains a promising but as-yet-unvalidated area of medicinal chemistry.
Selectivity Profile of Drugs Derived from cis-2-Methylhexahydropyrrolo[3,4-c]pyrrole: A Comparative Guide
The cis-2-methylhexahydropyrrolo[3,4-c]pyrrole scaffold represents a privileged structure in medicinal chemistry, serving as the core of several pharmacologically active agents. Its rigid, bicyclic nature provides a defined three-dimensional arrangement for substituent groups, enabling precise interactions with biological targets. This guide offers an in-depth comparison of the selectivity profiles of key drug candidates derived from this scaffold, supported by experimental data and detailed methodologies for researchers in drug discovery and development.
Introduction to the this compound Scaffold
The unique stereochemistry of the cis-fused pyrrolidine rings in the hexahydropyrrolo[3,4-c]pyrrole system imparts a distinct conformational rigidity. The addition of a methyl group at the 2-position further influences the spatial orientation of appended pharmacophores. This defined structure allows for the optimization of ligand-receptor interactions, leading to compounds with high affinity and selectivity for specific G-protein coupled receptors (GPCRs) and ligand-gated ion channels. This guide will focus on two prominent examples: S33084 , a potent dopamine D3 receptor antagonist, and A-844606 , a selective α7 nicotinic acetylcholine receptor (nAChR) agonist.
Comparative Selectivity Profiles
The selectivity of a drug candidate is paramount to its therapeutic efficacy and safety profile. Off-target interactions can lead to undesirable side effects. The following tables summarize the binding affinities of S33084 and A-844606 at a range of physiologically relevant receptors.
Table 1: Selectivity Profile of S33084
S33084, a benzopyranopyrrole derivative, exhibits remarkable selectivity for the human dopamine D3 receptor.[1] It displays over 100-fold lower affinity for the closely related D2 receptor and a wide panel of other neurotransmitter receptors.[1]
| Target Receptor | Binding Affinity (Ki, nM) | Selectivity vs. D3 | Reference |
| Dopamine D3 | 0.25 | - | [1] |
| Dopamine D2 | >25 | >100-fold | [1] |
| Serotonin 5-HT1A | 84 | 336-fold | |
| Adrenergic α1 | 60 | 240-fold | |
| Adrenergic α2 | 83 | 332-fold | |
| Over 30 other receptors | Low affinity | High | [1] |
Table 2: Selectivity Profile of A-844606
A-844606, a xanthenone derivative, demonstrates high affinity and selectivity for the α7 subtype of the nicotinic acetylcholine receptor, with significantly lower affinity for the α4β2 subtype.[2]
| Target Receptor | Binding Affinity (IC50, nM) | Selectivity vs. α7 nAChR | Reference |
| α7 nAChR | 11 | - | [2] |
| α4β2 nAChR | Low affinity | High | [2] |
Expert Insight: The high D3 selectivity of S33084 is a key attribute, as D3 receptors are implicated in the pathophysiology of addiction and psychosis, while D2 receptor antagonism is often associated with motor side effects. Similarly, the α7 nAChR selectivity of A-844606 is significant, as this receptor is a target for cognitive enhancement and anti-inflammatory therapies.
Experimental Protocols
To ensure the trustworthiness and reproducibility of selectivity data, standardized and well-validated experimental protocols are essential. The following sections detail the methodologies for key assays used to characterize the compounds discussed.
Radioligand Competition Binding Assay
This assay is a cornerstone for determining the affinity of a test compound for a specific receptor. It measures the ability of an unlabeled compound to displace a radiolabeled ligand with known affinity for the target receptor.
Workflow Diagram:
Caption: Workflow for a radioligand competition binding assay.
Step-by-Step Methodology:
-
Receptor Membrane Preparation:
-
Homogenize cells or tissues expressing the target receptor in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[3]
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet by resuspension and re-centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.[3]
-
-
Assay Incubation:
-
In a 96-well plate, combine the receptor membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for dopamine receptors), and varying concentrations of the unlabeled test compound.[3]
-
Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known saturating ligand).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[3]
-
-
Separation and Quantification:
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) to separate the receptor-bound radioligand from the free radioligand.[3]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.
-
Dry the filters and add a scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.[3]
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of the test compound.
-
Plot the specific binding as a function of the log of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Functional Assay
This functional assay measures the activation of G-protein coupled receptors (GPCRs). Agonist binding to a GPCR promotes the exchange of GDP for GTP on the associated Gα subunit. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the accumulation of a measurable radioactive signal upon receptor activation. For antagonists like S33084, this assay is used to measure their ability to block agonist-induced [³⁵S]GTPγS binding.
Workflow Diagram:
Caption: Workflow for a [³⁵S]GTPγS functional assay.
Step-by-Step Methodology:
-
Membrane and Reagent Preparation:
-
Prepare receptor membranes as described for the radioligand binding assay.
-
Prepare an assay buffer containing GDP to ensure G-proteins are in their inactive state.
-
-
Incubation:
-
In a 96-well plate, combine the receptor membranes, assay buffer with GDP, and the test compound (agonist or antagonist).
-
For antagonist characterization, pre-incubate the membranes with the antagonist before adding the agonist.
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate at a controlled temperature (e.g., 30°C) for a defined period.
-
-
Termination and Detection:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound [³⁵S]GTPγS.
-
Quantify the filter-bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
For agonists, plot the stimulated binding versus agonist concentration to determine EC50 and Emax values.
-
For antagonists, measure the inhibition of agonist-stimulated [³⁵S]GTPγS binding and calculate the IC50 and subsequently the antagonist dissociation constant (Kb).
-
MAP Kinase Activation Assay (ERK1/2 Phosphorylation)
Activation of many GPCRs, including the dopamine D3 receptor, can lead to the phosphorylation and activation of downstream signaling molecules such as the mitogen-activated protein kinases (MAPKs), ERK1 and ERK2. Measuring the level of phosphorylated ERK (pERK) provides a downstream functional readout of receptor activation.
Workflow Diagram:
Caption: Workflow for a cell-based ERK1/2 phosphorylation assay.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed cells expressing the receptor of interest into a 96-well plate and grow to a suitable confluency.
-
Serum-starve the cells for several hours to reduce basal ERK phosphorylation.
-
Treat the cells with the test compound (agonist or antagonist) for a specific time period (e.g., 5-15 minutes). For antagonist testing, pre-incubate with the antagonist before adding the agonist.
-
-
Cell Lysis:
-
Aspirate the media and lyse the cells directly in the wells using a lysis buffer containing phosphatase and protease inhibitors.
-
-
Detection of Phosphorylated ERK:
-
The levels of phosphorylated ERK1/2 and total ERK1/2 in the cell lysates can be quantified using various methods, such as:
-
Western Blotting: Separate lysate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against pERK and total ERK.
-
ELISA-based assays (e.g., HTRF®, AlphaScreen®): These are high-throughput methods that use specific antibody pairs to detect pERK and total ERK in a homogeneous format.[4]
-
-
-
Data Analysis:
-
Normalize the pERK signal to the total ERK signal to account for variations in cell number.
-
For agonists, plot the normalized pERK signal against the agonist concentration to determine the EC50.
-
For antagonists, measure the inhibition of agonist-induced ERK phosphorylation to determine the IC50.
-
Signaling Pathways
Understanding the signaling pathways engaged by these compounds is crucial for interpreting their cellular and physiological effects.
Dopamine D3 Receptor Signaling
The dopamine D3 receptor is a member of the D2-like family of GPCRs and primarily couples to Gi/o G-proteins.[5] Activation of the D3 receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5] This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors. Additionally, D3 receptor activation can modulate ion channels and activate the MAP kinase pathway.[6] As an antagonist, S33084 blocks these downstream effects initiated by dopamine or other D3 agonists.
Caption: Simplified signaling pathway of the Dopamine D3 receptor.
α7 Nicotinic Acetylcholine Receptor Signaling
The α7 nAChR is a ligand-gated ion channel composed of five α7 subunits.[7] Upon binding of an agonist like acetylcholine or A-844606, the channel opens, leading to a rapid influx of cations, primarily Ca²⁺. This increase in intracellular calcium can trigger a variety of downstream cellular responses, including the activation of calcium-dependent signaling cascades, neurotransmitter release, and modulation of gene expression. The α7 nAChR has also been shown to engage in non-canonical signaling through interactions with G-proteins and activation of pathways like the JAK2/STAT3 and PI3K/Akt pathways, which are involved in anti-inflammatory and anti-apoptotic effects.[7]
Caption: Key signaling pathways of the α7 nicotinic acetylcholine receptor.
Conclusion
The this compound scaffold has proven to be a versatile platform for the development of highly selective ligands for important neurological targets. The examples of S33084 and A-844606 highlight the potential to achieve remarkable target selectivity through careful chemical modification of this core structure. The detailed experimental protocols provided in this guide are intended to empower researchers to rigorously characterize the selectivity profiles of their own novel compounds. A thorough understanding of a compound's selectivity is a critical step in the journey from a chemical entity to a potential therapeutic agent. Further broad-panel screening of these and related derivatives against a wider array of receptors will continue to refine our understanding of their structure-activity relationships and guide the design of next-generation therapeutics with improved efficacy and safety.
References
-
Li, X., et al. (2023). Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation. STAR Protocols, 4(4), 102758. [Link]
-
Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]
-
Contreras, F. (2020). Abnormalities of Dopamine D3 Receptor Signaling in the Diseased Brain. Frontiers in Cellular Neuroscience, 14, 227. [Link]
-
Gao, Y., et al. (2022). Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review. Annals of Translational Medicine, 10(10), 586. [Link]
-
Harrison, C., & Traynor, J. R. (2003). The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. Life sciences, 74(4), 489–508. [Link]
-
Smit, M. J., et al. (2007). GPCR-mediated MAP kinase activation: the role of G-proteins and β-arrestins. Progress in molecular and subcellular biology, 42, 133–155. [Link]
-
Millan, M. J., et al. (2008). S33138 (N-[4-[2-[(3aS,9bR)-8-cyano-1,3a,4,9b-tetrahydro[4]benzopyrano[3,4-c]pyrrol-2(3H)-yl)-ethyl]phenyl-acetamide), a preferential dopamine D3 versus D2 receptor antagonist and potential antipsychotic agent: III. Actions in models of therapeutic activity and induction of side effects. The Journal of pharmacology and experimental therapeutics, 324(3), 1212–1226. [Link]
-
Wikipedia contributors. (2023, December 12). Dopamine receptor D3. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]
-
Pillai, G. (2001). Fully automated radioligand binding filtration assay for membrane-bound receptors. Journal of biomolecular screening, 6(3), 157–162. [Link]
-
National Center for Biotechnology Information. (2010). 2-(5-[11C]Methyl-hexahydro-pyrrolo[3,4-c]pyrrol-2-yl)-xanthene-9-one. [Link]
-
Millan, M. J., et al. (2000). S33084, a novel, potent, selective, and competitive antagonist at dopamine D(3)-receptors: I. Receptorial, electrophysiological and neurochemical profile compared with GR218,231 and L741,626. The Journal of pharmacology and experimental therapeutics, 293(3), 1048–1062. [Link]nih.gov/10869410/)
Sources
- 1. S33084, a novel, potent, selective, and competitive antagonist at dopamine D(3)-receptors: I. Receptorial, electrophysiological and neurochemical profile compared with GR218,231 and L741,626 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-(5-[11C]Methyl-hexahydro-pyrrolo[3,4-c]pyrrol-2-yl)-xanthene-9-one - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
A Comparative Guide to the Synthetic Routes of Hexahydropyrrolo[3,4-c]pyrroles: Strategies and Mechanistic Insights
The hexahydropyrrolo[3,4-c]pyrrole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically functionalized to interact with various biological targets. The development of efficient and stereocontrolled synthetic routes to this important core is therefore of significant interest to researchers in drug discovery and development. This guide provides a comparative overview of the most prominent synthetic strategies for accessing hexahydropyrrolo[3,4-c]pyrroles, with a focus on the underlying chemical principles, experimental considerations, and comparative performance.
1,3-Dipolar Cycloaddition of Azomethine Ylides: A Powerful and Versatile Approach
The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile is arguably the most widely employed and versatile method for the synthesis of the pyrrolidine ring, and by extension, the hexahydropyrrolo[3,4-c]pyrrole core.[1] This approach offers a high degree of control over the stereochemistry of the newly formed chiral centers.
Mechanistic Rationale: Azomethine ylides are 1,3-dipoles that can be generated in situ from various precursors, such as the condensation of an α-amino acid with an aldehyde or ketone.[2] The resulting ylide then readily undergoes a concerted or stepwise cycloaddition with a suitable dipolarophile, typically an electron-deficient alkene, to form a five-membered heterocyclic ring. The stereochemical outcome of the reaction is often dictated by the geometry of the azomethine ylide and the mode of its approach to the dipolarophile.
Experimental Workflow: 1,3-Dipolar Cycloaddition
Caption: General workflow for the synthesis of hexahydropyrrolo[3,4-c]pyrroles via 1,3-dipolar cycloaddition.
Representative Protocol: Synthesis via Azomethine Ylide Cycloaddition with Maleimide
This protocol is adapted from a procedure that utilizes the condensation of an α-amino acid methyl ester with 2-nitrobenzaldehyde to generate an ester-stabilized azomethine ylide, which then reacts with a maleimide.[2]
Step-by-Step Methodology:
-
Reactant Mixture: To a solution of 2-nitrobenzaldehyde (1.0 mmol) and the desired N-substituted maleimide (1.0 mmol) in a suitable solvent (e.g., toluene or xylenes, 10 mL) is added the α-amino acid methyl ester hydrochloride (1.2 mmol) and a base (e.g., triethylamine, 1.5 mmol).
-
Reaction Conditions: The reaction mixture is heated to reflux (typically 110-140 °C) and stirred for 12-24 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Work-up: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is redissolved in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washed sequentially with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired hexahydropyrrolo[3,4-c]pyrrole derivative.
Performance and Considerations:
| Parameter | 1,3-Dipolar Cycloaddition |
| Yields | Generally good to excellent (60-95%) |
| Stereoselectivity | Can be highly stereoselective, often favoring the exo or endo product depending on the reactants and conditions. Chiral catalysts or auxiliaries can be employed for enantioselective synthesis. |
| Substrate Scope | Broad scope for all three components (aldehyde, amino acid, and dipolarophile). |
| Advantages | High convergency, operational simplicity, and good control over stereochemistry. |
| Disadvantages | May require elevated temperatures; regioselectivity can be an issue with unsymmetrical dipolarophiles. |
Intramolecular Cyclization Strategies: Building the Second Ring
Another effective strategy for the synthesis of hexahydropyrrolo[3,4-c]pyrroles involves the formation of the second pyrrolidine ring through an intramolecular cyclization of a suitably functionalized pyrrolidine precursor. This approach can be particularly useful when a substituted pyrrolidine is readily available.
Mechanistic Rationale: The key to this strategy is the presence of a nucleophilic group and an electrophilic center on the same pyrrolidine scaffold, positioned to allow for a favorable 5-exo or 5-endo cyclization. Common intramolecular reactions employed include amidation, alkylation, and Michael additions.
Conceptual Diagram: Intramolecular Cyclization
Caption: Conceptual pathway for intramolecular cyclization to form the hexahydropyrrolo[3,4-c]pyrrole core.
Representative Protocol: Intramolecular Reductive Amination
This hypothetical protocol is based on the general principle of intramolecular reductive amination.
Step-by-Step Methodology:
-
Precursor Synthesis: A suitable pyrrolidine precursor bearing both a ketone/aldehyde and a primary/secondary amine, separated by an appropriate tether, is synthesized.
-
Cyclization/Reduction: The pyrrolidine precursor (1.0 mmol) is dissolved in a suitable solvent (e.g., methanol or dichloromethane, 10 mL). A reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride, 1.5 mmol) is added, and the reaction is stirred at room temperature for 12-24 hours. An acid catalyst (e.g., acetic acid) may be required to facilitate iminium ion formation.
-
Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired hexahydropyrrolo[3,4-c]pyrrole.
Performance and Considerations:
| Parameter | Intramolecular Cyclization |
| Yields | Generally moderate to good (50-85%), highly dependent on the efficiency of the cyclization step. |
| Stereoselectivity | The stereochemistry is often controlled by the existing stereocenters in the pyrrolidine precursor. |
| Substrate Scope | Dependent on the availability of suitably functionalized pyrrolidine starting materials. |
| Advantages | Allows for the construction of complex, highly substituted systems; stereochemistry can be pre-determined. |
| Disadvantages | Often requires a multi-step synthesis of the cyclization precursor, which can lower the overall yield. |
Multicomponent and Domino Reactions: Efficiency in a Single Pot
Multicomponent reactions (MCRs) and domino reactions offer an attractive approach to the synthesis of complex molecules like hexahydropyrrolo[3,4-c]pyrroles by combining multiple reaction steps in a single pot.[3][4] This strategy enhances synthetic efficiency by reducing the number of purification steps and minimizing waste.
Mechanistic Rationale: These reactions are designed so that the product of one reaction step is the substrate for the next, creating a cascade of bond-forming events. For the synthesis of the hexahydropyrrolo[3,4-c]pyrrole core, this could involve a sequence of reactions such as a Michael addition followed by an intramolecular cyclization and condensation.
Representative Example: Hantzsch-Type Domino Process
A domino reaction for the synthesis of the related hexahydropyrrolo[3,4-b]pyrrole core has been reported, which proceeds via a Hantzsch-type mechanism.[5] This involves the reaction of an N-arylbromomaleimide with an aminocrotonic acid ester.
Performance and Considerations:
| Parameter | Multicomponent/Domino Reactions |
| Yields | Can be highly variable, but optimized reactions can provide good to excellent yields. |
| Stereoselectivity | Can be challenging to control multiple stereocenters formed in a single pot, but stereoselective variants are being developed. |
| Substrate Scope | Often specific to the particular MCR, but can allow for the rapid generation of a library of compounds. |
| Advantages | High atom economy, operational simplicity, and increased synthetic efficiency. |
| Disadvantages | Reaction discovery and optimization can be complex; controlling stereoselectivity can be difficult. |
Comparative Summary
| Synthetic Strategy | Key Features | Typical Yields | Stereocontrol |
| 1,3-Dipolar Cycloaddition | Convergent, versatile, good for creating core scaffold. | Good to Excellent | High, tunable with catalysts. |
| Intramolecular Cyclization | Good for late-stage functionalization, pre-determined stereochemistry. | Moderate to Good | Excellent, substrate-controlled. |
| Multicomponent/Domino | High efficiency, atom economy, rapid library synthesis. | Variable | Challenging, but possible. |
Conclusion
The synthesis of the hexahydropyrrolo[3,4-c]pyrrole core can be achieved through several effective strategies, each with its own set of advantages and disadvantages. The 1,3-dipolar cycloaddition of azomethine ylides stands out as a particularly powerful and versatile method, offering high yields and excellent stereocontrol. Intramolecular cyclization provides a reliable route when suitably functionalized precursors are accessible and allows for precise control over the final stereochemistry. Multicomponent and domino reactions represent a highly efficient approach for the rapid generation of molecular diversity, although they may require more extensive optimization to achieve high stereoselectivity. The choice of the optimal synthetic route will ultimately depend on the specific target molecule, the desired substitution pattern, and the required level of stereochemical purity.
References
-
Rapid synthesis of hexahydropyrrolo[3,4-b]pyrrole-fused quinolines via a consecutive [3 + 2] cycloaddition and reduction/intramolecular lactamization cascade. Organic Chemistry Frontiers. [Link]
-
Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds. Molecules. [Link]
-
Free-radical cyclization approach to polyheterocycles containing pyrrole and pyridine rings. Beilstein Journal of Organic Chemistry. [Link]
-
Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry. [Link]
-
Multicomponent reactions for the synthesis of pyrroles. Chemical Society Reviews. [Link]
-
Rapid synthesis of hexahydropyrrolo[3,4-b]pyrrole-fused quinolines via a consecutive [3 + 2] cycloaddition and reduction/intramolecular lactamization cascade. Sci-Hub. [Link]
-
Recent Advancements in Pyrrole Synthesis. Molecules. [Link]
-
Multicomponent reactions for the synthesis of pyrroles. Chemical Society Reviews. [Link]
-
A New Synthetic Route to Polyhydrogenated Pyrrolo[3,4-b]pyrroles by the Domino Reaction of 3-Bromopyrrole-2,5-Diones with Aminocrotonic Acid Esters. Molecules. [Link]
-
Synthesis of Polysubstituted N-H Pyrroles from Vinyl Azides and 1,3-Dicarbonyl Compounds. Organic Letters. [Link]
-
Retrosynthetic routes to pyrrolo[3,4-b]pyrroles. ResearchGate. [Link]
-
A sustainable catalytic pyrrole synthesis. Nature Communications. [Link]
-
1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Aromatic Dipolarophiles. ARKIVOC. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Rapid synthesis of hexahydropyrrolo[3,4-b]pyrrole-fused quinolines via a consecutive [3 + 2] cycloaddition and reduction/intramolecular lactamization cascade - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. scilit.com [scilit.com]
- 4. Multicomponent reactions for the synthesis of pyrroles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
A Head-to-Head Comparison: cis-2-Methylhexahydropyrrolo[3,4-c]pyrrole versus Alternative Bicyclic Scaffolds in Modern Drug Discovery
In the intricate tapestry of medicinal chemistry, the selection of a core scaffold is a decision that profoundly influences the trajectory of a drug discovery program. The right building block can unlock novel chemical space, enhance potency, and fine-tune ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. Conversely, a suboptimal choice can lead to insurmountable challenges in synthesis and biological activity. This guide provides a comprehensive, data-driven comparison of cis-2-methylhexahydropyrrolo[3,4-c]pyrrole, a rising star in the scaffold repertoire, against other established bicyclic diamines. We aim to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their quest for next-generation therapeutics.
The Strategic Advantage of Rigid Scaffolds
The rationale for employing rigid bicyclic scaffolds like this compound is rooted in the principles of conformational constraint. By locking the molecule into a more defined three-dimensional shape, we reduce the entropic penalty of binding to a biological target, which can lead to a significant increase in binding affinity and potency.[1] Furthermore, the defined exit vectors of these scaffolds allow for precise, predictable exploration of the surrounding chemical space, a crucial factor in optimizing ligand-receptor interactions. Bicyclic structures are often considered ideal scaffolds for drug development as they provide this valuable molecular rigidity.[1]
Introducing the Contenders: A Curated Selection of Bicyclic Diamines
This guide will focus on a comparative analysis of the following key building blocks, frequently employed as bioisosteres for flexible fragments like piperazine:
-
This compound: A saturated bicyclic diamine featuring a methyl group that introduces a specific stereochemical and conformational bias.[2][3]
-
Octahydropyrrolo[3,4-c]pyrrole: The parent scaffold, which has been successfully used as a piperazine replacement in drug discovery research.[4]
-
2,5-Diazabicyclo[2.2.1]heptane: A more constrained and rigid bicyclic system, often used as a rigid counterpart of the flexible piperazine ring.[5]
-
2,6-Diazaspiro[3.3]heptane: A spirocyclic diamine with distinct geometric properties, which has gained significant attention as a three-dimensional alternative to piperazine.[6]
Head-to-Head Comparison: Key Performance Metrics
The true measure of a building block's utility lies in its performance across a range of critical parameters. The following sections provide a detailed, evidence-based comparison.
Physicochemical Properties
The physicochemical profile of a scaffold is a primary determinant of a drug candidate's "developability." Properties such as lipophilicity (LogP), and polar surface area (PSA) are critical for absorption, distribution, and overall pharmacokinetic behavior.
| Building Block | cLogP (Calculated) | Polar Surface Area (Ų) | Reference |
| This compound | -0.1 | 15.3 | [3] |
| Octahydropyrrolo[3,4-c]pyrrole | -0.8 | 24.1 | [4] |
| 2,5-Diazabicyclo[2.2.1]heptane | -0.9 | 24.1 | [7] |
| 2,6-Diazaspiro[3.3]heptane | -1.2 | 24.1 | [6] |
Expert Analysis: The introduction of the methyl group in the cis-2-methyl derivative slightly increases its lipophilicity (a higher LogP value) compared to the parent octahydropyrrolo[3,4-c]pyrrole and the other bicyclic amines. While all listed scaffolds exhibit favorable low LogP values, this subtle modulation can be strategically employed to fine-tune the overall lipophilicity of a final compound. This is a critical parameter in balancing potency and ADMET properties, where even minor adjustments can significantly impact a molecule's success. The spirocyclic nature of 2,6-diazaspiro[3.3]heptane, for instance, has been shown to lower lipophilicity when replacing piperazine, which can be advantageous for improving metabolic stability.[8]
Synthetic Accessibility and Versatility
The ease and efficiency of incorporating a building block into a synthetic route are paramount for rapid lead optimization. Vicinal diamines are exceptionally useful building blocks in organic synthesis and drug design.[9]
General Synthetic Workflow:
The typical incorporation of these diamine scaffolds involves standard amide bond formation or reductive amination protocols.[10] A key strategic decision is the choice between mono- or di-functionalization, which is enabled by the use of a suitable protecting group, most commonly a tert-butyloxycarbonyl (Boc) group. This allows for sequential, controlled reactions at each nitrogen atom.
Caption: Generalized workflow for the selective functionalization of bicyclic diamine scaffolds.
Experimental Protocol: Representative Amide Coupling
-
Dissolution: Dissolve mono-Boc-protected this compound (1.0 eq) and a carboxylic acid of interest (1.1 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).
-
Coupling Agent Addition: Add a coupling agent, such as TBTU (1.2 eq) or HATU, and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 eq) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 4-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO₃), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Deprotection: To remove the Boc protecting group, dissolve the purified intermediate in dichloromethane (DCM) and treat with an excess of trifluoroacetic acid (TFA). Stir at room temperature for 1-2 hours.
-
Final Coupling: After removal of the solvent and TFA under vacuum, the resulting free amine can be used directly in a second coupling reaction to afford the di-substituted product.
Trustworthiness of the Protocol: This protocol represents a standard and widely validated method for amide bond formation, a cornerstone of medicinal chemistry.[10] The use of phosphonium (TBTU) or aminium (HATU) based coupling reagents is known for high efficiency and low rates of side reactions like racemization.[10] The extractive work-up is a robust procedure designed to effectively remove unreacted starting materials and reagents, and flash chromatography is the gold standard for ensuring the isolation of a high-purity product for subsequent steps.
Impact on Pharmacological Properties: A Case Study Approach
The ultimate test of a scaffold's merit is the biological activity it imparts to a molecule. The choice of a specific bicyclic diamine has proven instrumental in achieving the desired pharmacological profile in numerous drug discovery programs.
-
Case Study 1: DPP-4 Inhibitors (Diabetes). The rigid 2,5-diazabicyclo[2.2.1]heptane scaffold has been successfully employed in the design of potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitors. The constrained conformation allows for optimal presentation of the pharmacophoric elements into the enzyme's active site, leading to high-affinity binding.
-
Case Study 2: mGlu1 Modulators (CNS Disorders). In a program targeting metabotropic glutamate receptor 1 (mGlu1), direct replacement of a piperazine ring with the octahydropyrrolo[3,4-c]pyrrole scaffold afforded a compound that was over sevenfold more potent.[4] This highlights the scaffold's effectiveness as a piperazine isostere for CNS targets.[4]
-
Case Study 3: SOS1 Agonists (Cancer). In the development of Son of sevenless homolog 1 (SOS1) agonists, replacing a piperazine with a 2,6-diazaspiro[3.3]heptane resulted in a 3-fold improvement in binding.[8] The authors postulated this was driven by the increased rigidity of the spirocycle, leading to a lower entropic binding penalty, and its increased basicity, resulting in a stronger ionic interaction with the protein.[8]
The this compound Advantage: Fine-Tuning for Success
The introduction of the cis-methyl group on the hexahydropyrrolo[3,4-c]pyrrole core provides a unique set of advantages that a medicinal chemist can leverage for lead optimization:
-
Conformational Restriction: The methyl group further restricts the conformational flexibility of the bicyclic system. This can pre-organize the molecule into a bioactive conformation, thereby enhancing potency by reducing the entropic cost of binding.
-
Vectorial Control: The stereochemistry of the methyl group provides a well-defined vector. This can be exploited to probe specific sub-pockets within a binding site that are inaccessible to the parent scaffold, potentially leading to improved selectivity against off-targets.
-
Modulation of Physicochemical Properties: As noted in the data table, the methyl group provides a handle to subtly increase lipophilicity, which can be used to improve cell permeability or tune other ADMET properties.
Caption: Key advantages imparted by the cis-methyl group on the hexahydropyrrolo[3,4-c]pyrrole scaffold.
Conclusion and Future Outlook
The selection of a core scaffold is a pivotal decision in drug discovery. While established building blocks like octahydropyrrolo[3,4-c]pyrrole, 2,5-diazabicyclo[2.2.1]heptane, and 2,6-diazaspiro[3.3]heptane offer a solid foundation for achieving rigidity and exploring 3D space, the nuanced advantages of this compound make it a compelling choice for programs requiring fine-tuning of potency, selectivity, and pharmacokinetic properties. Its ability to impart additional conformational rigidity and provide a unique exit vector for further chemical exploration positions it as a powerful tool in the medicinal chemist's arsenal. As the demand for novel therapeutics with superior efficacy and safety profiles continues to grow, the strategic application of well-designed building blocks like this compound will undoubtedly play a crucial role in shaping the future of medicine.
References
-
East, S. P., et al. Octahydropyrrolo[3,4-c]pyrrole negative allosteric modulators of mGlu1. Bioorganic & Medicinal Chemistry Letters. 2010;20(15):4562-4566. Available from: [Link].
-
Shanghai Nianxing Industrial Co., Ltd. This compound. LookChem. Available from: [Link].
-
Scott, J. S., et al. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters. 2022;13(4):548-554. Available from: [Link].
-
ResearchGate. Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. ResearchGate. Available from: [Link].
-
ResearchGate. A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane. ResearchGate. Available from: [Link].
-
Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. International Journal of Molecular Sciences. 2022;23(15):8259. Available from: [Link].
-
Organic & Biomolecular Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Royal Society of Chemistry. Available from: [Link].
-
PubMed. Facile synthesis of bicyclic amidines and imidazolines from 1,2-diamines. National Center for Biotechnology Information. Available from: [Link].
-
Journal of Visualized Experiments. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. JoVE. Available from: [Link].
-
PubChem. 2-Methyloctahydropyrrolo(3,4-c)pyrrole. National Center for Biotechnology Information. Available from: [Link].
-
SciTechnol. Therapeutic Significance of Pyrrole in Drug Delivery. SciTechnol. Available from: [Link].
-
ResearchGate. Bicyclic Conformationally Restricted Diamines. ResearchGate. Available from: [Link].
-
Chemical Reviews. The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. ACS Publications. Available from: [Link].
-
ResearchGate. Basicity and Lipophilicity of gem‐Difluorinated Saturated Bicyclic Amines: Advanced Building Blocks for Drug Discovery. ResearchGate. Available from: [Link].
-
Semantic Scholar. Green synthesis of highly functionalized octahydropyrrolo[3,4-c]pyrrole derivatives using subcritical water, and their. Semantic Scholar. Available from: [Link].
-
HepatoChem. Amide coupling reaction in medicinal chemistry. HepatoChem, Inc. Available from: [Link].
-
Chemical Communications. Direct reductive coupling of secondary amides: chemoselective formation of vicinal diamines and vicinal amino alcohols. Royal Society of Chemistry. Available from: [Link].
-
SciSpace. Octahydropyrrolo[3,4-C]pyrrole derivatives. SciSpace. Available from: [Link].
-
Semantic Scholar. Green synthesis of highly functionalized octahydropyrrolo[3,4-c]pyrrole derivatives using subcritical water, and their anti(myco)bacterial and antifungal activity. Semantic Scholar. Available from: [Link].
-
Chemical-Suppliers.com. This compound. Chemical-Suppliers.com. Available from: [Link].
-
PubMed Central. Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery. National Center for Biotechnology Information. Available from: [Link].
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. Available from: [Link].
-
RSC Publishing. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Royal Society of Chemistry. Available from: [Link].
-
ResearchGate. Synthesis Strategies and Medicinal Value of Pyrrole and its Fused Heterocyclic Compounds. ResearchGate. Available from: [Link].
-
PubMed Central. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. National Center for Biotechnology Information. Available from: [Link].
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 3. 2-Methyloctahydropyrrolo(3,4-c)pyrrole | C7H14N2 | CID 12958533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Octahydropyrrolo[3,4-c]pyrrole negative allosteric modulators of mGlu1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hepatochem.com [hepatochem.com]
The Strategic Selection of Chiral Scaffolds: A Cost-Effectiveness Analysis of cis-2-Methylhexahydropyrrolo[3,4-C]pyrrole in Kinase Inhibitor Development
For researchers, scientists, and drug development professionals, the journey from a promising molecular target to a clinically viable drug is paved with critical decisions. Among the most crucial is the selection of the core chemical scaffold, a choice that profoundly impacts a drug candidate's synthetic accessibility, cost of goods sold (COGS), and ultimately, its therapeutic performance. This guide provides an in-depth cost-effectiveness analysis of cis-2-Methylhexahydropyrrolo[3,4-C]pyrrole, a chiral bicyclic diamine that has garnered significant interest as a privileged scaffold in modern medicinal chemistry, most notably in the development of targeted kinase inhibitors.
Through an objective comparison with viable alternatives, supported by experimental data and established synthetic protocols, this guide will illuminate the causal relationships between scaffold architecture, manufacturing feasibility, and biological activity. Our analysis is grounded in the principles of scientific integrity, offering a self-validating framework for researchers to make informed decisions in their own drug discovery programs.
The Pyrrolo[3,4-c]pyrrole Scaffold: A Rising Star in Kinase Inhibition
The pyrrolo[3,4-c]pyrrole core is a rigid, bicyclic diamine that provides a three-dimensional framework for the precise orientation of pharmacophoric groups. This structural rigidity is a key attribute in the design of selective kinase inhibitors, as it can lead to enhanced binding affinity and improved selectivity for the target kinase over off-target proteins.
The cis-stereochemistry of the ring fusion in this compound further defines the spatial arrangement of the two nitrogen atoms, which often serve as key attachment points for side chains that interact with the ATP-binding pocket of kinases. This defined stereochemistry is crucial for potent and selective biological activity.
A prime example of the successful application of this scaffold is in the FDA-approved drug Pexidartinib (Turalio™) , a potent and selective inhibitor of the colony-stimulating factor 1 receptor (CSF-1R) used for the treatment of tenosynovial giant cell tumor.[1] The this compound core in Pexidartinib is instrumental in positioning the pyridine and azaindole moieties for optimal interaction with the kinase hinge region.
Comparative Scaffolds: Evaluating the Alternatives
To assess the cost-effectiveness of this compound, we will compare it with two well-established chiral diamine scaffolds that are frequently employed in asymmetric synthesis and drug development:
-
trans-1,2-Diaminocyclohexane: A widely used and commercially available chiral diamine, often considered a "gold standard" for its versatility in asymmetric catalysis and as a synthetic building block.[2][3]
-
cis-2,5-Diaminobicyclo[2.2.2]octane: A more rigid bicyclic diamine that offers a different spatial arrangement of the amino groups compared to the pyrrolo[3,4-c]pyrrole scaffold.[2][4]
The selection of these comparators allows for a nuanced analysis of how scaffold rigidity, synthetic accessibility, and the spatial relationship of functional groups influence both the cost of production and the ultimate performance in a drug candidate.
Cost-Effectiveness Analysis: A Synthesis-Centric Perspective
A comprehensive cost-effectiveness analysis in drug discovery extends beyond the final price of a drug; it begins with the synthetic feasibility and cost of the key intermediates. For the purpose of this guide, we will evaluate the cost-effectiveness based on the following parameters:
-
Synthetic Complexity: The number of synthetic steps and the complexity of the chemical transformations required to produce the scaffold.
-
Yield and Throughput: The overall efficiency of the synthetic route, which directly impacts the cost per gram of the final scaffold.
-
Availability of Starting Materials: The cost and commercial availability of the initial chemical building blocks.
-
Purification and Scalability: The ease of purification and the feasibility of scaling up the synthesis for industrial production.
Synthesis of this compound
The synthesis of this compound, often in its protected form (e.g., Boc-protected), is a multi-step process. A common route involves the construction of the bicyclic ring system through cycloaddition reactions followed by functional group manipulations. For instance, a reported synthesis involves an intramolecular azomethine ylide-alkene [3+2] cycloaddition as a key step to construct the pyrrolizidine core.[5] While this method can provide the desired cis-stereochemistry with good control, it often requires multiple steps and chromatographic purification, which can be costly and time-consuming on a large scale.
A patent for the continuous production of Pexidartinib highlights a two-step process starting from 5-chloro-7-azaindole and 2-chloro-5-chloromethylpyridine, which suggests that for industrial-scale synthesis, more streamlined and cost-effective routes are being developed.[6]
Synthesis of trans-1,2-Diaminocyclohexane
trans-1,2-Diaminocyclohexane is commercially available in both racemic and enantiomerically pure forms, which immediately presents a cost advantage for initial research and development.[3] Its synthesis is well-established and can be achieved through various methods, including the resolution of the racemic mixture or through asymmetric synthesis. A patent describes a method for producing trans-1,2-diaminocyclohexane with a yield of 62% and high chemical purity.[7] The ready availability and relatively straightforward synthesis contribute to its lower cost compared to more complex bicyclic scaffolds.
Synthesis of cis-2,5-Diaminobicyclo[2.2.2]octane
The synthesis of cis-2,5-diaminobicyclo[2.2.2]octane in its enantiopure form is a more complex undertaking, typically starting from benzoic acid.[2][4] The construction of the rigid bicyclo[2.2.2]octane core requires a multi-step sequence, which can impact its cost and availability. While it offers a unique and rigid conformational constraint, the synthetic complexity is a significant factor in its cost-effectiveness.
Cost-Effectiveness Summary
| Scaffold | Synthetic Complexity | Starting Material Availability | Scalability | Estimated Relative Cost |
| This compound | Moderate to High | Readily Available | Moderate | Moderate to High |
| trans-1,2-Diaminocyclohexane | Low to Moderate | Commercially Available | High | Low |
| cis-2,5-Diaminobicyclo[2.2.2]octane | High | Readily Available | Low to Moderate | High |
This semi-quantitative analysis suggests that from a purely synthetic cost perspective, trans-1,2-diaminocyclohexane is the most cost-effective scaffold among the three. However, the ultimate value of a scaffold is determined by its contribution to the performance of the final drug candidate.
Performance Analysis: The Impact of Scaffold on Biological Activity
The choice of a chiral scaffold is not merely a matter of cost; it is a strategic decision that directly influences the pharmacological properties of a drug. The rigid and defined three-dimensional structure of a scaffold dictates how the appended pharmacophoric groups are presented to the biological target, thereby affecting potency, selectivity, and pharmacokinetic properties.
Performance of the Pyrrolo[3,4-c]pyrrole Scaffold in Pexidartinib
Pexidartinib's clinical success is a testament to the performance of the this compound scaffold. In a phase 3 clinical trial (ENLIVEN), Pexidartinib demonstrated a statistically significant improvement in overall response rate compared to placebo in patients with tenosynovial giant cell tumor.[8] The specific conformation enforced by the bicyclic core is crucial for its high affinity and selectivity for CSF-1R.
Performance of Alternative Scaffolds in Kinase Inhibitors
While a direct comparison of these three scaffolds within the same kinase inhibitor is not available in the public domain, we can infer their potential performance from their use in other contexts.
-
trans-1,2-Diaminocyclohexane has been extensively used as a ligand in asymmetric catalysis, demonstrating its ability to create a well-defined chiral environment around a metal center.[9] This property is transferable to its use as a scaffold in drug design, where it can effectively orient functional groups for target engagement.
-
cis-2,5-Diaminobicyclo[2.2.2]octane has been explored as a scaffold for asymmetric catalysis of the Henry reaction, leading to the synthesis of β-adrenergic receptor blocking agents.[10] Its rigid structure provides a high degree of stereocontrol, which is a desirable feature for potent and selective inhibitors.
Comparative Performance of CSF-1R Inhibitors with Different Scaffolds
To further contextualize the performance of the pyrrolo[3,4-c]pyrrole scaffold, it is informative to compare Pexidartinib with other CSF-1R inhibitors that utilize different core structures. For example, Vimseltinib , another CSF-1R inhibitor, is also in clinical development for tenosynovial giant cell tumor.[11] While a head-to-head clinical trial is not available, comparing the clinical data of these different inhibitors can provide insights into the relative performance of their underlying scaffolds. Factors to consider include efficacy, safety profile, and pharmacokinetic parameters.
Experimental Protocols
To provide a practical framework for researchers, detailed, step-by-step methodologies for the synthesis of these key chiral diamine scaffolds are essential.
Protocol: Synthesis of a Pyrrolo[3,4-c]pyrrole Derivative
A representative synthesis of a pyrrolo[3,4-c]pyrrole derivative can be adapted from the literature, for example, through a Paal-Knorr pyrrole synthesis.[12]
Reaction: Paal-Knorr Pyrrole Synthesis
-
Reactants: A primary amine and a 1,4-dicarbonyl compound (e.g., 2,5-hexanedione).
-
Catalyst: An acid catalyst (e.g., p-toluenesulfonic acid).
-
Solvent: Toluene or another suitable solvent.
-
Procedure:
-
Combine the primary amine, 1,4-dicarbonyl compound, and catalyst in the solvent.
-
Heat the mixture to reflux with a Dean-Stark trap to remove water.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol: Asymmetric Synthesis of trans-1,2-Diaminocyclohexane
An established method for the asymmetric synthesis of trans-1,2-diaminocyclohexane involves the resolution of the racemic mixture using a chiral resolving agent.
Reaction: Resolution of (±)-trans-1,2-Diaminocyclohexane
-
Reactants: (±)-trans-1,2-Diaminocyclohexane and a chiral acid (e.g., L-(+)-tartaric acid).
-
Solvent: Methanol/Water.
-
Procedure:
-
Dissolve the racemic diamine in the solvent.
-
Add a solution of the chiral acid to form diastereomeric salts.
-
Allow the less soluble diastereomeric salt to crystallize.
-
Isolate the crystals by filtration.
-
Treat the isolated salt with a base to liberate the enantiomerically enriched diamine.
-
Conclusion and Future Perspectives
The cost-effectiveness analysis of this compound reveals a nuanced picture. While it may not be the most economical chiral diamine scaffold from a purely synthetic standpoint when compared to simpler, commercially available alternatives like trans-1,2-diaminocyclohexane, its true value lies in its performance as a privileged scaffold for kinase inhibitors. The clinical success of Pexidartinib underscores the ability of this rigid, bicyclic core to deliver potent and selective drug candidates.
For drug development professionals, the choice of a scaffold is a strategic balancing act between cost and performance. The key takeaways from this analysis are:
-
For early-stage discovery and lead optimization, the higher cost of this compound may be justified by its potential to yield highly potent and selective compounds, thereby increasing the probability of success.
-
For later-stage development and manufacturing, the focus should be on optimizing the synthetic route to reduce the cost of goods sold. The development of more efficient, scalable, and continuous manufacturing processes will be crucial for the commercial viability of drugs utilizing this scaffold.
-
The exploration of alternative scaffolds remains a vital strategy. While the pyrrolo[3,4-c]pyrrole core has proven its merit, the vastness of chemical space undoubtedly holds other chiral scaffolds with equally compelling or even superior properties.
Ultimately, the most cost-effective scaffold is the one that leads to a safe and effective medicine. By carefully considering the interplay between synthetic feasibility, cost, and biological performance, researchers can make more informed decisions and increase the likelihood of bringing innovative therapies to patients in need.
References
- Method for producing trans-1,2-diaminocyclohexane. JP6287290B2. Google Patents; 2018.
- Gagnon A. Cis-2,5-Diaminobicyclo[2.2.2]octane, a New Chiral Scaffold for Asymmetric Catalysis. Accounts of Chemical Research. 2017;50(9):2223-2234.
- van der Zwan D, et al. The Cost-Effectiveness of Frontline Tyrosine Kinase Inhibitors for Patients With Chronic Myeloid Leukemia: In Pursuit of Treatment-Free Remission and Dose Reduction. Value in Health. 2025;28(2):224-232.
- Shaikh A, et al. CSF-1R inhibitor, pexidartinib, sensitizes esophageal cancer to PD-1 immune checkpoint blockade in a rat model. Journal of Clinical Oncology. 2022;40(4_suppl):335-335.
- Zhong C, et al. Mechanistic study of pexidartinib-induced toxicity in human hepatic cells. Chemico-Biological Interactions. 2025;391:111641.
- Wang S, et al. Recent advances in colony stimulating factor-1 receptor (CSF1R) inhibitors. Biochemical Pharmacology. 2025;231:117187.
-
Cannarile MA, et al. Structures of CSF1R inhibitors advanced to clinical trials. ResearchGate. 2017. Available from: [Link]
- Yang X, et al. Expeditious synthesis of cis-1-methyl-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo-[3,2h]isoquinoline / [2,3-f]quinoline via azomethine ylide-alkene [3+2] cycloaddition. Beilstein Journal of Organic Chemistry. 2008;4:19.
- Padula WV, et al. Cost-effectiveness of Tyrosine Kinase Inhibitor Treatment Strategies for Chronic Myeloid Leukemia in Chronic Phase After Generic Entry of Imatinib in the United States. Journal of the National Cancer Institute. 2016;108(7):djv393.
- Deeks ED. Pexidartinib: A Review in Tenosynovial Giant Cell Tumour. Drugs. 2020;80(2):179-186.
-
Yanai H, et al. Synthesis and structure of pexidartinib. ResearchGate. 2021. Available from: [Link]
- Foubelo F, Nájera C. Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews. 2013;42(19):7947-7972.
- Pyrrolo[3,4-C]pyrrole synthesis. US5616725A. Google Patents; 1997.
- Gagnon A. Cis-2,5-diaminobicyclo[2.2.2]octane, a New Chiral Scaffold for Asymmetric Catalysis. Accounts of Chemical Research. 2017;50(9):2223-2234.
- Chan L, et al.
- Van den Eynde A, et al.
-
Farid SS, et al. Benchmarking biopharmaceutical process development and manufacturing cost contributions to R&D. ResearchGate. 2015. Available from: [Link]
-
Drugs.com. Pexidartinib Alternatives Compared. Available from: [Link]
- Lee YJ, et al. Targeting the CSF-1/CSF-1R Axis: Exploring the Potential of CSF1R Inhibitors in Neurodegenerative Diseases. Journal of Medicinal Chemistry. 2024;67(8):6336-6357.
- El-Damasy AK, et al. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. 2022;27(19):6618.
- Periasamy M, et al. Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions. Arkivoc. 2004;2004(8):4-11.
- Albaugh B, et al. Pexidartinib (TURALIO™): The First FDA-Indicated Systemic Treatment for Tenosynovial Giant Cell Tumor. Annals of Pharmacotherapy. 2020;54(12):1244-1251.
-
Organic Chemistry Portal. Pyrrole synthesis. Available from: [Link]
- Gütz C, et al. Synthesis and Applications of Periodate for Fine Chemicals and Important Pharmaceuticals. Organic Process Research & Development. 2022;26(8):2263-2281.
- Gibson G, et al. Distinguishing the effects of systemic CSF1R inhibition by PLX3397 on microglia and peripheral immune cells.
- Li J, et al. Population Pharmacokinetic Analysis of Pexidartinib in Healthy Subjects and Patients With Tenosynovial Giant Cell Tumor or Other Solid Tumors. Clinical Pharmacology in Drug Development. 2021;10(5):544-555.
- Zhong C, et al. Mechanistic study of pexidartinib-induced toxicity in human hepatic cells. Chemico-Biological Interactions. 2025;391:111641.
- Tap WD, et al. Results from Phase I Extension Study Assessing Pexidartinib Treatment in Six Cohorts with Solid Tumors including TGCT, and Abnormal CSF1 Transcripts in TGCT. Clinical Cancer Research. 2020;26(18):4834-4843.
- Liu R, et al. Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. The Journal of Organic Chemistry. 2021;86(7):5277-5287.
- EXPLORATION OF CIS-1,2-DIAMINOCYCLOHEXANE-BASED CONFORMATIONALLY LOCKED CHIRAL LIGANDS IN ASYMMETRIC SYNTHESIS. Scholarly Commons. 2013.
- Padula WV, et al. Cost-effectiveness of Tyrosine Kinase Inhibitor Treatment Strategies for Chronic Myeloid Leukemia in Chronic Phase After Generic Entry of Imatinib in the United States. Journal of the National Cancer Institute. 2016;108(7):djv393.
- Synthetic method for continuously producing pexidartinib. CN111233857A. Google Patents; 2020.
-
Thermo Fisher Scientific. trans-1,2-Diaminocyclohexane-N,N,N',N'-tetraacetic acid monohydrate, ACS, 97.5%-100.5%. Available from: [Link]
-
Pyonteck SM, et al. CSF1/CSF1R inhibitors as monotherapy in current clinical development. ResearchGate. 2013. Available from: [Link]
- Sosnin S, et al. Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. Molecules. 2023;28(8):3576.
- American Society of Clinical Oncology. Pexidartinib and CSF1R Inhibitors as Treatment for Tenosynovial Giant Cell Tumors. 2020.
- Martínez-Vargas F, et al. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas.
-
Gagnon A. Cis 2,5-diaminobicyclo[2.2.2]octane, a New Scaffold for Asymmetric Catalysis of the Henry Reaction. Application to the Synthesis of βAdrenergic Receptor Blocking Agents. ResearchGate. 2017. Available from: [Link]
- Tap WD, et al. Pexidartinib versus placebo for advanced tenosynovial giant cell tumour (ENLIVEN): a randomised phase 3 trial. The Lancet. 2019;394(10197):478-487.
- Zhang F, et al. Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society. 2014;136(49):17333-17339.
- Quiroga-Varela J, et al. Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. Molbank. 2022;2022(1):M1334.
- Iannazzo S, et al. Cost Effectiveness of the Third-Generation Tyrosine Kinase Inhibitor (TKI) Ponatinib, vs. Second-Generation TKIs or Stem Cell Transplant, as Third-Line Treatment for Chronic-Phase Chronic Myeloid Leukemia. PharmacoEconomics. 2019;37(9):1159-1173.
Sources
- 1. Pexidartinib (TURALIO™): The First FDA-Indicated Systemic Treatment for Tenosynovial Giant Cell Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (±)-trans-1,2-Diaminocyclohexane 99 1121-22-8 [sigmaaldrich.com]
- 4. cis-2,5-Diaminobicyclo[2.2.2]octane, a New Chiral Scaffold for Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Population Pharmacokinetic Analysis of Pexidartinib in Healthy Subjects and Patients With Tenosynovial Giant Cell Tumor or Other Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN111233857A - Synthetic method for continuously producing pexidartinib - Google Patents [patents.google.com]
- 7. JP6287290B2 - Method for producing trans-1,2-diaminocyclohexane - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. drugs.com [drugs.com]
- 12. Pyrrole synthesis [organic-chemistry.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of cis-2-Methylhexahydropyrrolo[3,4-c]pyrrole
For Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of laboratory chemicals are paramount to ensuring the safety of personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the safe disposal of cis-2-Methylhexahydropyrrolo[3,4-c]pyrrole, a compound utilized in various research and development applications. As a Senior Application Scientist, my objective is to provide you with a framework that is not only procedurally sound but also grounded in scientific principles and best practices for chemical safety.
While specific data for this compound is limited, a conservative approach to its disposal is warranted based on its chemical structure and the known hazards of related compounds, particularly the parent aromatic heterocycle, pyrrole. This guide is built upon the foundational principles of managing flammable, toxic, and irritating chemical waste.
Hazard Assessment: Understanding the Risks
A thorough understanding of the potential hazards associated with this compound is the first step in ensuring its safe disposal. Based on available data for structurally similar compounds, the following hazards should be anticipated:
-
Flammability: The parent compound, pyrrole, is a flammable liquid.[1][2] While the hydrogenation in this compound may alter its flashpoint, it is prudent to treat it as a potentially flammable substance.
-
Toxicity: Pyrrole is toxic if swallowed and harmful if inhaled.[1][2] Derivatives of pyrrole have also demonstrated varying levels of toxicity.[3][4] Therefore, oral and inhalation exposure to this compound should be strictly avoided.
-
Irritation and Damage: PubChem lists 2-Methyloctahydropyrrolo(3,4-c)pyrrole as causing skin irritation and serious eye damage.[5] This is consistent with the hazards of many amines. Direct contact with the skin and eyes must be prevented.
-
Environmental Hazards: Pyrrole is listed as harmful to aquatic life. As such, this compound should be prevented from entering drains or waterways.
Table 1: Hazard Profile Summary
| Hazard Category | Anticipated Risk for this compound |
| Physical Hazards | Potentially combustible/flammable liquid.[5] |
| Health Hazards | Toxic if swallowed, harmful if inhaled, causes skin irritation, and serious eye damage.[5] |
| Environmental Hazards | Potentially harmful to aquatic life. |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A flame-retardant lab coat should be worn. For larger quantities or in the event of a spill, a chemical-resistant apron or suit may be necessary.
-
Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6]
Disposal Workflow: A Step-by-Step Protocol
The following workflow provides a systematic approach to the disposal of this compound.
Diagram 1: Disposal Decision Workflow
Caption: Decision workflow for the disposal of this compound.
Step 1: Waste Segregation and Container Selection
-
Do Not Mix: Never mix this compound with other waste streams, especially incompatible materials such as strong oxidizing agents.[7]
-
Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container material should be compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.
-
Labeling: The waste container must be labeled with the full chemical name: "this compound", the associated hazards (e.g., "Flammable," "Toxic," "Irritant"), and the date of accumulation.
Step 2: Safe Transfer of Waste
-
Location: All transfers of this compound waste must be performed inside a certified chemical fume hood to minimize inhalation exposure.
-
Procedure: Use a funnel to carefully pour the waste into the designated container, avoiding any splashes. Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.
Step 3: Secure Storage Pending Disposal
-
Sealing: Tightly seal the waste container immediately after transferring the waste.
-
Secondary Containment: Place the sealed container in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container.
-
Storage Area: Store the waste in a designated, well-ventilated, and secure hazardous waste accumulation area, away from heat, sparks, and open flames.[2]
Step 4: Final Disposal
-
Professional Disposal: The disposal of this compound must be handled by a licensed and certified hazardous waste disposal company.[7] Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Documentation: Maintain a record of the waste, including the chemical name, quantity, and date of disposal, in accordance with your institution's and local regulations.
Emergency Procedures: Spill and Exposure Management
In the event of a spill or accidental exposure, immediate and appropriate action is crucial.
Spill Response:
-
Evacuate: Immediately evacuate the affected area and alert your colleagues and supervisor.
-
Isolate: If it is safe to do so, remove all ignition sources from the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the liquid. Do not use combustible materials like paper towels.
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container for disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Exposure Response:
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][6]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]
Regulatory Compliance: A Non-Negotiable Responsibility
It is the responsibility of every researcher and laboratory to be aware of and comply with all local, state, and federal regulations governing the disposal of hazardous waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure that your disposal procedures are in full compliance with all applicable laws.
By adhering to the procedures outlined in this guide, you contribute to a safer laboratory environment and the responsible stewardship of our planet.
References
- Vertex AI Search, "Pyrrolo[3,4-c]pyrroles with activity as a COX-1 and COX-2 inhibitors.
- Vertex AI Search, "New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evalu
- Vertex AI Search, "An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC". Accessed January 12, 2026.
- Vertex AI Search, "• SAFETY DATA SHEET - Sigma-Aldrich". Accessed January 12, 2026.
- Vertex AI Search, "Safety Data Sheet - CDN Isotopes". Accessed January 12, 2026.
- Vertex AI Search, "this compound | CAS 172739-03-6 | Chemical-Suppliers". Accessed January 12, 2026.
- Vertex AI Search, "Pyrrole - Santa Cruz Biotechnology". Accessed January 12, 2026.
- Vertex AI Search, "Pyrrole - SAFETY DATA SHEET - Thermo Fisher Scientific". Accessed January 12, 2026.
- Vertex AI Search, "250275-15-1 | cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole | ChemScene". Accessed January 12, 2026.
- Vertex AI Search, "Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - NIH". Accessed January 12, 2026.
- Vertex AI Search, "Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - SciSpace". Accessed January 12, 2026.
- Vertex AI Search, "SAFETY DATA SHEET - Fisher Scientific". Accessed January 12, 2026.
- Vertex AI Search, "2-Methyloctahydropyrrolo(3,4-c)pyrrole | C7H14N2 | CID 12958533 - PubChem". Accessed January 12, 2026.
- Vertex AI Search, "Safety Data Sheet - CymitQuimica". Accessed January 12, 2026.
- Vertex AI Search, "SAFETY DATA SHEET - Merck Millipore". Accessed January 12, 2026.
- Vertex AI Search, "SAFETY DATA SHEET - Sigma-Aldrich". Accessed January 12, 2026.
- Vertex AI Search, "MSDS of cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole". Accessed January 12, 2026.
- Vertex AI Search, "SAFETY DATA SHEET - Fisher Scientific". Accessed January 12, 2026.
- Vertex AI Search, "SAFETY DATA SHEET - Fisher Scientific". Accessed January 12, 2026.
- Vertex AI Search, "Pyrrole - Wikipedia". Accessed January 12, 2026.
- Vertex AI Search, "cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole | 250275-15-1 - ChemicalBook". Accessed January 12, 2026.
- Vertex AI Search, "pyrrole-MSDS.pdf - CDN". Accessed January 12, 2026.
Sources
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Methyloctahydropyrrolo(3,4-c)pyrrole | C7H14N2 | CID 12958533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
A Comprehensive Guide to Personal Protective Equipment for Handling cis-2-Methylhexahydropyrrolo[3,4-C]pyrrole
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities demand a rigorous and proactive approach to safety. The compound cis-2-Methylhexahydropyrrolo[3,4-C]pyrrole, a nitrogen-containing heterocyclic compound, requires careful consideration of its potential hazards to ensure the well-being of laboratory personnel. While specific toxicological data for this exact molecule may be limited, its structural similarity to pyrrolizidine alkaloids and other bicyclic amines necessitates a cautious approach, assuming a potential for toxicity and irritant properties. This guide provides a detailed, step-by-step framework for the selection and use of Personal Protective Equipment (PPE) when handling this compound, grounded in the principles of chemical causality and laboratory best practices.
Understanding the Risks: A Structural Perspective
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, valued for their diverse biological activities.[1][2][3] However, this reactivity also underscores the potential for adverse biological interactions. The core structure of this compound is related to pyrrolizidine alkaloids, a class of compounds known for their potential hepatotoxicity and other toxic effects, even at low exposure levels over time.[4][5][6] Furthermore, safety data for structurally similar compounds, such as 2-Methyloctahydropyrrolo(3,4-c)pyrrole, indicate hazards including skin irritation, serious eye damage, and respiratory irritation.[7] Therefore, the cornerstone of our safety protocol is the prevention of any direct contact with the substance.
Core PPE Requirements: A Multi-layered Defense
A comprehensive PPE strategy for handling this compound involves a multi-layered approach to protect all potential routes of exposure: dermal, ocular, and respiratory.
Hand Protection: The First Line of Defense
Given the risk of skin irritation and potential for dermal absorption, robust hand protection is paramount. A single pair of gloves is often insufficient when handling potentially hazardous chemicals.
-
Double Gloving: The use of two pairs of gloves is a mandatory practice. This significantly reduces the risk of exposure in case the outer glove is compromised. If the outer glove comes into contact with the chemical, it can be safely removed and replaced without exposing the skin.[8]
-
Glove Material: Nitrile gloves are a suitable initial choice for incidental contact, offering good resistance to a range of chemicals.[9] However, for prolonged handling or in the case of a spill, heavier-duty gloves such as neoprene or butyl rubber should be considered. It is crucial to consult the glove manufacturer's chemical resistance guide for specific breakthrough times.
-
Inspection and Replacement: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing. Replace gloves immediately if contamination is suspected or if they show any signs of wear.[10][11]
Eye and Face Protection: Shielding Against Splashes and Aerosols
The potential for serious eye damage necessitates comprehensive eye and face protection.
-
Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are mandatory. Standard safety glasses with side shields do not offer adequate protection from splashes.[8]
-
Face Shield: When there is a significant risk of splashing, such as during transfers of larger quantities or when a reaction is exothermic, a face shield must be worn in addition to safety goggles.[9][12][13] This provides an extra layer of protection for the entire face.
Body Protection: Preventing Skin Contact
Protective clothing is essential to prevent accidental skin contact with spills or aerosols.
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure closure is the minimum requirement.[9]
-
Chemical-Resistant Apron or Suit: For procedures with a higher risk of splashing, a chemical-resistant apron or a full-body protective suit should be worn over the lab coat.[12][13]
-
Footwear: Closed-toe shoes made of a non-porous material are required. Safety footwear with chemical resistance is recommended.[11]
Respiratory Protection: Guarding Against Inhalation
Given the potential for respiratory irritation and the unknown inhalation toxicity, all handling of this compound should be conducted within a certified chemical fume hood.[14]
-
Engineering Controls as the Primary Barrier: The primary method for controlling respiratory exposure is the use of a properly functioning chemical fume hood.
-
Respirator Use: In situations where a fume hood is not available or during a large spill, a respirator may be necessary. The selection of the appropriate respirator and cartridge must be based on a formal risk assessment and in accordance with your institution's respiratory protection program.[9][13]
Procedural Guidance: A Step-by-Step Approach to Safety
The effectiveness of PPE is directly linked to its correct use. The following protocols for donning, doffing, and disposal are critical to minimizing exposure.
Donning PPE: A Deliberate Sequence
-
Hand Hygiene: Begin by washing and drying your hands thoroughly.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Protective Clothing: Put on your lab coat and any additional chemical-resistant garments.
-
Outer Gloves: Don the second, outer pair of gloves, ensuring they extend over the cuffs of your lab coat.
-
Eye and Face Protection: Put on your chemical splash goggles, followed by a face shield if required.
Doffing PPE: A Contamination-Conscious Process
The removal of PPE is a critical step where cross-contamination can occur. This process should be performed slowly and deliberately.
-
Outer Gloves: Remove the outer, most contaminated pair of gloves by peeling them off from the cuff, turning them inside out as you remove them. Dispose of them in the designated hazardous waste container.
-
Face and Eye Protection: Remove the face shield and goggles from the back of your head, avoiding touching the front surfaces.
-
Protective Clothing: Remove your lab coat or other protective garments, rolling them away from your body to contain any contamination on the outer surface.
-
Inner Gloves: Remove the inner pair of gloves using the same inside-out technique.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Disposal Plan: Responsible Waste Management
All disposable PPE that has come into contact with this compound must be considered hazardous waste.
-
Designated Waste Containers: Dispose of all contaminated gloves, disposable lab coats, and other materials in a clearly labeled, sealed hazardous waste container.
-
Institutional Guidelines: Follow your institution's specific guidelines for the disposal of chemical-contaminated waste.
Visualizing the Workflow: PPE Selection and Use
The following diagram illustrates the decision-making process for selecting and using the appropriate PPE when handling this compound.
Sources
- 1. IJMS | Special Issue : Nitrogen-Containing Heterocycles and Their Biological Applications [mdpi.com]
- 2. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 3. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Pyrrolizidine Alkaloids in Foods, Herbal Drugs, and Food Supplements: Chemistry, Metabolism, Toxicological Significance, Analytical Methods, Occurrence, and Challenges for Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Methyloctahydropyrrolo(3,4-c)pyrrole | C7H14N2 | CID 12958533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pppmag.com [pppmag.com]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 11. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 12. sams-solutions.com [sams-solutions.com]
- 13. creativesafetysupply.com [creativesafetysupply.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


